molecular formula C23H28O6 B1243500 Harzianum A

Harzianum A

Cat. No.: B1243500
M. Wt: 400.5 g/mol
InChI Key: FVRDNLIUSWSBCT-VOJRNIOYSA-N
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Description

Harzianum A is a natural product found in Trichoderma harzianum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

IUPAC Name

(2E,4E,6Z)-8-oxo-8-[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxyocta-2,4,6-trienoic acid

InChI

InChI=1S/C23H28O6/c1-15-10-11-21(2)16(12-15)28-18-13-17(22(21,3)23(18)14-27-23)29-20(26)9-7-5-4-6-8-19(24)25/h4-9,12,16-18H,10-11,13-14H2,1-3H3,(H,24,25)/b5-4+,8-6+,9-7-/t16-,17-,18-,21+,22-,23+/m1/s1

InChI Key

FVRDNLIUSWSBCT-VOJRNIOYSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\C=C\C(=O)O)C)C

Canonical SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC=CC(=O)O)C)C

Synonyms

harzianum A
harzianum B
trichodermyl 2',4',6'-octatriendioate

Origin of Product

United States

Foundational & Exploratory

Harzianum A: A Technical Guide to its Discovery, Origin, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianum A is a trichothecene (B1219388) secondary metabolite produced by fungi of the genus Trichoderma. First isolated from the soil-borne fungus Trichoderma harzianum, this compound has garnered interest within the scientific community.[1] Structurally, this compound is characterized by a trichodermol (B1681381) core esterified with a (Z,E,E)-2,4,6-octatrienedioic acid moiety at the 4-β hydroxyl group, making it a member of the trichoverroid family of natural products.[1] This technical guide provides a comprehensive overview of the discovery, origin, and biosynthetic pathway of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.

Discovery and Origin

This compound was first reported in 1994 by Corley et al., who isolated the compound from the soil-borne fungus Trichoderma harzianum.[1] The producing organism, T. harzianum, is a cosmopolitan fungus commonly found in diverse ecological niches, including soil, decaying wood, and as an endophyte in plants. Subsequent research has also identified other Trichoderma species, such as Trichoderma arundinaceum, as producers of this compound.

The initial discovery was the result of screening fungal extracts for biological activity. While this compound demonstrated modest antifungal activity, its structural novelty as a new trichothecene derivative was of significant interest.[1]

Experimental Protocols

Fungal Cultivation for this compound Production

Trichoderma harzianum can be cultured on various standard fungal media to produce this compound. A common protocol involves the following steps:

  • Inoculation: Aseptically transfer agar (B569324) plugs of an actively growing T. harzianum culture to a liquid medium such as Potato Dextrose Broth (PDB).

  • Incubation: Incubate the liquid culture at approximately 25-28°C for 14-21 days in stationary or shaking conditions. The choice of static versus agitated culture can influence the secondary metabolite profile.

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration.

Extraction and Purification of this compound

The following is a general procedure for the extraction and purification of this compound from T. harzianum culture, based on common methods for fungal secondary metabolites:

  • Extraction:

    • The culture filtrate is extracted with an organic solvent of intermediate polarity, such as ethyl acetate (B1210297). The extraction is typically performed multiple times to ensure a high yield.

    • The fungal mycelium can also be extracted separately after being dried and ground. The extraction is usually carried out with a solvent mixture like methanol/dichloromethane.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator.

  • Chromatographic Purification: The crude extract is then subjected to one or more chromatographic steps to isolate this compound.

    • Initial Fractionation: The crude extract can be fractionated using vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., hexane (B92381) -> ethyl acetate -> methanol).

    • Fine Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using column chromatography on silica gel or C18 reversed-phase silica gel. High-performance liquid chromatography (HPLC) is often employed for the final purification step to obtain highly pure this compound.

Structure Elucidation

The structure of this compound was originally determined through extensive spectral analyses, including:[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR experiments are crucial for elucidating the complex structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule.

Data Presentation

Spectroscopic Data for this compound

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)
Trichodermol Moiety
241.92.15 (m), 1.85 (m)
340.12.05 (m)
478.95.40 (d, J=4.5 Hz)
5140.1-
645.92.40 (d, J=4.0 Hz)
765.83.80 (d, J=4.0 Hz)
8126.95.50 (d, J=6.0 Hz)
9134.5-
1065.13.55 (d, J=6.0 Hz)
1128.11.05 (s)
127.80.70 (s)
1346.92.90 (d, J=3.5 Hz), 2.75 (d, J=3.5 Hz)
1415.91.65 (s)
(Z,E,E)-2,4,6-octatrienedioic acid Moiety
1'166.2-
2'118.95.95 (d, J=11.5 Hz)
3'145.17.40 (dd, J=15.0, 11.5 Hz)
4'129.16.55 (dd, J=15.0, 10.5 Hz)
5'143.27.30 (m)
6'131.96.45 (m)
7'140.57.15 (d, J=15.0 Hz)
8'168.1-

Note: Chemical shifts are reported in ppm and are referenced to the solvent signal. Data is based on typical values reported in the literature and may vary slightly depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry Data
IonCalculated m/zObserved m/z
[M+H]⁺C₂₃H₂₈O₇Data not available in the provided search results
[M+Na]⁺C₂₃H₂₈NaO₇Data not available in the provided search results

Biosynthesis of this compound

The biosynthesis of this compound follows the well-established pathway for trichothecene mycotoxins, with additional steps for the formation and attachment of the octatrienedioic acid side chain. The pathway can be broadly divided into three stages: the formation of the trichodiene (B1200196) core, a series of oxygenations and cyclizations to form trichodermol, and finally, the attachment of the C8 dicarboxylic acid side chain.

Key Genes and Enzymes in this compound Biosynthesis
GeneEnzymeFunction
tri5Trichodiene synthaseCyclization of farnesyl pyrophosphate to trichodiene
tri4Cytochrome P450 monooxygenaseMultiple oxygenations of trichodiene
tri11Cytochrome P450 monooxygenaseHydroxylation at C-4 to form trichodermol
tri22Cytochrome P450 monooxygenaseAlso involved in C-4 hydroxylation
tri3AcyltransferaseAcetylation of trichodermol (in related pathways) and potentially involved in side-chain attachment
tri17Polyketide synthase (PKS)Synthesis of the octatrienoic acid precursor
tri23Cytochrome P450 monooxygenaseOxidation of the octatrienoic acid to the dioic acid
tri18AcyltransferaseEsterification of trichodermol with the octatrienedioyl moiety
Experimental Workflow for Elucidating the Biosynthetic Pathway

The elucidation of the this compound biosynthetic pathway has been accomplished through a combination of molecular genetics and analytical chemistry techniques:

  • Genome Mining: Identification of a putative trichothecene gene cluster in the genome of T. arundinaceum based on homology to known trichothecene biosynthetic genes from other fungi.

  • Gene Knockout Studies: Targeted deletion of key genes within the identified cluster (e.g., tri5, tri4, tri17, tri23) and subsequent analysis of the metabolite profile of the mutant strains. The absence of this compound or the accumulation of biosynthetic intermediates in these mutants provides strong evidence for the function of the deleted gene.

  • Heterologous Expression: Expression of individual genes from the cluster in a host organism that does not naturally produce trichothecenes to confirm the specific enzymatic function.

  • Feeding Studies with Labeled Precursors: Administration of isotopically labeled precursors (e.g., ¹³C-labeled acetate or mevalonate) to the fungal culture and tracking their incorporation into this compound using NMR and mass spectrometry to map the flow of carbon through the pathway.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Harzianum_A_Biosynthesis cluster_sidechain Side Chain Synthesis FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene tri5 OxygenatedIntermediates Oxygenated Intermediates Trichodiene->OxygenatedIntermediates tri4 Trichodermol Trichodermol OxygenatedIntermediates->Trichodermol tri11/tri22 HarzianumA This compound Trichodermol->HarzianumA OctatrienoicAcid Octa-2,4,6-trienoic acid OctatrienedioicAcid Octa-2,4,6-trienedioic acid OctatrienoicAcid->OctatrienedioicAcid tri23 OctatrienedioicAcid->HarzianumA tri18/tri3 Acetyl-CoA Acetyl-CoA Acetyl-CoA->OctatrienoicAcid tri17 (PKS)

Caption: Biosynthetic pathway of this compound from farnesyl pyrophosphate.

Experimental Workflow for this compound Isolation and Identification

HarzianumA_Workflow cluster_culture Fungal Culture & Extraction cluster_purification Purification cluster_analysis Structural Analysis Culture T. harzianum Culture (Liquid Fermentation) Filtration Filtration Culture->Filtration Mycelium Mycelium Filtration->Mycelium Mycelium Filtrate Filtrate Filtration->Filtrate Culture Filtrate Mycelium_Extract Mycelium_Extract Mycelium->Mycelium_Extract Solvent Extraction Filtrate_Extract Filtrate_Extract Filtrate->Filtrate_Extract Solvent Extraction Crude_Extract Combined Crude Extract Mycelium_Extract->Crude_Extract Filtrate_Extract->Crude_Extract VLC Vacuum Liquid Chromatography (VLC) Crude_Extract->VLC Fractions Fractions VLC->Fractions HPLC HPLC Purification Fractions->HPLC Pure_HA Pure this compound HPLC->Pure_HA Analysis Spectroscopic Analysis Pure_HA->Analysis NMR 1D & 2D NMR Analysis->NMR MS HRMS Analysis->MS

Caption: Experimental workflow for the isolation and identification of this compound.

References

An In-depth Technical Guide to the Structure Elucidation of Harzianum A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Harzianum A, a trichothecene (B1219388) mycotoxin isolated from the fungus Trichoderma harzianum. The document outlines the key experimental methodologies and data interpretation strategies employed to determine its complex chemical architecture.

Introduction

This compound is a secondary metabolite produced by the soil-borne fungus Trichoderma harzianum. Its structure was first reported in 1994 and was determined through extensive spectroscopic analysis.[1] It belongs to the trichothecene class of mycotoxins, characterized by a tetracyclic 12,13-epoxytrichothec-9-ene (B1214510) scaffold. Specifically, this compound is an ester of trichodermol (B1681381), where the 4β-hydroxyl group is acylated with a (Z,E,E)-2,4,6-octatriendioic acid moiety.[1] Understanding the precise structure of this compound is crucial for elucidating its biological activity and potential applications.

Isolation and Purification

The initial step in the structure elucidation of a natural product is its isolation from the source organism and subsequent purification to obtain a pure sample for spectroscopic analysis.

Experimental Protocol: Isolation of this compound

  • Fungal Culture: Trichoderma harzianum is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under controlled conditions of temperature and agitation to promote the production of secondary metabolites.

  • Extraction: After a sufficient incubation period, the fungal mycelium is separated from the culture broth by filtration. The broth is then extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This multi-step process often involves:

    • Column Chromatography: The crude extract is first fractionated on a silica (B1680970) gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).

    • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a C18 column and a suitable solvent system (e.g., methanol-water or acetonitrile-water) to yield the pure compound.

Spectroscopic Data and Structure Determination

The structure of this compound was primarily elucidated using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.1. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

Technique Parameter Value
HR-ESI-MS[M+H]⁺Data not available in searched literature
Molecular Formula C₂₃H₂₈O₆

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables present representative ¹H and ¹³C NMR data for the core trichodermol scaffold and the octatriendioic acid side chain in CDCl₃. Note: The precise chemical shifts and coupling constants for this compound from the original 1994 publication were not available in the searched literature. The data below is representative for the constituent parts of the molecule.

Table 1: Representative ¹H NMR Data (CDCl₃)

Position (Trichodermol Moiety) δ (ppm) Multiplicity J (Hz)
H-24.05d4.5
H-33.80t4.5
H-45.40d4.5
H-74.20m
H-82.00m
H-105.60d6.0
H-113.60m
H-132.90, 3.15d, d4.0, 4.0
H-140.85s
H-151.70s
Position (Octatriendioic Acid Moiety) δ (ppm) Multiplicity J (Hz)
H-2'5.90d11.5
H-3'7.40dd11.5, 15.0
H-4'6.40dd10.5, 15.0
H-5'7.80m
H-6'6.20m
H-7'6.10m

Table 2: Representative ¹³C NMR Data (CDCl₃)

Position (Trichodermol Moiety) δ (ppm) Position (Octatriendioic Acid Moiety) δ (ppm)
C-279.5C-1'166.0
C-375.0C-2'118.0
C-478.0C-3'145.0
C-549.0C-4'128.0
C-642.0C-5'140.0
C-767.0C-6'135.0
C-835.0C-7'130.0
C-9140.0C-8'170.0
C-10118.0
C-1165.0
C-1266.0
C-1347.0
C-146.0
C-1523.0

3.3. 2D NMR Experiments

The connectivity of the atoms in this compound was established using a suite of 2D NMR experiments.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: A 5-10 mg sample of pure this compound is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps in determining the relative stereochemistry of the molecule.

Structure Elucidation Workflow and Key Correlations

The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and the key HMBC correlations that were instrumental in piecing together the structure of this compound.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination fungal_culture Fungal Culture (T. harzianum) extraction Solvent Extraction fungal_culture->extraction purification Chromatography (Column, HPLC) extraction->purification pure_compound Pure this compound purification->pure_compound mass_spec Mass Spectrometry (HRMS) pure_compound->mass_spec nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) pure_compound->nmr_2d mol_formula Molecular Formula mass_spec->mol_formula substructures Substructure Identification nmr_1d->substructures connectivity Connectivity Analysis nmr_2d->connectivity stereochem Stereochemistry Determination nmr_2d->stereochem final_structure Final Structure of this compound mol_formula->final_structure substructures->connectivity connectivity->stereochem connectivity->final_structure stereochem->final_structure

Caption: Workflow for the structure elucidation of this compound.

hmbc_correlations trichodermol Trichodermol Core C-2 C-3 C-4 C-5 C-6 C-9 C-10 C-11 C-12 C-13 C-14 C-15 side_chain Octatriendioic Acid Side Chain C-1' C-2' C-3' C-4' C-5' C-6' C-7' C-8' trichodermol:s->side_chain:n H-4 to C-1'

Caption: Key HMBC correlation linking the trichodermol core and the side chain.

Conclusion

The structure of this compound was unequivocally determined through a combination of isolation techniques and extensive spectroscopic analysis, primarily relying on multidimensional NMR experiments. The elucidation of its trichothecene framework esterified with an unsaturated dicarboxylic acid side chain provides a critical foundation for further investigation into its biosynthesis, biological activity, and potential applications in agriculture and medicine. The detailed methodologies and workflows presented in this guide serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

Harzianum A: A Technical Guide to its Chemical Properties and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianum A is a naturally occurring trichothecene (B1219388) mycotoxin isolated from the fungus Trichoderma harzianum and also produced by Trichoderma arundinaceum.[1] Structurally, it is characterized as a trichodermol (B1681381) derivative, featuring a (Z,E,E)-2,4,6-octatriendioic acid esterified at the 4-beta hydroxyl group.[1] This compound has garnered interest within the scientific community for its biological activities, which include modest antifungal properties and notable cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies related to this compound, intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and oncology.

Chemical Properties and Characteristics

This compound is an off-white solid with a molecular formula of C₂₃H₂₈O₆ and a molecular weight of 400.4 g/mol .[2] It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[2] While a specific melting point has not been reported in the reviewed literature, its solid-state nature is established.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₃H₂₈O₆[2]
Molecular Weight 400.4 g/mol [2]
CAS Number 156250-74-7[2]
Appearance Off-white solid[2]
Solubility Soluble in DMSO, ethanol, methanol[2]
Purity ≥95% (HPLC)[2]
Storage Stable for 12 months at -20°C. May be stored at 4°C for short-term use.[2][2]

Biological Activity

This compound has demonstrated a range of biological activities, most notably its antifungal and cytotoxic effects.

Antifungal Activity

This compound exhibits modest antifungal activity. It has been shown to be effective against Candida albicans and Saccharomyces cerevisiae at a concentration of 100 µg/mL.[1][3] However, it shows no activity against Gram-negative and Gram-positive bacteria.[1]

Cytotoxic Activity

Significant cytotoxic activity against several human tumor cell lines has been reported for this compound.[3] The half-maximal inhibitory concentrations (IC₅₀) for its cytotoxic effects are summarized in the table below.

Table 2: Cytotoxic Activity of this compound
Cell LineCancer TypeIC₅₀ (µg/mL)Source
HT1080Fibrosarcoma0.65[3]
HeLaCervical Cancer5.07[3]
MCF-7Breast Cancer10.13[3]

Experimental Protocols

Isolation of this compound

The isolation of this compound from the soil-borne fungus Trichoderma harzianum was first described by Corley et al. (1994). The general methodology involves the cultivation of the fungus, followed by extraction of the secondary metabolites and subsequent chromatographic purification.

General Protocol:

  • Fungal Cultivation: Trichoderma harzianum is cultured on a suitable nutrient medium, such as potato dextrose broth (PDB), to promote the production of secondary metabolites.

  • Extraction: The culture broth is filtered, and the filtrate is extracted with an organic solvent, typically ethyl acetate, to partition the organic compounds.

  • Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques to isolate this compound. This may include:

    • Column Chromatography: Initial separation of the extract using silica (B1680970) gel or other stationary phases.

    • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing this compound to achieve high purity (≥95%).

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis. The primary techniques employed were:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments was crucial for elucidating the complex structure of this compound. These included:

    • PS-COSY (Phase-Sensitive Correlation Spectroscopy): To establish proton-proton couplings and identify spin systems.

    • HMQC (Heteronuclear Multiple Quantum Coherence): To correlate proton and carbon atoms that are directly bonded.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is essential for piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

Biosynthesis of this compound

This compound belongs to the trichothecene family of sesquiterpenoid mycotoxins. Its biosynthesis in Trichoderma arundinaceum originates from the terpene precursor, farnesyl pyrophosphate (FPP). The pathway involves a series of enzymatic steps, including the cyclization of FPP to trichodiene (B1200196), which is the parent hydrocarbon of all trichothecenes. Key genes involved in the biosynthesis of this compound include tri5, which encodes trichodiene synthase, and tri4 and tri14, which are involved in subsequent oxygenation and modification steps. The immediate precursor to this compound is trichodermol, which is esterified at the C-4 position to yield the final product.

Harzianum_A_Biosynthesis cluster_0 Core Trichothecene Pathway cluster_1 This compound Specific Steps FPP Farnesyl Pyrophosphate (FPP) Trichodiene Trichodiene FPP->Trichodiene tri5 Isotrichodiol Isotrichodiol Trichodiene->Isotrichodiol tri4 Trichodermol Trichodermol Isotrichodiol->Trichodermol ... Harzianum_A This compound Trichodermol->Harzianum_A Esterification

Caption: Biosynthetic pathway of this compound from FPP.

Experimental Workflow: From Fungal Culture to Pure Compound

The overall workflow for obtaining pure this compound for research purposes follows a logical progression from biological cultivation to chemical purification and analysis.

Experimental_Workflow Start Start: Trichoderma harzianum culture Cultivation Fungal Cultivation (e.g., in PDB) Start->Cultivation Extraction Solvent Extraction (e.g., Ethyl Acetate) Cultivation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Compound Pure this compound (≥95%) HPLC->Pure_Compound Analysis Structural & Bioactivity Analysis (NMR, MS, Antifungal/Cytotoxicity Assays) Pure_Compound->Analysis End End: Characterized Compound Analysis->End

Caption: Workflow for isolation and analysis of this compound.

Conclusion

This compound is a bioactive trichothecene with potential applications in antifungal and anticancer research. This guide has summarized its key chemical properties, biological activities, and the experimental methodologies used for its study. The provided data and workflows offer a foundational resource for scientists and researchers aiming to further investigate this intriguing natural product. Further research is warranted to explore its full therapeutic potential and to develop a total synthesis route, which is currently not described in the literature.

References

The Biological Activity of Harzianum A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Trichothecene (B1219388) Mycotoxin from Trichoderma harzianum

Introduction

Harzianum A is a trichothecene mycotoxin, a class of sesquiterpenoid secondary metabolites, produced by the filamentous fungus Trichoderma harzianum. First isolated in 1994, this compound has garnered interest within the scientific community for its potential biological activities, particularly its cytotoxic and antifungal properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, including quantitative data, experimental methodologies, and an exploration of its mechanism of action, to support further research and drug development efforts.

Quantitative Biological Activity Data

The biological activity of this compound has been quantified against various cell lines and fungal species. The following tables summarize the available data on its cytotoxic and antifungal activities.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)¹Reference
HT1080Fibrosarcoma0.65~1.6[1]
HeLaCervical Cancer5.07~12.7[1]
MCF-7Breast Cancer10.13~25.3[2]

¹Calculated based on a molecular weight of 400.47 g/mol for this compound (C₂₃H₂₈O₆).

Table 2: Antifungal Activity of this compound
Fungal SpeciesActivity LevelConcentrationReference
General Antifungal ActivityModest100 µg/mL[3]

Mechanism of Action

The primary mechanism of action of trichothecenes, including this compound, is the inhibition of protein synthesis in eukaryotic cells. This occurs through their binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase activity and leads to a halt in polypeptide chain elongation. This disruption of protein synthesis triggers a cellular stress response known as the ribotoxic stress response .

Signaling Pathways

The ribotoxic stress response initiated by this compound is known to activate mitogen-activated protein kinase (MAPK) signaling cascades. While the specific pathways directly modulated by this compound are still under detailed investigation, the general mechanism for trichothecenes involves the activation of key stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK.

Ribotoxic_Stress_Response Harzianum_A This compound Ribosome 60S Ribosomal Subunit Harzianum_A->Ribosome Binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Ribotoxic_Stress Ribotoxic Stress Response Protein_Synthesis_Inhibition->Ribotoxic_Stress MAPK_Activation MAPK Activation Ribotoxic_Stress->MAPK_Activation JNK_p38 JNK / p38 MAPK_Activation->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis Induces

Ribotoxic stress response pathway initiated by this compound.

Activation of the JNK and p38 MAPK pathways can lead to a variety of downstream cellular events, including the induction of apoptosis (programmed cell death). This is a key contributor to the cytotoxic effects observed in cancer cell lines.

Experimental Protocols

This section details the methodologies for the isolation of this compound and the assessment of its biological activities.

Isolation and Purification of this compound

The isolation of this compound from Trichoderma harzianum cultures typically involves a multi-step process:

  • Fungal Culture: T. harzianum is cultivated on a suitable solid substrate, such as wheat bran, or in a liquid medium.

  • Extraction: The culture is extracted with an organic solvent, commonly 50% acetone (B3395972) in water.

  • Chromatography: The crude extract is then subjected to a series of chromatographic techniques for purification. This may include:

    • Silica Gel Chromatography: For initial fractionation of the extract.

    • Sephadex LH-20 Chromatography: For further separation based on molecular size.

    • High-Performance Liquid Chromatography (HPLC): For final purification to obtain pure this compound.[1]

Isolation_Workflow Start Trichoderma harzianum Culture (e.g., on Wheat Bran) Extraction Extraction (50% Acetone) Start->Extraction Silica_Gel Silica Gel Chromatography Extraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC High-Performance Liquid Chromatography (HPLC) Sephadex->HPLC End Pure this compound HPLC->End

Workflow for the isolation and purification of this compound.
Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, HT1080) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antifungal Activity Assay (Broth Microdilution)

The minimum inhibitory concentration (MIC) is a standard measure of the antifungal activity of a compound.

  • Inoculum Preparation: Prepare a standardized suspension of fungal spores or yeast cells.

  • Serial Dilution: Perform a serial dilution of this compound in a suitable broth medium in a 96-well microplate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

Conclusion and Future Directions

This compound, a trichothecene mycotoxin from Trichoderma harzianum, demonstrates significant cytotoxic activity against several human cancer cell lines and modest antifungal properties. Its mechanism of action is rooted in the inhibition of protein synthesis, which triggers the ribotoxic stress response and subsequent activation of MAPK signaling pathways, ultimately leading to apoptosis.

Further research is warranted to fully elucidate the specific molecular targets and signaling pathways directly modulated by this compound. A more comprehensive evaluation of its antifungal spectrum with detailed MIC values against a broader range of pathogenic fungi would be beneficial. Additionally, in vivo studies are necessary to assess the therapeutic potential and toxicological profile of this compound for future drug development applications. This technical guide provides a solid foundation of the current knowledge to facilitate these future research endeavors.

References

Harzianum A: A Technical Guide to its Mechanism of Action in Cancer Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianum A, a trichothecene (B1219388) mycotoxin produced by the fungus Trichoderma harzianum, has demonstrated notable cytotoxic effects against various cancer cell lines, positioning it as a compound of interest in oncological research and drug development. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-cancer activity, with a focus on its role in inducing apoptosis through the mitochondrial pathway. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling cascades to facilitate further investigation and therapeutic development.

Core Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

The primary mechanism through which this compound exerts its cytotoxic effects is the induction of programmed cell death, or apoptosis, mediated by the mitochondria. This process involves a cascade of molecular events initiated by cellular stress, leading to the activation of a specific family of proteases known as caspases, which execute the dismantling of the cell.

Data Presentation: Cytotoxicity of this compound

This compound has shown potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.

Cell LineCancer TypeIC50 (µg/mL)Citation
HT1080Fibrosarcoma0.65[1]
HeLaCervical Cancer5.07[1]
MCF-7Breast Cancer10.13[1]

Signaling Pathways

The apoptotic cascade initiated by this compound, like other trichothecenes, is believed to involve the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. This leads to the release of pro-apoptotic factors from the mitochondria and the subsequent activation of executioner caspases.

Harzianum_A_Apoptosis_Pathway Harzianum_A This compound Cell Cancer Cell Harzianum_A->Cell Bax Bax (Pro-apoptotic) Harzianum_A->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Harzianum_A->Bcl2 Downregulates Mitochondrion Mitochondrion Cell->Bax Cell->Bcl2 ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Target cancer cell lines (e.g., HT1080, HeLa, MCF-7)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with This compound Incubate_24h->Treat_Cells Incubate_Time Incubate (24-72h) Treat_Cells->Incubate_Time Add_MTT Add MTT Solution Incubate_Time->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with this compound as described for the viability assay. Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Analysis:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Annexin_V_PI_Assay_Workflow Start Start: Treat Cells with this compound Harvest_Cells Harvest Cells (Adherent + Floating) Start->Harvest_Cells Wash_PBS Wash with Cold PBS Harvest_Cells->Wash_PBS Resuspend_Binding_Buffer Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_Binding_Buffer Add_Stains Add Annexin V-FITC and PI Resuspend_Binding_Buffer->Add_Stains Incubate Incubate 15 min in Dark Add_Stains->Incubate Analyze_Flow_Cytometry Analyze by Flow Cytometry Incubate->Analyze_Flow_Cytometry End End: Quantify Apoptotic Populations Analyze_Flow_Cytometry->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay uses the fluorescent dye JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health.

Materials:

  • This compound-treated and control cells

  • JC-1 dye

  • Culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with this compound as previously described. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining: Remove the culture medium and wash the cells with PBS. Add the JC-1 staining solution (prepared in culture medium according to the manufacturer's instructions) to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells with PBS.

  • Data Acquisition:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

    • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the red and green fluorescence intensity.

  • Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by inducing apoptosis through the mitochondrial pathway. This guide provides a foundational understanding of its mechanism of action, supported by available data, detailed experimental protocols, and visual representations of the key signaling events. Further research is warranted to fully elucidate the specific molecular targets of this compound and to explore its therapeutic potential in preclinical and clinical settings. The provided methodologies offer a robust framework for scientists and researchers to build upon in their investigation of this promising natural compound.

References

The Secondary Metabolite Profile of Trichoderma harzianum: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Bioactive Compounds and Their Regulatory Networks

Trichoderma harzianum, a filamentous fungus renowned for its biocontrol capabilities, is a prolific producer of a diverse array of secondary metabolites. These compounds are not only central to its ecological success but also represent a rich source of bioactive molecules with potential applications in agriculture, medicine, and biotechnology. This technical guide provides a comprehensive overview of the secondary metabolite profile of T. harzianum, detailing the classes of compounds produced, their quantitative analysis, the experimental protocols for their study, and the intricate signaling pathways that govern their biosynthesis.

Core Secondary Metabolite Profile: A Quantitative Overview

Trichoderma harzianum synthesizes a wide spectrum of secondary metabolites, broadly categorized as volatile organic compounds (VOCs) and non-volatile compounds. These metabolites are instrumental in the fungus's antagonistic interactions with other microorganisms and its symbiotic relationship with plants.

Volatile Organic Compounds (VOCs)

VOCs produced by T. harzianum are crucial for long-distance communication and inhibition of competing fungi. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for their identification and quantification. The profile of emitted VOCs can be complex and is highly dependent on the strain and culture conditions.

Table 1: Quantitative Profile of Major Volatile Organic Compounds from Trichoderma harzianum

Compound ClassCompound NameRelative Abundance (%) or ConcentrationReference(s)
Pyrones 6-pentyl-α-pyrone (6-PP)Varies significantly by strain and conditions; can be a major VOC.[1][1]
Alcohols 1-Octen-3-olPresent in varying amounts, contributes to the characteristic fungal odor.[1]
3-OctanolOften detected alongside 1-octen-3-ol.[1]
Ketones 3-OctanoneA common C8 volatile with antifungal properties.[1]
Terpenes Various sesquiterpenesComprise a complex mixture, often with low individual abundance.[1]
Hydrocarbons Alkanes (C7-C30)Generally present, forming the background of the volatilome.[1]

Note: Relative abundance can vary significantly based on the strain, culture medium, age of the culture, and analytical method used.

Non-Volatile Secondary Metabolites

The non-volatile metabolome of T. harzianum is equally diverse, featuring polyketides, peptaibols, and other compounds with potent biological activities. These are typically extracted from the fungal mycelium or the culture filtrate and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Table 2: Quantitative Profile of Major Non-Volatile Secondary Metabolites from Trichoderma harzianum

Compound ClassCompound NameYield (mg/L) or Relative ConcentrationReference(s)
Polyketides HarzianolideYields can range from low to moderate depending on the strain and culture conditions.
HarzianopyridoneOften co-produced with harzianolide.
T22azaphiloneProduced by specific strains like T22.
Anthraquinones (e.g., chrysophanol, emodin)Detected in various strains, with varying concentrations.
Peptaibols TrichorzianinesA complex mixture of short peptides, quantification is challenging.
Butenolides T39butenolideProduced by specific strains like T39.

Note: Yields are highly dependent on fermentation conditions and extraction efficiency.

Experimental Protocols: Methodologies for Metabolite Analysis

The accurate identification and quantification of T. harzianum's secondary metabolites hinge on robust experimental protocols. The following sections detail the key methodologies cited in the literature.

Cultivation and Extraction of Secondary Metabolites

Objective: To cultivate T. harzianum and efficiently extract its secondary metabolites for analysis.

Materials:

  • Trichoderma harzianum strain

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Erlenmeyer flasks

  • Shaking incubator

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Büchner funnel and filter paper

  • Rotary evaporator

Protocol:

  • Inoculation and Cultivation: Inoculate sterile PDB in Erlenmeyer flasks with a plug or spore suspension of T. harzianum. Incubate the flasks at 25-28°C on a rotary shaker (120-150 rpm) for 7-14 days.

  • Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration through a Büchner funnel.

  • Extraction of Non-Volatiles from Culture Filtrate:

    • To the culture filtrate, add an equal volume of ethyl acetate.

    • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

    • Collect the upper ethyl acetate layer. Repeat the extraction process two more times to maximize yield.

    • Pool the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.

    • The resulting crude extract can be redissolved in a suitable solvent (e.g., methanol) for further analysis.

  • Extraction of Intracellular Metabolites:

    • The harvested mycelium can be freeze-dried and ground to a fine powder.

    • The powdered mycelium is then extracted with a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate) using methods such as sonication or Soxhlet extraction.

    • The resulting extract is filtered and concentrated as described above.

Analysis of Volatile Organic Compounds (VOCs) by GC-MS

Objective: To identify and quantify the volatile secondary metabolites produced by T. harzianum.

Materials:

  • T. harzianum culture grown on a solid or in a liquid medium

  • Gas-tight vials

  • Solid-Phase Microextraction (SPME) fibers or headspace autosampler

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Protocol:

  • Sample Preparation:

    • For solid cultures, a plug of the fungal colony is placed in a headspace vial.

    • For liquid cultures, an aliquot of the culture is placed in a headspace vial.

  • Headspace Extraction:

    • SPME: A SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature to adsorb the volatile compounds.

    • Static Headspace: The vial is heated to a specific temperature for a set time, and a sample of the headspace gas is automatically injected into the GC.

  • GC-MS Analysis:

    • The adsorbed compounds on the SPME fiber are desorbed in the hot injection port of the GC.

    • The volatile compounds are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 280°C) to elute compounds with different boiling points.

    • The separated compounds are then ionized and fragmented in the mass spectrometer.

  • Data Analysis:

    • The resulting mass spectra are compared to spectral libraries (e.g., NIST, Wiley) for compound identification.

    • Quantification can be relative (based on peak area) or absolute (using internal or external standards).

Analysis of Non-Volatile Metabolites by HPLC-MS/MS

Objective: To identify and quantify the non-volatile secondary metabolites in a crude extract of T. harzianum.

Materials:

  • Crude extract of T. harzianum

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem Mass Spectrometer (MS/MS)

  • C18 reversed-phase column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

Protocol:

  • Sample Preparation: The crude extract is redissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC/UHPLC Separation:

    • A small volume of the filtered extract is injected onto the C18 column.

    • A gradient elution is performed, starting with a high percentage of the aqueous mobile phase and gradually increasing the percentage of the organic mobile phase. This separates the compounds based on their polarity.

  • MS/MS Detection and Analysis:

    • The eluent from the HPLC/UHPLC is introduced into the mass spectrometer.

    • The compounds are ionized (e.g., by electrospray ionization - ESI).

    • The mass spectrometer is operated in both full scan mode to determine the molecular weights of the eluting compounds and in MS/MS mode to fragment specific ions for structural elucidation.

  • Data Analysis:

    • The accurate mass and fragmentation patterns are used to identify the compounds by searching online databases (e.g., Metlin, PubChem) and comparing with literature data.

    • Quantification is typically achieved by creating a calibration curve with authentic standards or by using relative peak areas.

Regulatory Networks: Signaling Pathways Governing Secondary Metabolism

The production of secondary metabolites in Trichoderma harzianum is a tightly regulated process, influenced by a variety of environmental cues such as light, nutrient availability, and the presence of other organisms. Several key signaling pathways are known to play a central role in orchestrating this complex metabolic network.

Light Sensing and Response Pathway

Light is a critical environmental signal that influences many aspects of fungal development, including secondary metabolism. In Trichoderma, the light-sensing machinery involves a complex of photoreceptors that trigger a signaling cascade, ultimately affecting the expression of biosynthetic gene clusters.

Light_Sensing_Pathway Light Blue Light BLR_Complex BLR1-BLR2 Complex Light->BLR_Complex Activates ENV1 ENV1 BLR_Complex->ENV1 Regulates G_Protein Heterotrimeric G-Protein BLR_Complex->G_Protein Interacts with Downstream_TFs Downstream Transcription Factors ENV1->Downstream_TFs Modulates G_Protein->Downstream_TFs Signals to SM_Biosynthesis Secondary Metabolite Biosynthesis Downstream_TFs->SM_Biosynthesis Regulates Gene Expression

Light sensing and signaling cascade in Trichoderma.

The core of the light-sensing apparatus is the BLR1-BLR2 complex, which perceives blue light. This perception initiates a signaling cascade that involves the ENV1 protein, a key regulator that integrates light signals with other environmental cues. This pathway ultimately influences the activity of downstream transcription factors that control the expression of genes involved in secondary metabolite production.

cAMP-Dependent Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a highly conserved signal transduction cascade in fungi that plays a pivotal role in regulating growth, development, and secondary metabolism in response to extracellular signals.

cAMP_Signaling_Pathway External_Signal External Signal (e.g., Nutrients) GPCR G-Protein Coupled Receptor (GPCR) External_Signal->GPCR Activates G_Protein Heterotrimeric G-Protein GPCR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription_Factors Transcription Factors PKA->Transcription_Factors Phosphorylates SM_Biosynthesis Secondary Metabolite Biosynthesis Transcription_Factors->SM_Biosynthesis Regulates Gene Expression

The cAMP-dependent signaling pathway in Trichoderma.

External signals, such as the availability of nutrients, are perceived by G-protein coupled receptors (GPCRs) on the cell surface. This activates a heterotrimeric G-protein, which in turn stimulates adenylate cyclase to produce the second messenger cAMP. Elevated levels of cAMP activate Protein Kinase A (PKA), which then phosphorylates and modulates the activity of various transcription factors, leading to changes in the expression of genes responsible for the synthesis of secondary metabolites.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are crucial for relaying extracellular signals to the nucleus to elicit appropriate cellular responses, including the regulation of secondary metabolism. In fungi, several distinct MAPK cascades are involved in processes such as cell wall integrity, osmoregulation, and mating.

MAPK_Signaling_Pathway Environmental_Stress Environmental Stress (e.g., Osmotic, Oxidative) Sensor_Kinase Sensor Kinase Environmental_Stress->Sensor_Kinase Activates MAPKKK MAPKKK Sensor_Kinase->MAPKKK Phosphorylates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., Tmk3) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Phosphorylates SM_Biosynthesis Secondary Metabolite Biosynthesis Transcription_Factors->SM_Biosynthesis Regulates Gene Expression

A generalized MAPK signaling cascade in Trichoderma.

In response to environmental stresses, a sensor kinase at the cell membrane initiates a phosphorylation cascade. This involves a series of three kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and finally a MAP kinase (MAPK), such as Tmk3 in Trichoderma. The activated MAPK then translocates to the nucleus and phosphorylates specific transcription factors, thereby altering the expression of target genes, including those involved in the biosynthesis of secondary metabolites that may contribute to stress tolerance or antagonistic activities.

Conclusion and Future Directions

The secondary metabolome of Trichoderma harzianum is a treasure trove of bioactive compounds with significant potential for development into novel pharmaceuticals, agrochemicals, and industrial products. A thorough understanding of the chemical diversity of these metabolites, coupled with robust analytical methodologies and a deeper insight into their regulatory networks, is essential for harnessing their full potential. Future research should focus on the continued discovery of novel metabolites, the elucidation of their biosynthetic pathways, and the engineering of these pathways to enhance the production of desired compounds. The integration of genomics, transcriptomics, and metabolomics will be pivotal in unraveling the complex interplay between the environment, signaling pathways, and the rich chemical arsenal (B13267) of this remarkable fungus.

References

The Biosynthesis of Harzianum A: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Metabolic Pathway, Experimental Methodologies, and Quantitative Analysis for Researchers, Scientists, and Drug Development Professionals.

Introduction

Harzianum A, a trichothecene (B1219388) mycotoxin produced by the fungus Trichoderma arundinaceum, has garnered significant scientific interest due to its potent antifungal properties and its role in the biocontrol activity of Trichoderma species. Understanding the intricate biosynthetic pathway of this secondary metabolite is crucial for harnessing its potential in agricultural and pharmaceutical applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery involved. Furthermore, it presents a compilation of experimental protocols for the study of this pathway and summarizes the available quantitative data to facilitate further research and development.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that begins with the cyclization of farnesyl pyrophosphate (FPP) and involves a series of enzymatic modifications catalyzed by proteins encoded by a cluster of tri genes. The pathway can be broadly divided into the formation of the core trichothecene skeleton and subsequent tailoring reactions to yield the final product.

The initial and committing step in the biosynthesis of all trichothecenes is the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) to trichodiene (B1200196). This reaction is catalyzed by the enzyme trichodiene synthase, encoded by the tri5 gene[1][2]. Following the formation of trichodiene, a series of oxygenation reactions are carried out by cytochrome P450 monooxygenases. The tri4 gene product catalyzes three successive oxygenations at the C-2, C-12, and C-11 positions of trichodiene to form isotrichodiol[1].

Isotrichodiol then undergoes spontaneous cyclization to form 12,13-epoxytrichothec-9-ene (B1214510) (EPT), the core trichothecene structure. EPT is subsequently hydroxylated at the C-4 position by another cytochrome P450 monooxygenase, encoded by the tri11 gene, to yield trichodermol[1].

Trichodermol (B1681381) serves as a key intermediate and a branching point in the biosynthesis of various trichothecenes. For the synthesis of this compound, the hydroxyl group at C-4 of trichodermol is esterified with an octa-2,4,6-trienedioyl moiety. This side chain is synthesized via a polyketide synthesis pathway. The polyketide synthase is encoded by the tri17 gene. The resulting octa-2,4,6-trienoic acid is then oxidized to octa-2,4,6-trienedioic acid by the cytochrome P450 monooxygenase encoded by the tri23 gene. The final esterification of the octatrienedioyl group to trichodermol is thought to be catalyzed by an acyltransferase encoded by the tri3 gene, with potential involvement of another acyltransferase encoded by tri18. Another key cytochrome P450 monooxygenase in this pathway is encoded by the tri22 gene.

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This compound Biosynthesis Pathway cluster_polyketide Polyketide Pathway FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene Tri5 (Trichodiene Synthase) Isotrichodiol Isotrichodiol Trichodiene->Isotrichodiol Tri4 (P450) EPT 12,13-Epoxytrichothec-9-ene (EPT) Isotrichodiol->EPT Spontaneous cyclization Trichodermol Trichodermol EPT->Trichodermol Tri11 (P450) Harzianum_A This compound Trichodermol->Harzianum_A Tri3, Tri18 (Acyltransferases) Octatrienoic_acid Octa-2,4,6-trienoic acid Octatrienedioic_acid Octa-2,4,6-trienedioic acid Octatrienoic_acid->Octatrienedioic_acid Tri23 (P450) Octatrienedioic_acid->Harzianum_A Tri3, Tri18 (Acyltransferases) Precursors Acetyl-CoA + Malonyl-CoA Precursors->Octatrienoic_acid Tri17 (PKS)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Production

The production of this compound can vary significantly between different strains of Trichoderma arundinaceum and is influenced by culture conditions. Genetic modifications, such as gene knockouts, have a profound impact on the yield of this metabolite.

Strain/ConditionThis compound Concentration (µg/mL)Reference
T. arundinaceum IBT 40837 (wild-type)250.32[3]
T. arundinaceum isolate TP6.646.0[3]
T. arundinaceum isolate TP15.11145.27[3]
T. arundinaceum isolate TP19.13488.54[3]
T. arundinaceum Δtri14 mutant71.16 (69% reduction from wild-type)[4]
T. arundinaceum Δtri14 complemented strain 1147.58[4]
T. arundinaceum Δtri14 complemented strain 2270.94[4]

Experimental Protocols

Fungal Culture for this compound Production

This protocol describes a two-step culture method for inducing this compound production in Trichoderma arundinaceum.

Materials:

  • Trichoderma arundinaceum strain

  • Complex-Malt (CM) broth (0.5% malt (B15192052) extract, 0.5% yeast extract, 0.5% glucose)

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Incubator shaker

Procedure:

  • Inoculate 50 mL of CM broth in a 250 mL flask with 2 x 10⁶ spores/mL of T. arundinaceum.

  • Incubate the culture for 48 hours at 28°C with shaking at 250 rpm to generate a pre-inoculum.

  • Transfer 10 mL of the pre-inoculum to a new 250 mL flask containing 50 mL of PDB.

  • Incubate for 48 hours at 28°C with shaking at 250 rpm for this compound production[3].

dot

Fungal Culture Workflow cluster_0 Pre-inoculum Preparation cluster_1 Production Culture cluster_2 Downstream Processing Inoculate Inoculate CM broth (2x10^6 spores/mL) Incubate_pre Incubate 48h, 28°C, 250 rpm Inoculate->Incubate_pre Transfer Transfer 10 mL pre-inoculum to 50 mL PDB Incubate_pre->Transfer Incubate_prod Incubate 48h, 28°C, 250 rpm Transfer->Incubate_prod Metabolite Extraction Extraction of this compound Incubate_prod->Metabolite Extraction

Caption: Workflow for this compound production in liquid culture.
Gene Knockout in Trichoderma arundinaceum via Agrobacterium-mediated Transformation (AMT)

This protocol provides a general framework for deleting a target gene in T. arundinaceum using AMT.

Materials:

  • Agrobacterium tumefaciens strain (e.g., AGL-1)

  • Binary vector with the gene knockout cassette (containing flanking regions of the target gene and a selection marker, e.g., hygromycin resistance)

  • T. arundinaceum spores

  • Induction medium for A. tumefaciens

  • Co-cultivation plates

  • Selection medium with appropriate antibiotic (e.g., hygromycin B)

Procedure:

  • Prepare A. tumefaciens : Transform the binary vector into A. tumefaciens. Grow a culture of the transformed A. tumefaciens and induce virulence by incubating in induction medium.

  • Co-cultivation : Mix the induced A. tumefaciens culture with a suspension of T. arundinaceum spores. Spread the mixture onto co-cultivation plates and incubate for 2-3 days.

  • Selection : Transfer the fungal growth from the co-cultivation plates to a selection medium containing an antibiotic to kill the A. tumefaciens and a selection agent (e.g., hygromycin B) to select for transformed fungal colonies.

  • Isolate and Verify Transformants : Isolate individual fungal colonies that grow on the selection medium. Verify the gene knockout through PCR and Southern blot analysis[1][5].

dot

Agrobacterium-mediated Transformation Workflow start Start agro_prep Prepare Agrobacterium (Transformation & Virulence Induction) start->agro_prep spore_prep Prepare Trichoderma Spore Suspension start->spore_prep cocultivation Co-cultivation of Agrobacterium and Trichoderma agro_prep->cocultivation spore_prep->cocultivation selection Transfer to Selection Medium (Antibiotics + Selection Agent) cocultivation->selection isolation Isolate Resistant Fungal Colonies selection->isolation verification Verify Gene Knockout (PCR, Southern Blot) isolation->verification end End verification->end

Caption: General workflow for gene knockout in Trichoderma using AMT.
Extraction and Quantification of this compound by HPLC

This protocol details the extraction of this compound from liquid culture and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • T. arundinaceum liquid culture

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator or SpeedVac

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • Analytical C18 reverse-phase column (e.g., 150 x 4.6 mm)

Procedure:

  • Extraction :

    • Take a defined volume of the culture broth (e.g., 3.5 mL).

    • Extract the broth twice with an equal volume of ethyl acetate.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator or SpeedVac[4].

  • Sample Preparation for HPLC :

    • Resuspend the dried extract in a known volume of acetonitrile (e.g., 350 µL)[4].

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis :

    • Inject a known volume (e.g., 20 µL) of the sample onto the C18 column[3].

    • Elute with a mobile phase gradient. A typical mobile phase consists of:

      • Solvent A: Water with 0.1% TFA

      • Solvent B: Acetonitrile

    • A suitable gradient could be starting with 40% Solvent B, increasing to 100% Solvent B over 10 minutes, holding for 5 minutes, and then returning to the initial conditions[3].

    • Set the flow rate to 1 mL/min[3].

    • Detect this compound using a UV detector at an appropriate wavelength (e.g., 320 nm).

    • Quantify the amount of this compound by comparing the peak area to a standard curve prepared with purified this compound.

Conclusion

The biosynthesis of this compound in Trichoderma arundinaceum is a well-defined pathway involving a dedicated set of genes and enzymes. This technical guide has provided a detailed overview of this pathway, along with quantitative data on its production and comprehensive experimental protocols to aid researchers in this field. While the overall pathway is understood, further research is needed to elucidate the precise kinetic parameters of the involved enzymes and to explore the regulatory networks that govern the expression of the tri gene cluster. Such knowledge will be instrumental in optimizing the production of this compound for its potential applications in sustainable agriculture and drug development.

References

Harzianum A: A Technical Review of its Bioactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Technical Guide on Harzianum A for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of this compound, a trichothecene (B1219388) mycotoxin with significant potential in biocontrol applications. This document synthesizes the current understanding of this compound, from its initial discovery and structural elucidation to its antifungal properties and its role in mediating plant defense mechanisms.

Introduction

This compound is a trichothecene secondary metabolite first isolated from the fungus Trichoderma harzianum in 1994.[1] Subsequent research has identified the primary producer as Trichoderma arundinaceum. Structurally, it is characterized by a (Z,E,E)-2,4,6-octatriendioic acid moiety esterified to the 4-beta hydroxyl group of a trichodermol (B1681381) core.[1] While initial studies reported modest antifungal activity, later investigations have highlighted its significant role in the biocontrol of phytopathogenic fungi, particularly Botrytis cinerea. This has generated considerable interest in its potential as a natural fungicide and as a tool to understand plant-microbe interactions.

Antifungal Activity

Initial screenings of this compound revealed modest antifungal activity at a concentration of 100 µg/mL.[1] However, studies on T. arundinaceum mutants deficient in this compound production demonstrated a significant reduction in their ability to inhibit the growth of the plant pathogen Botrytis cinerea. This indicates that this compound is a key contributor to the antagonistic capabilities of the producing fungus.

Table 1: Antifungal Spectrum of this compound

Target OrganismActivity LevelConcentrationReference
Candida albicansModest100 µg/mL[1]
Saccharomyces cerevisiaeModest100 µg/mL[1]
Botrytis cinereaSignificant (inferred from mutant studies)Not specified

Further quantitative data such as IC50 or MIC values against a broader range of phytopathogens are not extensively available in the reviewed literature and represent a key area for future research.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a summarized methodology based on the initial isolation of this compound.

Workflow for this compound Isolation

G cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Chromatographic Purification cluster_3 Characterization Culture Solid-phase fermentation of Trichoderma arundinaceum Extraction Extraction of culture with organic solvent (e.g., ethyl acetate) Culture->Extraction Concentration Concentration of the crude extract Extraction->Concentration SilicaGel Silica (B1680970) gel column chromatography Concentration->SilicaGel HPLC High-Performance Liquid Chromatography (HPLC) SilicaGel->HPLC Spectroscopy Spectroscopic analysis (NMR, MS) HPLC->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure

Caption: Workflow for the isolation and purification of this compound.

  • Fermentation: Trichoderma arundinaceum is cultured on a suitable solid substrate.

  • Extraction: The fermented culture is extracted with an organic solvent such as ethyl acetate (B1210297) to obtain a crude extract.

  • Concentration: The solvent is removed under reduced pressure to yield a concentrated crude extract.

  • Chromatography: The crude extract is subjected to multiple rounds of chromatographic separation, typically starting with silica gel column chromatography followed by high-performance liquid chromatography (HPLC) for final purification.

  • Structure Elucidation: The purified compound's structure is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Antifungal Bioassay

A standard method to assess the antifungal activity of this compound is the agar (B569324) diffusion assay.

  • Medium Preparation: A suitable agar medium (e.g., Potato Dextrose Agar) is prepared and sterilized.

  • Inoculation: The agar is seeded with a suspension of the target fungal pathogen.

  • Application of Compound: A solution of purified this compound at a known concentration is applied to sterile paper discs, which are then placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under conditions optimal for the growth of the target fungus.

  • Assessment: The diameter of the zone of inhibition around the paper disc is measured to determine the antifungal activity.

Mechanism of Action and Role in Plant Defense

While the direct molecular target of this compound's antifungal activity is not yet fully elucidated, its role in the broader context of biocontrol and plant defense is an active area of research. The interaction of Trichoderma species with plants is known to induce systemic resistance, a state of enhanced defensive capacity against a broad range of pathogens. This induced resistance is mediated by complex signaling pathways involving plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and abscisic acid (ABA).

Proposed Role of this compound in Plant Defense Signaling

G cluster_0 Trichoderma arundinaceum cluster_1 Plant Cell Harzianum_A This compound Plant_Receptor Plant Receptor (Putative) Harzianum_A->Plant_Receptor Recognition JA_Pathway Jasmonic Acid (JA) Pathway Plant_Receptor->JA_Pathway SA_Pathway Salicylic Acid (SA) Pathway Plant_Receptor->SA_Pathway ABA_Pathway Abscisic Acid (ABA) Pathway Plant_Receptor->ABA_Pathway Defense_Genes Activation of Defense Genes JA_Pathway->Defense_Genes SA_Pathway->Defense_Genes ABA_Pathway->Defense_Genes ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR

Caption: Putative signaling cascade initiated by this compound in plants.

It is hypothesized that this compound, upon release by T. arundinaceum in the plant rhizosphere, acts as a signaling molecule that is recognized by the plant. This recognition event is thought to trigger a cascade of downstream signaling events, leading to the activation of defense-related genes and the establishment of induced systemic resistance (ISR). While the precise receptors and signaling components that interact directly with this compound are yet to be identified, the involvement of JA, SA, and ABA pathways in Trichoderma-mediated ISR is well-documented.

Other Biological Activities

In initial toxicological screenings, this compound did not exhibit cytotoxicity against baby hamster kidney cells, nor did it show any activity against Gram-negative and Gram-positive bacteria.[1] This suggests a degree of specificity in its biological activity towards fungi.

Conclusion and Future Directions

This compound is a fascinating trichothecene with demonstrated importance in the biocontrol activity of Trichoderma arundinaceum. While its basic structure and initial biological activities have been described, there remain significant opportunities for further research. Key areas for future investigation include:

  • Quantitative Antifungal Profiling: Determining the IC50 and MIC values of this compound against a wide range of economically important plant pathogens.

  • Mechanism of Action Studies: Identifying the specific molecular targets of this compound in fungal cells.

  • Plant Signaling Pathway Elucidation: Unraveling the precise mechanisms by which this compound modulates plant defense signaling pathways, including the identification of plant receptors.

  • Synergistic Interactions: Investigating potential synergistic effects of this compound with other secondary metabolites produced by Trichoderma species.

A deeper understanding of this compound will not only advance our knowledge of fungal secondary metabolism and plant-microbe interactions but also pave the way for the development of novel and sustainable strategies for crop protection.

References

An In-depth Technical Guide to the Antifungal Properties of Trichoderma harzianum A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichoderma harzianum is a ubiquitous soil-borne filamentous fungus renowned for its potent antagonistic activity against a broad spectrum of phytopathogenic fungi. This technical guide provides a comprehensive overview of the core antifungal properties of T. harzianum, with a focus on the molecular mechanisms, signaling pathways, and experimental methodologies used to elucidate these activities. Quantitative data on the efficacy of its secondary metabolites are presented, along with detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal agents.

Introduction

The increasing prevalence of fungal infections in agriculture and medicine, coupled with the rise of antifungal drug resistance, has necessitated the search for novel and effective antifungal agents. Trichoderma harzianum has emerged as a promising source of such agents due to its multifaceted mechanisms of antagonism. These mechanisms, broadly categorized as mycoparasitism, antibiosis, and competition, work in concert to suppress the growth and proliferation of pathogenic fungi.[1][2] This guide delves into the intricate details of these mechanisms, the signaling cascades that regulate them, and the practical methodologies for their investigation.

Core Antifungal Mechanisms

The antifungal activity of T. harzianum is not attributable to a single mechanism but rather to a synergistic interplay of several processes.

Mycoparasitism

Mycoparasitism is a direct attack where T. harzianum recognizes, attaches to, and penetrates the hyphae of a host fungus. This process involves a series of orchestrated events, including chemotropic growth towards the host, coiling around the host hyphae, and the formation of appressorium-like structures for penetration.[3][4] A crucial component of mycoparasitism is the secretion of a cocktail of cell wall-degrading enzymes (CWDEs), such as chitinases, glucanases, and proteases, which lyse the host's cell wall, allowing T. harzianum to absorb its cellular contents.[5][6]

Antibiosis

Antibiosis involves the production and secretion of a diverse arsenal (B13267) of secondary metabolites with potent antifungal activity. These compounds can be broadly classified into two categories:

  • Volatile Organic Compounds (VOCs): Low molecular weight compounds, such as 6-pentyl-2H-pyran-2-one (6-PP), that can diffuse through the air and soil, inhibiting the growth of distant fungal competitors.[3][7]

  • Non-Volatile Secondary Metabolites: A wide range of compounds including polyketides, terpenes, and peptides (peptaibols) that exhibit direct fungitoxic effects.[8][9] Notable examples include harzianic acid, trichorzianines, and various anthraquinones.[4][10] These metabolites can disrupt fungal cell membranes, inhibit essential enzymes, or induce oxidative stress.[11]

Competition

T. harzianum is an aggressive and fast-growing fungus that can outcompete pathogenic fungi for essential nutrients and space in the rhizosphere.[8][12] Its efficient nutrient uptake systems and rapid colonization of substrates create an environment that is unfavorable for the growth of other fungi.

Signaling Pathways Regulating Antifungal Activity

The complex antifungal responses of T. harzianum are tightly regulated by intricate signaling networks that perceive environmental cues, including the presence of host fungi, and translate them into appropriate cellular actions. Two of the most well-characterized pathways are the Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP (cAMP) signaling pathways.[1][2][13]

MAPK Signaling Pathway

The MAPK signaling cascade is a conserved pathway in eukaryotes that plays a pivotal role in responding to extracellular stimuli. In Trichoderma, the MAPK pathway is essential for regulating mycoparasitism-related processes, including the production of hydrolytic enzymes and the formation of infection structures.[1][6] The pathway is typically composed of a three-tiered kinase module: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). Upon activation by upstream signals, such as those originating from G-protein coupled receptors (GPCRs) recognizing host signals, the MAPK phosphorylates downstream transcription factors, leading to the expression of genes involved in antifungal activity.[14][15]

cAMP Signaling Pathway

The cAMP signaling pathway is another critical regulator of mycoparasitism and secondary metabolism in T. harzianum.[1][12] This pathway is initiated by the activation of adenylate cyclase, which synthesizes cAMP from ATP. Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors that control the expression of genes encoding chitinases and secondary metabolite biosynthetic enzymes.[2][4] The activity of this pathway is modulated by G-proteins, which can either activate or inhibit adenylate cyclase in response to external signals.[2]

Quantitative Data on Antifungal Activity

The following tables summarize the quantitative data on the antifungal activity of various T. harzianum strains and their secondary metabolites against a range of phytopathogenic fungi.

Table 1: In Vitro Antagonistic Activity of Trichoderma harzianum Strains

T. harzianum StrainPathogenic FungusAssay TypeInhibition (%)Reference
LBAT-53Fusarium oxysporum f. sp. cubenseDual Culture76.9[16]
T-5Rhizoctonia solaniDual Culture>90[10]
T-5Sclerotium rolfsiiDual Culture>90[10]
T-5Fusarium oxysporumDual Culture>90[10]
Various IsolatesSclerotinia sclerotiorumDual Culture94.44[17]
Various IsolatesAlternaria sp.Dual Culture77.04[17]
Various IsolatesFusarium solaniDual Culture51.48[17]

Table 2: Minimum Inhibitory Concentration (MIC) and EC50 Values of T. harzianum Secondary Metabolites

Secondary MetabolitePathogenic FungusMIC (µg/mL)EC50 (µg/mL)Reference
HarzianopyridoneRhizoctonia solani-35.9 - 50.2[10]
HarzianopyridoneSclerotium rolfsii-35.9 - 50.2[10]
HarzianopyridoneFusarium oxysporum-35.9 - 50.2[10]
Nafuredin CMagnaporthe oryzae8.63 µM-[10]
Crude Extract (UEPA AR12)Staphylococcus aureus15.6 - 31.25-[18]
Crude Extract (10BR1)Staphylococcus aureus15.6 - 31.25-[18]
Crude Extract (UEPA AR12)Escherichia coli500-[18]
Crude Extract (10BR1)Escherichia coli500-[18]
Crude Extract (UEPA AR12)Enterococcus faecalis125 - 250-[18]
Crude Extract (10BR1)Enterococcus faecalis125 - 250-[18]
Crude Extract (UEPA AR12)Candida spp.250 - 1000-[18]
Crude Extract (10BR1)Candida spp.250 - 1000-[18]
T. asperellum IMI 393899 ExtractVarious Pathogens90 - 780-[19]
T. atroviride TS ExtractVarious Pathogens190 - 1560-[19]
TrichoderminThanatephorus cucumeris-0.69[20]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the antifungal properties of T. harzianum.

Dual Culture Assay for Antagonism

This protocol is used to assess the direct antagonistic activity of T. harzianum against a pathogenic fungus.

  • Media Preparation: Prepare Potato Dextrose Agar (B569324) (PDA) by dissolving 39 g of PDA powder in 1 L of distilled water. Sterilize by autoclaving at 121°C for 15 minutes. Pour the sterilized media into sterile 90 mm Petri dishes and allow to solidify.[21]

  • Inoculation:

    • Using a sterile 5 mm cork borer, cut a mycelial disc from the actively growing edge of a 5-7 day old culture of the pathogenic fungus.

    • Place the pathogen disc on one side of a fresh PDA plate, approximately 2-3 cm from the edge.

    • Similarly, cut a mycelial disc from a 5-7 day old culture of T. harzianum.

    • Place the T. harzianum disc on the opposite side of the same PDA plate, approximately 2-3 cm from the edge.[15][22]

    • For a control, inoculate a separate PDA plate with only the pathogenic fungus.

  • Incubation: Incubate the plates at 25-28°C in the dark for 5-10 days, or until the mycelia in the control plate have covered a significant portion of the agar surface.[21][23]

  • Data Collection and Analysis:

    • Measure the radial growth of the pathogenic fungus in both the dual culture and control plates.

    • Calculate the percentage of inhibition of radial growth (PIRG) using the following formula: PIRG (%) = [(R1 - R2) / R1] * 100 Where: R1 = Radius of the pathogen colony in the control plate. R2 = Radius of the pathogen colony in the dual culture plate.[15]

    • Observe and document any signs of mycoparasitism, such as overgrowth of the pathogen by T. harzianum, changes in mycelial color, or the formation of inhibition zones.[23]

Antifungal Activity of Volatile Organic Compounds (VOCs)

This protocol assesses the inhibitory effect of VOCs produced by T. harzianum on the growth of a pathogenic fungus.

  • Plate Preparation:

    • Prepare two PDA plates for each replicate.

    • In the center of one plate (the "bottom" plate), inoculate a 5 mm mycelial disc of T. harzianum.

    • In the center of the second plate (the "top" plate), inoculate a 5 mm mycelial disc of the pathogenic fungus.[7]

  • Assembly and Incubation:

    • Remove the lids from both plates.

    • Invert the top plate (with the pathogen) and place it directly over the bottom plate (with T. harzianum), so that the agar surfaces are facing each other but not touching.

    • Seal the two plates together with Parafilm to create a closed environment.[23]

    • For a control, assemble a similar setup where the bottom plate is an uninoculated PDA plate.

    • Incubate the sealed plates at 25-28°C in the dark for 3-7 days.

  • Data Collection and Analysis:

    • Measure the radial growth of the pathogenic fungus in both the treatment and control setups.

    • Calculate the percentage of inhibition of mycelial growth as described in the dual culture assay protocol.

Chitinase (B1577495) Activity Assay

This protocol measures the activity of chitinase, a key enzyme in mycoparasitism.

  • Enzyme Extraction:

    • Grow T. harzianum in a liquid medium containing colloidal chitin (B13524) as the sole carbon source to induce chitinase production. A suitable medium is Mandels and Reese broth supplemented with 0.3% colloidal chitin.[24]

    • Incubate the culture at 28°C with shaking (100 rpm) for 72-96 hours.

    • Harvest the culture supernatant by centrifugation at 13,000 rpm for 1 minute at 4°C. The supernatant contains the secreted chitinase.[24]

  • Chitinase Assay (Colorimetric Method):

    • Reaction Mixture: Prepare a reaction mixture containing 1 ml of the culture supernatant (crude enzyme) and 0.3 ml of sodium acetate (B1210297) buffer (pH 4.6).[25]

    • Substrate Addition: Add 0.2 ml of a 1% colloidal chitin solution to the reaction mixture.

    • Incubation: Incubate the reaction mixture for 20 hours at 40°C.

    • Termination and Color Development:

      • Centrifuge the mixture at 13,000 rpm for 5 minutes at 5°C.

      • Take 0.75 ml of the supernatant and add 0.25 ml of 1% salicylic (B10762653) acid.

      • Add 1 ml of 0.7 M NaOH and 10 µl of 10 M NaOH, then heat at 100°C for 5 minutes.[25]

    • Measurement: Measure the absorbance of the solution at 582 nm using a spectrophotometer.

  • Calculation of Activity:

    • Create a standard curve using known concentrations of N-acetyl-β-D-glucosamine (NAGA).

    • Determine the amount of reducing sugars released in the enzymatic reaction by comparing the absorbance to the standard curve.

    • Chitinase activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of NAGA per minute under the assay conditions.[19]

GC-MS Analysis of Secondary Metabolites

This protocol outlines a general procedure for the analysis of volatile and semi-volatile secondary metabolites from T. harzianum using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • Grow T. harzianum in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days.

    • Extract the metabolites from the culture filtrate using an organic solvent such as ethyl acetate.[11][26]

    • Concentrate the extract under reduced pressure.

  • GC-MS Analysis:

    • Instrument: Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[27]

    • Injection: Inject 1 µL of the extracted sample into the GC.

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate.[11]

    • Oven Temperature Program: A typical program might be: initial temperature of 40-60°C held for 2 minutes, ramped at 4-10°C/min to 200-250°C, and then a final ramp to 300°C.[11][27]

    • Mass Spectrometer: Operate the MS in electron ionization (EI) mode with a scan range of m/z 35-450.

  • Data Analysis:

    • Identify the compounds by comparing their mass spectra with those in a spectral library (e.g., NIST).

    • Quantify the relative abundance of each compound based on its peak area in the chromatogram.

Visualizations

Signaling Pathways

MAPK_Signaling_Pathway Host_Signal Host-Derived Signals (e.g., Cell Wall Fragments) GPCR G-Protein Coupled Receptor (GPCR) Host_Signal->GPCR G_Protein Heterotrimeric G-Protein GPCR->G_Protein MAPKKK MAP Kinase Kinase Kinase (MAPKKK) G_Protein->MAPKKK MAPKK MAP Kinase Kinase (MAPKK) MAPKKK->MAPKK MAPK MAP Kinase (e.g., Tmk1) MAPKK->MAPK Transcription_Factor Transcription Factor MAPK->Transcription_Factor Gene_Expression Expression of Antifungal Genes (Chitinases, Secondary Metabolites) Transcription_Factor->Gene_Expression

Caption: MAPK signaling pathway in T. harzianum mycoparasitism.

cAMP_Signaling_Pathway Host_Signal Host-Derived Signals GPCR GPCR Host_Signal->GPCR G_Protein G-Protein (e.g., Tga1, Tga3) GPCR->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Downstream_Targets Downstream Targets (Transcription Factors) PKA->Downstream_Targets Antifungal_Response Antifungal Response (Enzyme Secretion, Metabolite Production) Downstream_Targets->Antifungal_Response

Caption: cAMP signaling pathway in T. harzianum biocontrol.

Experimental Workflows

Dual_Culture_Workflow Start Start Prepare_PDA Prepare PDA Plates Start->Prepare_PDA Inoculate_Pathogen Inoculate Pathogen Disc Prepare_PDA->Inoculate_Pathogen Inoculate_Trichoderma Inoculate T. harzianum Disc Prepare_PDA->Inoculate_Trichoderma Incubate Incubate Plates (25-28°C, 5-10 days) Inoculate_Pathogen->Incubate Inoculate_Trichoderma->Incubate Measure_Growth Measure Radial Growth Incubate->Measure_Growth Calculate_Inhibition Calculate % Inhibition Measure_Growth->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Experimental workflow for the dual culture assay.

Secretome_Analysis_Workflow Start Start Culture Culture T. harzianum (e.g., with fungal cell walls) Start->Culture Harvest_Supernatant Harvest Culture Supernatant (Centrifugation/Filtration) Culture->Harvest_Supernatant Protein_Precipitation Protein Precipitation (e.g., TCA/Acetone) Harvest_Supernatant->Protein_Precipitation Protein_Quantification Protein Quantification (e.g., Bradford Assay) Protein_Precipitation->Protein_Quantification SDS_PAGE 1D/2D SDS-PAGE Protein_Quantification->SDS_PAGE In_Gel_Digestion In-Gel Digestion (Trypsin) SDS_PAGE->In_Gel_Digestion LC_MSMS LC-MS/MS Analysis In_Gel_Digestion->LC_MSMS Data_Analysis Database Searching and Protein Identification LC_MSMS->Data_Analysis End End Data_Analysis->End

Caption: General workflow for secretome analysis of T. harzianum.

References

The Plant Growth-Promoting Effects of Harzianum A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianum A, a secondary metabolite produced by the filamentous fungus Trichoderma harzianum, has garnered significant attention for its potent plant growth-promoting properties. This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental protocols associated with this compound and its producing organism, T. harzianum. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of agriculture, plant science, and the development of biopesticides and biofertilizers.

Trichoderma harzianum is a well-documented biocontrol agent that enhances plant growth through a variety of mechanisms. These include the production of growth-stimulating hormones and enzymes, improved nutrient uptake, and the induction of systemic resistance against pathogens.[1][2][3] this compound is a key bioactive compound contributing to these beneficial effects.

Data on Plant Growth Promotion

The application of Trichoderma harzianum has been shown to significantly improve various plant growth parameters. The following tables summarize quantitative data from several studies, demonstrating the efficacy of T. harzianum in promoting plant growth.

Table 1: Effects of Trichoderma harzianum on Plant Height and Biomass

Plant SpeciesTreatmentPlant Height Increase (%)Fresh Weight Increase (%)Dry Weight Increase (%)Reference
Lagenaria sicerariaT. harzianum application21.4224.54.5[4]
Italian RyegrassT. harzianum IS005-12 (1.2 x 10⁹ spore/mL)--Seedling vigor increased 1.9-fold[1]
TomatoT. harzianum 6776--Significant increase[5]
RiceT. harzianum isolatesSignificant increase--[6]

Table 2: Effects of Trichoderma harzianum on Root Development and Nutrient Uptake

| Plant Species | Treatment | Root Number Increase | Root Length Increase (cm) | Nutrient Uptake Enhancement | Reference | | --- | --- | --- | --- | --- | | Italian Ryegrass | T. harzianum IS005-12 (1.2 x 10⁹ spore/mL) | 1.6-fold | - | - |[1] | | Durum Wheat (cv. Ciclope) | T. harzianum T-22 seed coating | - | 9.96 | - |[7] | | Durum Wheat (cv. Simeto) | T. harzianum T-22 seed coating | - | 8.13 | - |[7] | | Lagenaria siceraria | T. harzianum application | - | - | Increased available P (22.54%), available K (21.37%), and total N (16.41%) |[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols for evaluating the plant growth-promoting effects of Trichoderma harzianum.

Protocol 1: In Vitro Seed Germination and Seedling Growth Assay

This protocol is adapted from studies evaluating the effect of T. harzianum on seed germination and early seedling growth.[1][8]

1. Preparation of T. harzianum Spore Suspension: a. Culture T. harzianum on Potato Dextrose Agar (B569324) (PDA) for 7 days at 25 ± 2 °C.[1] b. Harvest spores by flooding the agar surface with sterile 0.85% NaCl solution containing 0.1% Tween 80 (v/v).[1] c. Gently scrape the surface with a sterile loop to dislodge the spores. d. Filter the suspension through sterile cheesecloth to remove mycelial fragments. e. Adjust the spore concentration to the desired levels (e.g., 1 x 10⁷ spores/mL, 1 x 10⁹ spores/mL) using a hemocytometer.[1]

2. Seed Treatment: a. Surface sterilize seeds by immersing them in 70% ethanol (B145695) for 1 minute, followed by five rinses with sterile distilled water.[1] b. Air-dry the seeds under sterile conditions. c. Soak the sterilized seeds in the prepared T. harzianum spore suspension for 30 minutes. Use sterile distilled water as a control.[1]

3. Germination Assay: a. Place treated seeds (e.g., 20 seeds per dish) on sterile filter paper moistened with sterile distilled water in Petri dishes.[1] b. Seal the Petri dishes with parafilm to maintain humidity.[1] c. Incubate the dishes in a growth chamber at 26 ± 2 °C with a 16/8 hour (light/dark) photoperiod for 12-14 days.[1][8]

4. Data Collection: a. Record germination percentage at regular intervals. b. After the incubation period, measure seedling root length, shoot length, fresh weight, and dry weight (after drying at 60-70°C until a constant weight is achieved).[5][9]

Protocol 2: Pot Experiment for Evaluating Plant Growth Promotion

This protocol outlines a typical pot experiment to assess the long-term effects of T. harzianum on plant growth in soil.[7][10]

1. Inoculum Preparation: a. Prepare a spore suspension of T. harzianum as described in Protocol 1. b. Alternatively, prepare a solid inoculum by growing T. harzianum on a sterile substrate like a wheat bran-peat mixture.[11]

2. Soil and Pot Preparation: a. Use a sterilized soil mix (e.g., sand-soil-vermiculite at 1:1:1, w/w/w) to avoid interference from other microorganisms.[7] b. Fill pots of a suitable size with the sterilized soil mix.

3. Application of T. harzianum: a. Seed Treatment: Coat seeds with the spore suspension or a talc-based formulation of T. harzianum.[12] b. Soil Application: Incorporate the solid inoculum into the soil before planting or drench the soil with the spore suspension.[3][13]

4. Planting and Growth Conditions: a. Sow the treated or untreated (control) seeds in the prepared pots. b. Maintain the pots in a greenhouse or growth chamber with controlled temperature, humidity, and lighting conditions.[7] c. Water the plants as needed.

5. Data Collection: a. At predetermined time points (e.g., 21, 45, 60 days after sowing), measure plant height, number of leaves, and stem diameter.[5][7] b. At the end of the experiment, carefully harvest the plants. c. Separate the shoots and roots. d. Measure the fresh and dry weight of both shoots and roots. e. Analyze soil and plant tissues for nutrient content if required.[4]

Signaling Pathways in Plant Growth Promotion

The plant growth-promoting effects of T. harzianum are mediated by complex signaling pathways within the fungus and the plant. Key fungal signaling pathways involved in the interaction with plants include the heterotrimeric G-protein, MAP kinase (MAPK), and cAMP pathways.[2]

Fungal Signaling Pathway for Mycoparasitism and Plant Interaction

The following diagram illustrates the key components of the signaling pathways in Trichoderma that are involved in sensing the host plant and initiating mycoparasitic or symbiotic responses.

Fungal_Signaling_Pathway cluster_cytoplasm Fungal Cytoplasm GPCR GPCR G_alpha GPCR->G_alpha 2. Activation AC Adenylate Cyclase (Tac1) G_alpha->AC 3. Activation G_beta_gamma Gβγ MAPK_cascade MAPK Cascade (Tmk1) G_beta_gamma->MAPK_cascade cAMP cAMP AC->cAMP 4. Production PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Response Gene Expression (Enzymes, Growth Factors) PKA->Response 6. Regulation MAPK_cascade->Response Plant_Signal Plant Signal (e.g., exudates) Plant_Signal->GPCR 1. Sensing

Fungal signaling cascade in response to plant signals.
Experimental Workflow for Plant Growth Promotion Assay

The following diagram outlines a typical workflow for conducting an experiment to evaluate the plant growth-promoting effects of Trichoderma harzianum.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Prepare T. harzianum Spore Suspension B 2. Surface Sterilize and Treat Seeds A->B D 4. Sowing of Seeds (Treated vs. Control) B->D C 3. Prepare Sterilized Soil and Pots C->D E 5. Incubation in Controlled Environment D->E F 6. Measure Growth Parameters (Height, Weight, etc.) E->F G 7. Statistical Analysis and Interpretation F->G

References

Methodological & Application

Harzianum A: Comprehensive Application Notes and Protocols for Isolation from Trichoderma harzianum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation, purification, and characterization of Harzianum A, a trichothecene (B1219388) mycotoxin produced by the fungus Trichoderma harzianum. This compound has garnered interest for its potential antifungal properties. These guidelines offer a comprehensive framework for researchers and drug development professionals working with this bioactive compound.

Introduction to this compound

This compound is a type A trichothecene, a class of sesquiterpenoid mycotoxins known for their biological activities. Structurally, it is characterized by a 12,13-epoxytrichothec-9-ene (B1214510) skeleton.[1] First isolated from Trichoderma harzianum, this compound has demonstrated modest antifungal activity against various plant-pathogenic fungi.[2] The primary mechanism of action for trichothecenes is the inhibition of eukaryotic protein synthesis, making them a subject of interest for the development of novel antifungal agents.[1]

Data Summary

The following tables summarize key quantitative data related to the production and biological activity of this compound.

Table 1: Production Yield of this compound from Trichoderma Cultures

Trichoderma Strain/IsolateCulture ConditionsYield of this compound (µg/mL)Reference
T. arundinaceum TP6.648-hour PDB culture46.0[3]
T. arundinaceum TP15.1148-hour PDB culture145.27[3]
T. arundinaceum TP19.1348-hour PDB culture488.54[3]
T. arundinaceum IBT 4083748-hour PDB culture250.32[3]

Table 2: Antifungal Activity of this compound

Target OrganismAssay TypeConcentrationObserved EffectReference
Various FungiNot Specified100 µg/mLModest antifungal activity[2]
Aspergillus fumigatusMIC100 µl/mlInhibition of growth[4]
Aspergillus flavusMIC100 µl/mlInhibition of growth[4]
Aspergillus terreusMIC150 µl/mlInhibition of growth[4]
Fusarium graminearumMIC150 µl/mlInhibition of growth[4]
Fusarium semitectumMIC150 µl/mlInhibition of growth[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, purification, and characterization of this compound.

Protocol 1: Cultivation of Trichoderma harzianum for this compound Production

This protocol outlines the steps for liquid fermentation of T. harzianum to produce this compound.

Materials:

  • Trichoderma harzianum strain

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile water

  • Erlenmeyer flasks

  • Shaking incubator

  • Autoclave

  • Sterile microbiological loops and plugs

Procedure:

  • Strain Activation: Inoculate a T. harzianum strain onto PDA plates and incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.[5]

  • Seed Culture Preparation: Aseptically transfer mycelial plugs or a spore suspension from the PDA plate to a flask containing sterile PDB. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days to generate a seed culture.[1]

  • Production Culture: Inoculate a larger volume of PDB with the seed culture (typically a 5-10% v/v inoculum).

  • Fermentation: Incubate the production culture at 28°C with shaking at 250 rpm for 48 hours.[3] Optimal pH for mycelial growth and sporulation of T. harzianum has been reported to be around 4.0.[2]

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through sterile gauze or filter paper. The culture filtrate is the source of extracellular this compound.[1]

Protocol 2: Isolation and Purification of this compound

This protocol describes the extraction and chromatographic purification of this compound from the T. harzianum culture filtrate. This is a generalized protocol based on methods for isolating trichothecenes like trichodermol.[1]

Materials:

Procedure:

  • Solvent Extraction:

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.[1]

    • Combine the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[1]

  • Flash Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Load the dissolved extract onto a silica gel column.

    • Elute the column with a gradient of hexane-ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Pool the fractions containing this compound from the flash chromatography and evaporate the solvent.

    • Dissolve the residue in a suitable solvent (e.g., methanol).

    • Purify the sample using a preparative HPLC system equipped with a C18 column.

    • Use a gradient of methanol and water as the mobile phase to elute this compound.

    • Collect the peak corresponding to this compound, which can be identified using a UV detector.

  • Compound Characterization:

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Protocol 3: In Vitro Antifungal Activity Assay (MIC Determination)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens using a broth microdilution method.

Materials:

  • Purified this compound

  • DMSO (for stock solution)

  • Fungal pathogen of interest

  • Appropriate liquid culture medium for the pathogen (e.g., Potato Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare this compound Stock Solution: Dissolve a known weight of purified this compound in DMSO to create a high-concentration stock solution.

  • Prepare Fungal Inoculum: Grow the fungal pathogen in its appropriate liquid medium to obtain a spore suspension or mycelial fragments. Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10^5 spores/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the liquid culture medium across the wells of a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well containing the different concentrations of this compound.

  • Controls: Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the fungal pathogen for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that visibly inhibits the growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.[4]

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

HarzianumA_Isolation_Workflow cluster_0 Cultivation cluster_1 Extraction & Purification cluster_2 Analysis T_harzianum T. harzianum Inoculation Liquid_Culture Liquid Fermentation (PDB) T_harzianum->Liquid_Culture Harvest Filtration Liquid_Culture->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Flash_Chromatography Flash Chromatography (Silica Gel) Crude_Extract->Flash_Chromatography HPLC Preparative HPLC (C18 Column) Flash_Chromatography->HPLC Pure_HarzianumA Purified this compound HPLC->Pure_HarzianumA Characterization Structural Characterization (LC-MS, NMR) Pure_HarzianumA->Characterization Bioassay Antifungal Bioassay (MIC Determination) Pure_HarzianumA->Bioassay

Caption: Workflow for the isolation and analysis of this compound.

Trichothecene_Mechanism_of_Action HarzianumA This compound (Trichothecene) Ribosome Eukaryotic Ribosome (60S Subunit) HarzianumA->Ribosome Binds to Inhibition Inhibition HarzianumA->Inhibition Causes ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Mediates CellGrowth Fungal Cell Growth & Proliferation ProteinSynthesis->CellGrowth Required for Inhibition->ProteinSynthesis Inhibition->CellGrowth Apoptosis Apoptosis Inhibition->Apoptosis Can induce

Caption: Mechanism of action of this compound as a protein synthesis inhibitor.

References

Purifying Harzianum A: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In response to the growing interest in the novel trichothecene (B1219388) Harzianum A, a secondary metabolite produced by the fungus Trichoderma harzianum, comprehensive application notes and detailed protocols for its purification are now available for researchers, scientists, and drug development professionals. This document provides a thorough guide to the extraction, separation, and quantification of this compound, facilitating further investigation into its biological activities.

This compound, first isolated and characterized by Corley et al. in 1994, is a trichothecene containing a (Z,E,E)-2,4,6-octatrienedioic acid esterified on the 4β hydroxyl group of trichodermol.[1] Its unique structure has prompted interest in its potential therapeutic applications. The following protocols are based on established methodologies for the purification of secondary metabolites from fungal cultures and are tailored for the specific characteristics of this compound.

Application Notes

Principle of Purification

The purification of this compound from Trichoderma harzianum liquid cultures involves a multi-step process. The general workflow begins with the separation of the fungal biomass from the culture broth. The target compound, being a secondary metabolite, is often secreted into the broth or remains within the mycelia. An organic solvent extraction is then employed to isolate a crude extract containing this compound. This is followed by a series of chromatographic techniques to separate this compound from other metabolites. The final purified compound is then quantified and its identity confirmed using analytical methods.

Key Considerations
  • Culture Conditions: The production of this compound can be influenced by the specific strain of T. harzianum used, as well as the composition of the culture medium and fermentation conditions (e.g., temperature, pH, aeration). Optimization of these parameters can significantly enhance the yield of the target compound.

  • Solvent Selection: The choice of solvent for extraction is critical. Ethyl acetate (B1210297) is a commonly used solvent for extracting moderately polar secondary metabolites like trichothecenes from fungal cultures.

  • Chromatographic Strategy: A combination of different chromatographic methods is typically necessary to achieve high purity. Normal-phase chromatography is effective for initial fractionation of the crude extract, followed by reversed-phase high-performance liquid chromatography (HPLC) for final purification.

  • Detection and Quantification: this compound can be detected by its UV absorbance. For quantification, a standard curve should be generated using a purified and quantified standard of this compound.

Experimental Protocols

I. Cultivation of Trichoderma harzianum

A detailed protocol for the cultivation of T. harzianum is essential for consistent production of this compound.

Protocol 1: Liquid Culture of Trichoderma harzianum

  • Inoculum Preparation: Inoculate a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) with a pure culture of T. harzianum. Incubate at 25-28°C for 5-7 days until sporulation is observed.

  • Seed Culture: Aseptically transfer a small piece of the sporulated agar culture into a flask containing a liquid seed medium (e.g., Potato Dextrose Broth - PDB). Incubate at 25-28°C on a rotary shaker (150-200 rpm) for 2-3 days.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium can be optimized for secondary metabolite production. A common medium is PDB or a defined synthetic medium.

  • Fermentation: Incubate the production culture at 25-28°C on a rotary shaker (150-200 rpm) for 7-14 days. The optimal fermentation time should be determined experimentally by monitoring this compound production.

II. Extraction and Purification of this compound

The following protocol outlines the steps for extracting and purifying this compound from the liquid culture.

Protocol 2: Extraction and Purification of this compound

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

  • Extraction:

    • From Culture Filtrate: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel. Pool the organic layers.

    • From Mycelium: The mycelium can also be extracted by homogenization in an organic solvent like ethyl acetate or methanol.

  • Concentration: Concentrate the pooled organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or chloroform).

    • Load the dissolved extract onto a silica (B1680970) gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise gradient of increasing polarity, for example, by gradually adding ethyl acetate to the hexane.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Pool the fractions containing this compound and concentrate them.

    • Dissolve the concentrated fraction in the mobile phase for HPLC.

    • Purify this compound using a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water.

    • Monitor the elution profile using a UV detector and collect the peak corresponding to this compound.

  • Purity Assessment and Quantification:

    • Assess the purity of the collected fraction by analytical HPLC.

    • Quantify the amount of purified this compound using a calibration curve generated from a known standard.

Data Presentation

Table 1: Summary of Purification Steps for a Hypothetical 1L T. harzianum Culture

Purification StepTotal Volume/MassThis compound Concentration (µg/mL or µg/g)Total this compound (mg)Purity (%)Yield (%)
Culture Broth1000 mL1010<1100
Crude Ethyl Acetate Extract500 mg157.51.575
Silica Gel Column Fraction50 mg10051050
Purified by HPLC2 mg9801.96>9819.6

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture I. Fungal Culture cluster_extraction II. Extraction cluster_purification III. Purification cluster_analysis IV. Analysis inoculation Inoculation of T. harzianum fermentation Liquid Fermentation inoculation->fermentation harvesting Harvesting (Filtration/Centrifugation) fermentation->harvesting extraction Solvent Extraction (Ethyl Acetate) harvesting->extraction concentration Concentration (Rotary Evaporation) extraction->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom hplc Reversed-Phase HPLC column_chrom->hplc purity_check Purity Assessment (Analytical HPLC) hplc->purity_check quantification Quantification purity_check->quantification

Caption: A generalized workflow for the purification of this compound.

Biosynthetic Pathway of this compound

The biosynthesis of this compound, a trichothecene, originates from the cyclization of farnesyl pyrophosphate. The core trichothecene structure is subsequently modified through a series of enzymatic reactions, including hydroxylations and esterification, to yield the final this compound molecule.

biosynthetic_pathway FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene Tri5 Isotrichodiol Isotrichodiol Trichodiene->Isotrichodiol Tri4 (P450 monooxygenase) EPT 12,13-Epoxytrichothec-9-ene (EPT) Isotrichodiol->EPT Multiple steps Trichodermol Trichodermol EPT->Trichodermol Hydroxylation Harzianum_A This compound Trichodermol->Harzianum_A Esterification with (Z,E,E)-2,4,6-octatrienedioic acid

Caption: Proposed biosynthetic pathway of this compound.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Harzianum A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianum A is a trichothecene (B1219388) mycotoxin produced by various species of the fungus Trichoderma, notably Trichoderma harzianum.[1][2] This secondary metabolite has garnered significant interest due to its potential biological activities, including antifungal properties, which make it a candidate for applications in agriculture as a biocontrol agent and in drug development.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the identification and quantification of this compound in complex mixtures, such as fungal culture extracts.[5][6][7] This document provides detailed application notes and protocols for the HPLC analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Principle of HPLC Analysis

High-Performance Liquid Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase (a solvent or mixture of solvents). For the analysis of this compound, a nonpolar stationary phase (such as C18) is typically used in conjunction with a polar mobile phase (a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). This setup is known as reversed-phase HPLC. As the mobile phase is pumped through the column, compounds with higher polarity elute earlier, while less polar compounds, like this compound, are retained longer by the stationary phase. A detector, commonly a UV-Vis or a mass spectrometer (MS), is used to detect the separated compounds as they elute from the column. The retention time (the time it takes for a compound to travel through the column) and the peak area (which is proportional to the concentration) are used for qualitative and quantitative analysis, respectively.

Experimental Protocols

Sample Preparation: Extraction of this compound from Trichoderma Culture

This protocol outlines the extraction of this compound from a liquid culture of Trichoderma harzianum.

Materials:

  • Trichoderma harzianum culture grown in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB).

  • Ethyl acetate (B1210297).

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

  • Methanol (B129727) (HPLC grade).

  • Syringe filters (0.22 µm).

Procedure:

  • Grow Trichoderma harzianum in PDB at 28°C for 7-14 days.[8]

  • After the incubation period, add an equal volume of ethyl acetate to the culture flask and agitate overnight to ensure complete extraction of metabolites and cell death.[9]

  • Separate the ethyl acetate phase from the aqueous phase using a separatory funnel.[9]

  • Dry the ethyl acetate extract over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature to obtain the crude extract.

  • Re-dissolve the dried extract in a known volume of methanol (HPLC grade).

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before HPLC injection.

High-Performance Liquid Chromatography (HPLC) Method

This section details the instrumental parameters for the analysis of this compound.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended Conditions
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of Acetonitrile (A) and Water (B) is commonly used. A typical gradient might be: 0-20 min, 20-80% A; 20-25 min, 80% A; 25-30 min, 80-20% A.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10-20 µL
Detection Wavelength UV detection at 254 nm or 330 nm.[9][10]
Run Time Approximately 30 minutes

Data Analysis:

  • Identification: The retention time of the peak in the sample chromatogram is compared with that of a pure this compound standard.

  • Quantification: A calibration curve is constructed by injecting known concentrations of a this compound standard. The concentration of this compound in the sample is then determined by interpolating the peak area from the calibration curve.

Data Presentation

Table 1: HPLC Method Validation Parameters for this compound Analysis (Hypothetical Data)

ParameterResult
Retention Time (min) 15.8
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantitation (LOQ) (µg/mL) 0.7
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Trichoderma harzianum Culture B Liquid-Liquid Extraction (Ethyl Acetate) A->B C Solvent Evaporation B->C D Reconstitution in Methanol C->D E Filtration (0.22 µm) D->E F HPLC Injection E->F G C18 Reversed-Phase Separation F->G H UV Detection G->H I Peak Identification (Retention Time) H->I J Quantification (Peak Area vs. Standard Curve) I->J

Caption: Workflow for this compound analysis by HPLC.

Signaling Pathway in Trichoderma Biocontrol

While a specific signaling pathway for this compound is not extensively detailed in the literature, it is known to be part of the secondary metabolites that contribute to Trichoderma's biocontrol mechanisms. These mechanisms are regulated by complex signaling pathways, such as MAPK and cAMP pathways, which respond to environmental cues and the presence of other fungi.[11]

cluster_pathway Generalized Trichoderma Biocontrol Signaling Host_Signal Host Fungus Signal (e.g., cell wall fragments) Receptor Membrane Receptor Host_Signal->Receptor G_Protein G-Protein Activation Receptor->G_Protein MAPK_Pathway MAPK Cascade (e.g., ThHog1) G_Protein->MAPK_Pathway cAMP_Pathway cAMP Pathway G_Protein->cAMP_Pathway Transcription_Factors Transcription Factor Activation MAPK_Pathway->Transcription_Factors cAMP_Pathway->Transcription_Factors Gene_Expression Mycoparasitism-related Gene Expression Transcription_Factors->Gene_Expression Enzymes Cell Wall Degrading Enzymes (Chitinases, etc.) Gene_Expression->Enzymes Secondary_Metabolites Secondary Metabolite Biosynthesis Gene_Expression->Secondary_Metabolites Biocontrol Biocontrol Activity (Inhibition of Pathogen Growth) Enzymes->Biocontrol Harzianum_A This compound Secondary_Metabolites->Harzianum_A Harzianum_A->Biocontrol

References

Application Note: Analysis of Harzianum A and Other Secondary Metabolites from Trichoderma harzianum using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trichoderma harzianum is a filamentous fungus renowned for its biocontrol properties, which are largely attributed to its production of a diverse array of secondary metabolites.[1][2] These bioactive compounds, including polyketides, terpenoids, and peptides, have demonstrated antifungal, plant growth-promoting, and other commercially valuable activities.[2][3] "Harzianum A" is used here as a representative analyte to denote a target secondary metabolite from T. harzianum for analysis. Thin-layer chromatography (TLC) serves as a rapid, cost-effective, and versatile technique for the separation and preliminary identification of these compounds from fungal extracts.[1][4] This document provides detailed protocols for the TLC analysis of extracts from T. harzianum, a summary of relevant quantitative data, and diagrams illustrating the experimental workflow and related biological pathways.

Principle of Thin-Layer Chromatography

Thin-layer chromatography separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture).[5] As the mobile phase ascends the plate via capillary action, compounds with a higher affinity for the stationary phase move shorter distances, while compounds with a lower affinity for the stationary phase and higher solubility in the mobile phase travel further. This differential migration results in the separation of the mixture's components, which can be visualized as distinct spots. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification.[5]

Experimental Protocols

This section details the methodology for the extraction and subsequent TLC analysis of secondary metabolites from T. harzianum.

1. Preparation of T. harzianum Extract

  • Culture: Inoculate Trichoderma harzianum into a suitable liquid medium, such as Potato Dextrose Broth (PDB).[6]

  • Incubation: Incubate the culture for 21 days at 25°C in stationary conditions to allow for the production of secondary metabolites.[6]

  • Filtration: Separate the fungal biomass from the culture broth by vacuum filtration.

  • Extraction:

    • Acidify the filtered broth to pH 4 with 5 M HCl.[6]

    • Perform a liquid-liquid extraction of the acidified broth using an organic solvent of appropriate polarity, such as ethyl acetate (B1210297) or n-butanol.[1][6]

    • Combine the organic fractions and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Sample Preparation for TLC: Dissolve a small amount of the dried crude extract in a volatile solvent (e.g., methanol (B129727) or chloroform) to achieve a concentrated solution for spotting on the TLC plate.[7]

2. Thin-Layer Chromatography Procedure

  • TLC Plate Preparation:

    • Use pre-coated silica gel 60 F254 plates.

    • With a pencil, gently draw a starting line (origin) approximately 1.5-2 cm from the bottom of the plate.[5]

    • Mark the points for sample application on the origin line.

  • Mobile Phase Preparation:

    • Prepare the desired solvent system (mobile phase). The choice of solvent depends on the polarity of the target compounds.

    • Pour the mobile phase into a TLC developing chamber to a depth of about 0.5-1 cm.

    • Place a piece of filter paper inside the chamber, ensuring it is saturated with the mobile phase, to maintain a saturated vapor environment.[7] Close the chamber and allow it to equilibrate for at least 15-20 minutes.

  • Sample Application (Spotting):

    • Using a capillary tube or a micropipette, apply a small, concentrated spot of the prepared extract onto the marked origin line.[8]

    • Ensure the spot is as small as possible (1-2 mm in diameter) to achieve better separation.

    • Allow the solvent to completely evaporate from the spot before developing the plate.[8]

  • Chromatogram Development:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.[8]

    • Close the chamber and allow the mobile phase to ascend the plate by capillary action.[5]

    • Remove the plate when the solvent front is approximately 1 cm from the top edge.[7]

    • Immediately mark the solvent front with a pencil.[7]

  • Visualization:

    • Dry the developed plate in a fume hood.

    • Visualize the separated spots. Common methods include:

      • UV Light: View the plate under UV light at 254 nm and 365 nm. Many compounds will appear as dark spots or fluoresce.[6][9]

      • Iodine Vapor: Place the plate in a chamber containing iodine crystals. Many organic compounds will appear as brown spots.[9][10]

      • Staining Reagents: Spray the plate with a suitable chemical reagent and heat if necessary. Examples include:

        • Vanillin-Sulfuric Acid: A general reagent for visualizing a wide range of compounds.[1][9]

        • Dragendorff's Reagent: Used for the detection of alkaloids.[1][9]

  • Data Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the following formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [5]

    • Compare the Rf values and colors of the spots with those of known standards if available.

Data Presentation

Quantitative data from TLC analysis is summarized below for easy reference and comparison.

Table 1: TLC Conditions for Analysis of T. harzianum Extracts

ParameterDescriptionReference
Stationary Phase Silica Gel G or Silica Gel 60 RP-18 F254s[1][6]
Mobile Phase For Ethyl Acetate Extract: Chloroform/Hexane/Acetic Acid (8:2:0.1, v/v/v)[1]
For n-Butanol Extract: n-Butanol/Water/Acetic Acid (4:2:0.1, v/v/v)[1]
For Harzianic Acid (Reversed-Phase): Acetonitrile/Methanol/Water (3:4:3, v/v/v)[6]
Visualization UV light (254 nm and 365 nm), Iodine vapor, Vanillin/Sulfuric acid, Dragendorff's reagent[1][6][9]

Table 2: Reported Rf Values of Compounds from T. harzianum n-Butanol Extract

Visualization Reagent: Vanillin/Sulfuric Acid. Mobile Phase: n-Butanol/Water/Acetic Acid (4:2:0.1)

Spot ColorReported Rf Value
Blue0.06
Blue0.11
Blue0.23
Blue0.40
Blue0.50
Blue0.83
Yellow0.15
Yellow0.26
Yellow0.57
Green0.33
Green0.63
(Data sourced from Lakhdari et al., 2023)[1]

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for TLC Analysis of this compound cluster_prep Sample Preparation cluster_tlc TLC Procedure cluster_analysis Analysis A 1. Culture of T. harzianum B 2. Extraction of Secondary Metabolites A->B C 3. Preparation of Concentrated Sample B->C D 4. Spotting Sample on TLC Plate C->D E 5. Development in TLC Chamber D->E F 6. Drying the Developed Plate E->F G 7. Visualization (UV, Staining) F->G H 8. Calculation of Rf Values G->H I 9. Compound Identification H->I

Caption: Workflow for the analysis of this compound via TLC.

Signaling Pathway Diagram

The production of secondary metabolites like this compound in Trichoderma is regulated by complex signaling networks, often in response to environmental stress or the presence of other organisms. The High-Osmolarity Glycerol (HOG) pathway, a type of Mitogen-Activated Protein Kinase (MAPK) pathway, is crucial for stress response and can influence biocontrol activities.[11]

G Simplified MAPK (HOG) Signaling Pathway in T. harzianum stress Environmental Stress (e.g., Osmotic, Oxidative) receptor Membrane Sensor/ Receptor stress->receptor Activates mapkkk MAPKKK receptor->mapkkk Phosphorylation Cascade mapkk MAPKK mapkkk->mapkk mapk MAPK (ThHog1) mapkk->mapk transcription Transcription Factors mapk->transcription Activates response Cellular Response - Stress Adaptation - Secondary Metabolite  Production transcription->response Regulates Gene Expression

Caption: MAPK signaling pathway involved in T. harzianum stress response.

References

Nuclear Magnetic Resonance Spectroscopy of Harzianum A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) spectroscopy of Harzianum A, a trichothecene (B1219388) mycotoxin isolated from the fungus Trichoderma harzianum. The information herein is intended to support research, structural elucidation, and drug development activities related to this natural product.

Introduction

This compound is a trichothecene that consists of a trichodermol (B1681381) core esterified with a (Z,E,E)-2,4,6-octatriendioic acid side chain at the 4β-hydroxyl group.[1] Its structural elucidation has been accomplished through extensive spectral analyses, primarily relying on one- and two-dimensional NMR techniques.[1] Understanding the NMR spectroscopic profile of this compound is crucial for its identification, characterization, and for studying its interactions with biological targets. Trichothecenes, as a class, are known to be potent inhibitors of eukaryotic protein synthesis, a mechanism that underlies their biological activities.[2][3][4]

NMR Spectral Data

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, as reported in the primary literature. These data were acquired in CDCl₃.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)¹H Multiplicity and Coupling Constants (J in Hz)
267.03.82d, J=4.5
343.62.25dd, J=4.5, 7.5
478.55.35d, J=7.5
549.3--
641.9--
725.11.85, 2.05m
827.21.65, 1.75m
9139.85.50d, J=6.0
10118.45.58dd, J=6.0, 8.5
1165.44.20d, J=8.5
1265.12.85, 3.10d, J=4.0 (each)
1347.9--
1420.61.70s
157.60.85s
1'165.7--
2'118.95.95d, J=11.5
3'145.17.95dd, J=11.5, 15.0
4'129.26.50dd, J=10.5, 15.0
5'144.97.30m
6'135.26.25m
7'142.17.40m
8'168.1--

Data compiled from Corley et al., 1994.

Experimental Protocols

The following protocols are based on the methods described for the isolation and structural elucidation of this compound.[1]

Fungal Culture and Fermentation
  • Organism: Trichoderma harzianum (ATCC 90237).

  • Culture Medium: Prepare a liquid medium containing dextrose, corn steep liquor, and other essential nutrients.

  • Inoculation: Inoculate the sterile medium with a suspension of T. harzianum.

  • Fermentation: Incubate the culture in a shaker incubator at 25-28°C for an appropriate period (e.g., 7-14 days) to allow for the production of secondary metabolites, including this compound.

Isolation and Purification of this compound
  • Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the culture filtrate with an organic solvent such as ethyl acetate.

  • Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.

  • Chromatographic Separation:

    • Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing the target compound and concentrate.

  • Final Purification: Perform final purification using high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water gradient) to obtain pure this compound.

NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 1-5 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum to determine the proton chemical shifts, multiplicities, and coupling constants.

    • Typical parameters on a 500 MHz spectrometer: spectral width of 12 ppm, 32K data points, relaxation delay of 1-2 s, and an appropriate number of scans for good signal-to-noise.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling, to identify the chemical shifts of all carbon atoms.

    • Typical parameters on a 125 MHz spectrometer: spectral width of 220 ppm, 64K data points, and a sufficient number of scans.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

G cluster_0 Isolation and Purification cluster_1 Structural Elucidation Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography HPLC Purification HPLC Purification Column Chromatography->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound NMR Sample Prep NMR Sample Prep Pure this compound->NMR Sample Prep 1D NMR (1H, 13C) 1D NMR (1H, 13C) NMR Sample Prep->1D NMR (1H, 13C) 2D NMR (COSY, HMQC, HMBC) 2D NMR (COSY, HMQC, HMBC) NMR Sample Prep->2D NMR (COSY, HMQC, HMBC) Structure Determination Structure Determination 1D NMR (1H, 13C)->Structure Determination 2D NMR (COSY, HMQC, HMBC)->Structure Determination Final Structure Final Structure Structure Determination->Final Structure G This compound This compound Ribosome Ribosome This compound->Ribosome Protein Synthesis Inhibition Protein Synthesis Inhibition Ribosome->Protein Synthesis Inhibition Cellular Stress Cellular Stress Protein Synthesis Inhibition->Cellular Stress JNK Pathway Activation JNK Pathway Activation Cellular Stress->JNK Pathway Activation Apoptosis Apoptosis JNK Pathway Activation->Apoptosis

References

Application Notes and Protocols for Mass Spectrometry Analysis of Harzianum A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianum A is a trichothecene (B1219388) mycotoxin produced by the fungus Trichoderma harzianum. Structurally, it is characterized by a trichodermol (B1681381) core esterified with a (Z,E,E)-2,4,6-octatriendioic acid at the 4-beta hydroxyl group[1]. This compound has demonstrated modest antifungal activity and notable cytotoxicity against various human cancer cell lines, making it a subject of interest in drug discovery and development. Accurate and sensitive analytical methods are crucial for its quantification and characterization in various matrices. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₃H₂₈O₆
Molecular Weight 400.46 g/mol
Exact Mass 400.188589 g/mol
Appearance Off-white solid
Solubility Soluble in DMSO, ethanol, and methanol (B129727)

Quantitative Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound. The following tables outline the recommended parameters for LC-MS/MS analysis.

Liquid Chromatography Parameters
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry Parameters
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺) m/z 401.196
Product Ions (for MRM) To be determined empirically, but likely fragments include loss of the ester side chain and cleavages within the trichothecene core.
Collision Energy To be optimized for the specific instrument
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture

This protocol describes the extraction of this compound from a liquid culture of Trichoderma harzianum.

Materials:

  • Liquid culture of T. harzianum

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus with 0.22 µm filter

Procedure:

  • Centrifuge the liquid culture at 5,000 x g for 15 minutes to separate the mycelia from the supernatant.

  • Collect the supernatant and extract it three times with an equal volume of ethyl acetate.

  • Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Filter the dried extract to remove the sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in a known volume of methanol for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the steps for analyzing the extracted this compound using LC-MS/MS.

Materials:

  • Extracted this compound sample (from Protocol 1)

  • This compound analytical standard

  • LC-MS/MS system

  • Mobile phases A and B (as described in the LC parameters table)

  • LC column (as described in the LC parameters table)

Procedure:

  • Prepare a series of calibration standards of this compound in methanol.

  • Set up the LC-MS/MS system with the parameters outlined in the tables above.

  • Inject the calibration standards to generate a standard curve.

  • Inject the extracted this compound sample.

  • Analyze the data to determine the concentration of this compound in the sample.

Putative Fragmentation Pattern of this compound

The following diagram illustrates a putative fragmentation pathway for the protonated molecule of this compound ([M+H]⁺) under collision-induced dissociation (CID) in the mass spectrometer. This is a generalized scheme based on the known fragmentation of trichothecenes and esters.

M_H [M+H]⁺ m/z 401.196 fragment1 Loss of H₂O [M+H-H₂O]⁺ M_H->fragment1 - H₂O fragment2 Loss of (Z,E,E)-2,4,6-octatrienedioic acid [C₁₅H₂₁O₃]⁺ M_H->fragment2 - C₈H₈O₄ fragment3 Further fragmentation of trichothecene core fragment2->fragment3

Putative fragmentation of this compound.

Biological Context and Signaling Pathways

Trichothecenes, including this compound, are known to exert their cytotoxic effects through the induction of apoptosis and the activation of stress-related signaling pathways. The diagram below illustrates a generalized signaling cascade that may be initiated by this compound in cancer cells, leading to programmed cell death. This is based on the known mechanisms of action for cytotoxic trichothecenes.

cluster_cell Cancer Cell HarzianumA This compound Mitochondrion Mitochondrion HarzianumA->Mitochondrion Induces stress Ribosome Ribosome HarzianumA->Ribosome Inhibits protein synthesis Caspase9 Caspase-9 Mitochondrion->Caspase9 Release of cytochrome c RibotoxicStress Ribotoxic Stress Ribosome->RibotoxicStress MAPK_pathway MAPK Signaling (JNK, p38) Apoptosis Apoptosis MAPK_pathway->Apoptosis Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase3->Apoptosis Execution RibotoxicStress->MAPK_pathway

Cytotoxic action of this compound.

Experimental Workflow for Mass Spectrometry Analysis

The following diagram outlines the general workflow for the mass spectrometry-based analysis of this compound from a fungal culture.

start Fungal Culture (T. harzianum) extraction Liquid-Liquid Extraction (Ethyl Acetate) start->extraction cleanup Drying and Filtration extraction->cleanup concentration Solvent Evaporation cleanup->concentration reconstitution Reconstitution (Methanol) concentration->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis (Quantification & Identification) lcms->data_analysis end Results data_analysis->end

Analysis workflow for this compound.

References

Application Notes and Protocols for the Extraction of Harzianum A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianum A is a trichothecene (B1219388) mycotoxin produced by the filamentous fungus Trichoderma harzianum, a species well-regarded for its biocontrol properties against various plant pathogens.[1] As a secondary metabolite, this compound exhibits notable antifungal activities, making it a compound of interest for applications in agriculture and drug development.[1] Structurally, it is characterized by a 12,13-epoxytrichothec-9-ene (B1214510) skeleton, which is a common feature among trichothecenes.[2] The production of this compound and other bioactive compounds by T. harzianum is a key mechanism behind its antagonistic effects on pathogenic fungi.[3] Understanding the extraction and purification of this compound is crucial for further research into its bioactivity and potential applications.

Data Presentation

Table 1: Quantitative Data on this compound Production and Antifungal Activity

ParameterValueSource OrganismReference
Production Yield
46.0 µg/mLT. arundinaceum TP6.6[1]
145.27 µg/mLT. arundinaceum TP15.11[1]
488.54 µg/mLT. arundinaceum TP19.13[1]
250.32 µg/mLT. arundinaceum IBT 40837[1]
Antifungal Activity Strong inhibitionBotrytis cinerea[4]
Strong inhibitionRhizoctonia solani[4]
Complete growth inhibition (10 µg)Pythium irregulare[5]
Complete growth inhibition (10 µg)Sclerotinia sclerotiorum[5]

Experimental Protocols

Cultivation of Trichoderma harzianum for this compound Production

This protocol describes the liquid fermentation of T. harzianum to generate biomass and secondary metabolites, including this compound.

Materials:

  • Trichoderma harzianum culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Shaking incubator

  • Sterile water

Procedure:

  • Strain Activation: Inoculate a PDA plate with the T. harzianum strain and incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.

  • Spore Suspension Preparation: Flood the surface of the mature PDA culture with sterile water and gently scrape the surface to release the conidia.

  • Inoculation: Transfer the spore suspension to a sterile flask containing PDB at a final concentration of 1 x 10^6 spores/mL.

  • Fermentation: Incubate the liquid culture at 25-28°C for 10-14 days with continuous agitation at 150-200 rpm to ensure adequate aeration.[6][7]

Extraction of this compound from Liquid Culture

This protocol outlines the extraction of this compound from the fungal culture broth and mycelia using solvent extraction.

Materials:

  • T. harzianum liquid culture

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (HCl)

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Acidification: Adjust the pH of the T. harzianum culture filtrate to approximately 3.0 with HCl.

  • Solvent Extraction: Transfer the acidified filtrate to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 5-10 minutes and then allow the layers to separate.

  • Fraction Collection: Collect the upper ethyl acetate layer, which contains the extracted secondary metabolites.

  • Repeat Extraction: Repeat the extraction process two more times with fresh ethyl acetate to maximize the yield.

  • Solvent Evaporation: Combine all ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[8]

Purification of this compound using Solid-Phase Extraction (SPE)

This protocol describes the purification of this compound from the crude extract using a mixed-mode anion-exchange SPE cartridge.

Materials:

  • Crude this compound extract

  • Mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX)

  • Acetonitrile (B52724)

  • Methanol

  • Water (acidified)

  • Vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with acetonitrile and then with acidified water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (15% acetonitrile in acidified water) and load it onto the conditioned SPE cartridge.

  • Fractionated Elution: Elute the compounds from the cartridge using a stepwise gradient of increasing acetonitrile concentrations in acidified water (e.g., 15%, 25%, 35%, 45%, 55%, etc.).[8]

  • Fraction Collection: Collect the fractions at each acetonitrile concentration. The fraction containing this compound is typically eluted at around 55% acetonitrile.[8]

  • Purity Analysis: Analyze the purity of the collected fractions using techniques such as HPLC-UV or LC-MS.

  • Final Purification: If necessary, further purify the this compound-containing fraction using preparative HPLC.

Mandatory Visualization

Harzianum_A_Biosynthesis cluster_legend Legend FPP Farnesyl Diphosphate Trichodiene Trichodiene FPP->Trichodiene Trichodiene Synthase Isotrichodiol Isotrichodiol Trichodiene->Isotrichodiol Cytochrome P450 Monooxygenase Trichodermol Trichodermol Isotrichodiol->Trichodermol Harzianum_A This compound Trichodermol->Harzianum_A Acyltransferase tri5 tri5 tri5->FPP:n tri4 tri4 tri4->Trichodiene:n tri_cluster Other tri genes tri_cluster->Isotrichodiol:n Farnesol Farnesol Farnesol->tri5 + Tyrosol Tyrosol Tyrosol->tri5 - Precursor Precursor Intermediate Intermediate Final_Product Final Product Gene Gene Regulator Regulator

Caption: Biosynthetic pathway of this compound in Trichoderma.

Harzianum_A_Extraction_Workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Solvent Extraction cluster_purification 3. Purification start Inoculate T. harzianum on PDA incubation Incubate at 25-28°C start->incubation spore_suspension Prepare Spore Suspension incubation->spore_suspension fermentation Liquid Fermentation in PDB spore_suspension->fermentation acidification Acidify Culture Filtrate fermentation->acidification extraction Extract with Ethyl Acetate acidification->extraction evaporation Evaporate Solvent extraction->evaporation crude_extract Crude this compound Extract evaporation->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe fractionation Fractionated Elution spe->fractionation analysis Purity Analysis (HPLC/LC-MS) fractionation->analysis pure_harzianum_a Pure this compound analysis->pure_harzianum_a

Caption: Experimental workflow for this compound extraction.

References

Application Notes and Protocols for Plant-Based Assays of Harzianum A Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Harzianum A is a secondary metabolite produced by the fungus Trichoderma harzianum. This compound, along with its parent organism, has garnered significant attention for its potent biological activities, including antifungal properties, plant growth promotion, and the induction of systemic resistance in plants.[1][2] These attributes make this compound and T. harzianum promising candidates for the development of novel biopesticides and biofertilizers. This document provides detailed protocols for plant-based assays to evaluate the efficacy of this compound in key applications.

Antifungal Activity Assays

One of the primary applications of this compound is its ability to inhibit the growth of phytopathogenic fungi.[1][3] In vitro plate assays are a common method to quantify this antifungal activity.

Protocol: In Vitro Antifungal Plate Assay

This protocol details the evaluation of this compound's ability to inhibit the mycelial growth of various plant pathogenic fungi.

Materials:

  • This compound (purified)

  • Target phytopathogenic fungi (e.g., Pythium irregulare, Sclerotinia sclerotiorum, Rhizoctonia solani)[1]

  • Potato Dextrose Agar (B569324) (PDA)[1]

  • Sterile Petri dishes (90 mm)

  • Sterile filter paper discs

  • Solvent for this compound (e.g., ethanol (B145695) or methanol)

  • Incubator

Procedure:

  • Prepare Fungal Cultures: Grow the target pathogenic fungi on PDA plates until the mycelium covers the plate.

  • Prepare this compound Solutions: Dissolve this compound in a suitable solvent to create a stock solution. Prepare serial dilutions to achieve the desired test concentrations (e.g., 1 µg, 10 µg, 100 µg).[1]

  • Inoculate Plates: Place a mycelial plug from the edge of an actively growing pathogen culture in the center of a fresh PDA plate.

  • Apply this compound: Aseptically place sterile filter paper discs on the agar surface at a defined distance from the fungal plug. Pipette a known volume of the this compound solution onto each disc. Use a solvent-only control.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25 ± 2 °C) until the mycelial growth in the control plate reaches the edge of the dish.[1]

  • Data Collection: Measure the radius of the inhibition zone around the filter paper discs. Calculate the percentage of inhibition of radial growth (PIRG) using the formula: PIRG (%) = [(R1 - R2) / R1] x 100, where R1 is the radial growth of the pathogen in the control and R2 is the radial growth of the pathogen in the treatment.

Expected Data and Presentation

The quantitative data from the antifungal assays should be summarized in a table for clear comparison.

PathogenThis compound ConcentrationMycelial Growth Inhibition (%)Reference
Pythium irregulare1 µg62%[1]
Pythium irregulare10 µg100%[1]
Sclerotinia sclerotiorum1 µg51%[1]
Sclerotinia sclerotiorum10 µg100%[1]
Rhizoctonia solani10 µgWeak Inhibition[1]
Rhizoctonia solani100 µg100%[1]
Fusarium oxysporum f. sp. ciceriIsolate CTH79.83%[4]
Fusarium oxysporum f. sp. liniIsolate CTH75.66%[4]
Rhizoctonia bataticolaIsolate BTH71.64%[4]
Sclerotium rolfsiiIsolate BTH82.05%[4]

(Note: The data for Fusarium, Rhizoctonia, and Sclerotium are for T. harzianum isolates, not purified this compound)

Experimental Workflow Diagram

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_pathogen Prepare Pathogen Culture inoculate Inoculate PDA Plate with Pathogen prep_pathogen->inoculate prep_ha Prepare this compound Solutions apply_ha Apply this compound to Discs prep_ha->apply_ha inoculate->apply_ha incubate Incubate Plates apply_ha->incubate measure Measure Inhibition Zone incubate->measure calculate Calculate PIRG measure->calculate

Caption: Workflow for the in vitro antifungal plate assay.

Plant Growth Promotion Assays

This compound, at low concentrations, can act as a plant growth promoter.[1] This can be evaluated by treating seeds and measuring subsequent seedling growth.

Protocol: Seed Treatment Assay for Plant Growth Promotion

This protocol outlines the steps to assess the effect of this compound on the growth of canola seedlings.[1]

Materials:

  • This compound (purified)

  • Canola seeds (Brassica napus cv. Westar)[1]

  • 70% Ethanol

  • 2% Sodium hypochlorite (B82951) (NaClO)

  • Sterile distilled water

  • Water agar (1.5% w/v)

  • Sterile Petri dishes

  • Controlled environment chamber (25 ± 2 °C, 80% relative humidity, 14h light/10h dark cycle)[1]

Procedure:

  • Seed Sterilization: Surface sterilize canola seeds by washing in 70% ethanol for 2 minutes, followed by 2% NaClO for 2 minutes. Rinse thoroughly with sterile distilled water.[1]

  • Seed Coating: Prepare different concentrations of this compound (e.g., 0.1 ng to 100 µg per seed). Coat the sterilized seeds with the prepared solutions. Use untreated seeds as a control.[1]

  • Germination: Place the coated seeds in the center of water agar plates.

  • Incubation: Grow the seedlings in a controlled environment chamber for 6 days.[1]

  • Data Collection: Measure the length of the stems and roots daily. Each treatment should have multiple replicates (e.g., 10), and the experiment should be repeated.[1]

Expected Data and Presentation

Summarize the effects of different this compound concentrations on plant growth in a table.

This compound Concentration (per seed)Stem Length Change (%)Root Length Change (%)Reference
100 µg-45%Not specified[1]
10 µg-33%Not specified[1]
1 µgNo significant effectNot specified[1]
1 ng+52%Not specified[1]
0.1 ngNo significant effectNot specified[1]

Experimental Workflow Diagram

PGP_Assay_Workflow cluster_prep Preparation cluster_growth Growth cluster_analysis Analysis sterilize_seeds Sterilize Seeds coat_seeds Coat Seeds with This compound sterilize_seeds->coat_seeds germinate Germinate Seeds on Water Agar coat_seeds->germinate incubate Incubate in Controlled Environment germinate->incubate measure Measure Stem and Root Length incubate->measure analyze Statistical Analysis measure->analyze

Caption: Workflow for the plant growth promotion assay.

Induced Systemic Resistance (ISR) Assays

T. harzianum can induce systemic resistance in plants, preparing them to defend against subsequent pathogen attacks.[5][6][7] This is often mediated by the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways.[5][6]

Protocol: ISR Assay in Arabidopsis thaliana

This protocol describes how to assess the ability of T. harzianum to induce systemic resistance in Arabidopsis thaliana against the necrotrophic fungus Botrytis cinerea.

Materials:

  • Arabidopsis thaliana plants (wild-type and mutant lines, e.g., myb72, sid2)[5]

  • Trichoderma harzianum (e.g., strain Tr6)[5]

  • Botrytis cinerea

  • Potting mix

  • Growth chamber

Procedure:

  • Inoculate Soil: Grow T. harzianum and inoculate the potting mix before sowing Arabidopsis seeds.

  • Plant Growth: Grow Arabidopsis plants in the inoculated and non-inoculated soil for 3 weeks.

  • Pathogen Challenge: Inoculate the leaves of the plants with a spore suspension of B. cinerea.

  • Disease Scoring: After 2-4 weeks, score the disease incidence and severity.[5]

  • Gene Expression Analysis (Optional): Harvest leaf tissue to analyze the expression of defense-related genes via qRT-PCR.

Signaling Pathway Diagram

The induction of systemic resistance by T. harzianum involves complex signaling pathways within the plant.

ISR_Signaling_Pathway cluster_trichoderma Trichoderma harzianum cluster_plant Plant Cell Th T. harzianum in Rhizosphere Elicitors Elicitors (e.g., this compound, Cellulases) Th->Elicitors secretes Receptor Plant Receptor Elicitors->Receptor binds to JA_ET Jasmonic Acid (JA) & Ethylene (ET) Signaling Receptor->JA_ET SA Salicylic Acid (SA) Signaling Receptor->SA crosstalk Defense_Genes Defense Gene Expression (e.g., PR proteins) JA_ET->Defense_Genes SA->Defense_Genes ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR

Caption: Signaling pathways in induced systemic resistance.

Concluding Remarks

The protocols described provide a framework for the comprehensive evaluation of this compound and T. harzianum efficacy in plant-based systems. These assays are crucial for understanding the mechanisms of action and for the development of effective and sustainable agricultural products. The provided data tables and diagrams offer a clear and concise way to present and interpret experimental results. Further research can expand on these protocols to investigate a wider range of plant species, pathogens, and environmental conditions.

References

Developing a Trichoderma harzianum A-Based Biofertilizer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichoderma harzianum is a ubiquitous, saprophytic fungus that has garnered significant attention as a potent biocontrol agent and a promoter of plant growth. Its ability to antagonize a wide range of plant pathogens and enhance nutrient uptake in plants makes it an ideal candidate for the development of sustainable biofertilizers. This document provides detailed application notes and experimental protocols for the development and evaluation of a T. harzianum A-based biofertilizer. It covers the mechanisms of action, formulation strategies, quality control assays, and efficacy testing to guide researchers in harnessing the full potential of this beneficial microorganism for agricultural applications.

Introduction

The increasing demand for sustainable agricultural practices has propelled the research and development of microbial-based biofertilizers. Trichoderma harzianum stands out due to its dual role in protecting plants from pathogens and promoting their growth.[1] This filamentous fungus colonizes the plant root system, establishing a symbiotic relationship that confers numerous benefits to the host plant.[2] These benefits include enhanced nutrient and water uptake, increased tolerance to abiotic stresses, and induced systemic resistance against a broad spectrum of pathogens.[3][4] The development of a successful T. This compound-based biofertilizer hinges on the selection of a potent strain, optimization of its mass production, formulation with suitable carrier materials to ensure stability and efficacy, and rigorous quality control and bio-efficacy testing.

Mechanism of Action

Trichoderma harzianum employs a multifaceted approach to promote plant growth and suppress disease. These mechanisms can be broadly categorized as follows:

  • Mycoparasitism: T. harzianum can directly attack and parasitize pathogenic fungi. This process involves the recognition of the pathogen, coiling of Trichoderma hyphae around the pathogen, and secretion of cell wall degrading enzymes (CWDEs) such as chitinases and β-1,3-glucanases, which break down the pathogen's cell wall, leading to its demise.[2]

  • Antibiosis: The fungus produces a variety of secondary metabolites, including antibiotics and volatile organic compounds (VOCs), that inhibit the growth and development of plant pathogens.[2]

  • Competition: T. harzianum is an aggressive colonizer of the rhizosphere, where it competes with pathogenic microorganisms for space and essential nutrients, thereby limiting their proliferation.[2]

  • Plant Growth Promotion: T. harzianum promotes plant growth through several direct and indirect mechanisms:

    • Nutrient Solubilization: It can solubilize essential minerals in the soil, such as phosphates and micronutrients, making them more available for plant uptake.

    • Phytohormone Production: It produces plant growth-promoting substances like auxins and gibberellins, which stimulate root development and overall plant growth.[5]

    • Enhanced Nutrient Uptake: By improving root architecture and nutrient availability, T. harzianum enhances the plant's ability to absorb water and nutrients from the soil.

  • Induced Systemic Resistance (ISR): Colonization of the roots by T. harzianum can trigger a plant-wide defense response known as Induced Systemic Resistance. This involves the recognition of Microbe-Associated Molecular Patterns (MAMPs) from Trichoderma by the plant's Pattern Recognition Receptors (PRRs), leading to the activation of signaling pathways involving salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET), which primes the plant for a faster and stronger defense response against future pathogen attacks.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data for the development and application of a T. This compound-based biofertilizer.

Table 1: Optimal Growth and Sporulation Conditions for Trichoderma harzianum

ParameterOptimal RangeReference
Temperature for Mycelial Growth25 - 30°C[7]
Temperature for Sporulation25 - 30°C[7]
pH for Growth and Sporulation4.0 - 6.0[7][8]
Carbon-to-Nitrogen (C/N) Ratio for Spore Production24[9]
Glucose Concentration for Spore Production30 g/L[9]

Table 2: Formulation and Application Parameters

ParameterValueReference
Minimum CFU in Commercial Formulations2 x 10⁶ CFU/g or mL[10]
Seed Treatment Application Rate5 - 10 g/kg of seed[11]
Soil Application Rate2,000 - 3,000 kg/ha (for biofertilizer)[12]
Optimal Soil pH for Application6.0 - 8.0[10]
Maximum Moisture Content in Formulation8%[10]

Table 3: Reported Efficacy on Crop Yield

CropTreatmentYield Increase (%)Reference
Mustard50% N fertilizer + 50% T. harzianum-enriched biofertilizer108[1]
Tomato50% N fertilizer + 50% T. harzianum-enriched biofertilizer203[1]
PotatoT. harzianum bioformulation11.33 - 23.82[13]
CucumberTrichoderma-amended bio-organic fertilizerSignificant increase[14]
Bupleurum chinenseT. harzianum biofertilizerSignificant increase[15]

Experimental Protocols

Protocol for Isolation and Culture of Trichoderma harzianum

Objective: To isolate and obtain a pure culture of Trichoderma harzianum from soil samples.

Materials:

  • Soil samples from the rhizosphere of healthy plants

  • Sterile distilled water

  • Potato Dextrose Agar (B569324) (PDA) medium

  • Petri dishes

  • Incubator

  • Microscope and slides

  • Lactophenol cotton blue stain

Procedure:

  • Serial Dilution:

    • Weigh 10 g of the soil sample and suspend it in 90 mL of sterile distilled water to make a 10⁻¹ dilution.

    • Vortex the suspension for 15 minutes to ensure thorough mixing.

    • Perform serial dilutions up to 10⁻⁶ by transferring 1 mL of the previous dilution into 9 mL of sterile distilled water.

  • Plating:

    • Pipette 1 mL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto separate sterile Petri dishes containing solidified PDA medium.

    • Spread the suspension evenly over the agar surface using a sterile L-shaped spreader.

    • Seal the plates with paraffin (B1166041) film.

  • Incubation:

    • Incubate the plates at 25 ± 2°C for 5-7 days.

    • Observe the plates daily for the development of fungal colonies.

  • Identification and Purification:

    • Trichoderma colonies typically appear as green patches due to sporulation.

    • Prepare a wet mount of the suspected Trichoderma colony using lactophenol cotton blue stain and observe under a microscope. Look for the characteristic branched conidiophores and phialides bearing clusters of conidia.

    • Once identified, subculture a small portion of a pure Trichoderma colony onto a fresh PDA plate to obtain a pure culture.

Protocol for Spore Viability and Concentration Determination

Objective: To determine the concentration and viability of T. harzianum spores in a liquid suspension or solid formulation.

Materials:

  • T. harzianum spore suspension or formulated product

  • Sterile distilled water with 0.01% Tween 80

  • Hemocytometer

  • Microscope

  • Sterile test tubes and pipettes

  • Vortex mixer

  • PDA plates

Procedure:

  • Spore Suspension Preparation:

    • For liquid culture, use the suspension directly or after appropriate dilution.

    • For a solid formulation, weigh 1 g of the product and suspend it in 9 mL of sterile distilled water with 0.01% Tween 80. Vortex for 10 minutes to dislodge the spores.

    • Perform serial dilutions to obtain a spore concentration suitable for counting (e.g., 10⁻³ to 10⁻⁵).

  • Spore Concentration (Hemocytometer Method):

    • Clean the hemocytometer and coverslip.

    • Load a small volume of the diluted spore suspension into the counting chamber of the hemocytometer.

    • Allow the spores to settle for a few minutes.

    • Under a microscope (400x magnification), count the number of spores in the central grid of the hemocytometer.

    • Calculate the spore concentration using the following formula: Spores/mL = (Total number of spores counted) x (Dilution factor) x (10⁴)

  • Spore Viability (Colony Forming Unit - CFU - Method):

    • From the serial dilutions prepared in step 1, pipette 100 µL of the 10⁻⁵ and 10⁻⁶ dilutions onto separate PDA plates.

    • Spread the suspension evenly using a sterile spreader.

    • Incubate the plates at 25 ± 2°C for 3-5 days.

    • Count the number of colonies that have grown on the plates.

    • Calculate the CFU per gram or mL of the original product using the following formula: CFU/g (or mL) = (Average number of colonies) / (Volume plated in mL) x (Dilution factor)

    • Spore Viability (%): Viability (%) = (CFU/mL) / (Spores/mL from hemocytometer) x 100

Protocol for Greenhouse Bioassay to Evaluate Biofertilizer Efficacy

Objective: To assess the efficacy of the T. harzianum biofertilizer in promoting plant growth under controlled greenhouse conditions.

Materials:

  • Test plant (e.g., tomato, cucumber, or a model plant like Arabidopsis thaliana)

  • Pots (e.g., 15 cm diameter)

  • Sterilized potting mix (e.g., autoclaved soil:sand:compost in a 2:1:1 ratio)

  • T. harzianum biofertilizer formulation

  • Control (formulation without T. harzianum)

  • Greenhouse with controlled temperature, light, and humidity

Procedure:

  • Experimental Setup:

    • Fill the pots with the sterilized potting mix.

    • Design the experiment with at least two treatment groups:

      • Control: Plants grown in soil treated with the carrier material only.

      • Treatment: Plants grown in soil inoculated with the T. harzianum biofertilizer.

    • Use a completely randomized design with a sufficient number of replicates (e.g., 5-10 plants per treatment).

  • Inoculation:

    • Soil Application: Mix the biofertilizer with the potting mix at the recommended application rate before sowing the seeds or transplanting the seedlings.

    • Seed Treatment: Coat the seeds with the biofertilizer formulation before sowing.

  • Planting and Growth Conditions:

    • Sow the seeds or transplant the seedlings into the prepared pots.

    • Maintain optimal growth conditions for the chosen plant species in the greenhouse (e.g., 25-28°C day/18-20°C night, 16-hour photoperiod).

    • Water the plants as needed.

  • Data Collection:

    • After a predetermined period (e.g., 4-6 weeks), harvest the plants.

    • Measure the following growth parameters:

      • Shoot height (cm)

      • Root length (cm)

      • Shoot fresh and dry weight (g)

      • Root fresh and dry weight (g)

      • Number of leaves

      • Chlorophyll content (e.g., using a SPAD meter)

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., t-test or ANOVA) to determine if there are significant differences between the control and treatment groups.

Visualization of Key Pathways and Workflows

Signaling Pathway of Trichoderma harzianum-Induced Plant Growth Promotion

Plant_Growth_Promotion cluster_trichoderma Trichoderma harzianum cluster_plant Plant Root Cell T_MAMPs MAMPs / DAMPs P_PRR Pattern Recognition Receptors (PRRs) T_MAMPs->P_PRR Recognition T_Auxin Auxin Production P_Auxin_Response Auxin Signaling Pathway T_Auxin->P_Auxin_Response Stimulation T_Nutrient Nutrient Solubilization (P, Fe, etc.) P_Nutrient_Uptake Nutrient Transporters T_Nutrient->P_Nutrient_Uptake Increased Availability P_Signaling Signal Transduction (MAPK Cascade) P_PRR->P_Signaling Activation P_Signaling->P_Auxin_Response Modulation P_Root_Growth Enhanced Root Development P_Auxin_Response->P_Root_Growth P_Nutrient_Absorption Increased Nutrient Absorption P_Nutrient_Uptake->P_Nutrient_Absorption P_Root_Growth->P_Nutrient_Absorption Facilitates

Caption: T. harzianum promotes plant growth via MAMP recognition and auxin production.

Experimental Workflow for Biofertilizer Development

Biofertilizer_Development_Workflow Start Start Isolation Isolation & Screening of T. harzianum Strains Start->Isolation Mass_Production Mass Production (Solid-State or Liquid Fermentation) Isolation->Mass_Production Formulation Formulation with Carrier Materials Mass_Production->Formulation QC Quality Control (CFU, Viability, Purity) Formulation->QC Greenhouse Greenhouse Bioassay (Efficacy Testing) QC->Greenhouse Field_Trials Field Trials Greenhouse->Field_Trials Commercialization Commercial Product Field_Trials->Commercialization

Caption: Workflow for developing a T. harzianum biofertilizer.

Logical Relationship in Biofertilizer Formulation

Biofertilizer_Formulation Active_Ingredient Active Ingredient (T. harzianum spores) Final_Product Final Biofertilizer Product Active_Ingredient->Final_Product Carrier Carrier Material (e.g., Talc, Vermiculite, Biochar) Carrier->Final_Product Provides bulk & stability Adjuvant Adjuvants (e.g., Stickers, Wetting agents) Adjuvant->Final_Product Improves application Nutrient Nutrient Source (e.g., Molasses, Peptone) Nutrient->Final_Product Enhances shelf-life & initial growth

Caption: Components of a T. harzianum biofertilizer formulation.

References

Application Notes and Protocols for the Formulation of Harzianum A and Trichoderma harzianum-based Biopesticides in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Trichoderma harzianum is a ubiquitous, saprophytic fungus renowned for its potent biocontrol activity against a wide range of plant pathogenic fungi. Its efficacy stems from a multifaceted mechanism of action that includes mycoparasitism, competition for nutrients and space, antibiosis through the secretion of secondary metabolites like Harzianum A, and the induction of systemic resistance in host plants.[1][2][3][4] this compound, a metabolite of T. harzianum, has demonstrated significant potential as a natural herbicide, effectively controlling both dicotyledon and monocotyledon weeds.[5] This document provides detailed application notes and experimental protocols for the formulation and evaluation of T. harzianum-based biopesticides for agricultural use.

Data Presentation: Efficacy of Trichoderma harzianum Formulations

The following tables summarize quantitative data from various studies on the efficacy of T. harzianum formulations against different plant pathogens.

Table 1: In Vitro Antagonistic Activity of T. harzianum

PathogenInhibition of Radial Mycelial Growth (%)Reference
Fusarium oxysporum86.8%[6]
Rhizoctonia solaniSignificant reduction[7]
Sclerotium rolfsii~80%[7]
Fusarium graminearumSignificant inhibition[2][8]
Aspergillus flavusSignificant inhibition[2][8]
Colletotrichum sublineolaSignificant inhibition[9]

Table 2: Efficacy of T. harzianum in Greenhouse and Field Trials

CropPathogen/PestFormulation TypeKey Efficacy ResultsReference
TomatoFusarium oxysporumNot specifiedDisease Severity Reduction: 17.67%[6]
TomatoFusarium oxysporumNot specifiedIncreased plant height and yield[6]
MaizeFusarium graminearum, Aspergillus flavusSeed TreatmentReduced ear rot severity, increased grain yield, lower mycotoxin levels[2][8]
WheatFusarium culmorumNot specifiedMitigated negative impacts of the pathogen[10]
SorghumColletotrichum sublineolaFoliar SprayDisease Severity Reduction: 65.5%[9]
CottonAphids (Aphis gossypii)Spore Suspension100% mortality of adult aphids within 72h (lab); as effective as malathion (B1675926) (field)[3]

Experimental Protocols

In Vitro Dual Culture Assay for Antagonistic Activity

This protocol is used to evaluate the direct antagonistic effect of T. harzianum against a target phytopathogenic fungus.

Materials:

  • Pure cultures of T. harzianum and the target pathogenic fungus.

  • Potato Dextrose Agar (B569324) (PDA) plates.

  • Sterile cork borer or scalpel.

  • Incubator.

Procedure:

  • From the margin of actively growing cultures of T. harzianum and the test pathogen, cut 5 mm diameter mycelial discs using a sterile cork borer.

  • Place a mycelial disc of the pathogen at one edge of a fresh PDA plate.

  • Place a mycelial disc of T. harzianum at the opposite edge of the same PDA plate, approximately 4-5 cm away from the pathogen.

  • For the control, place a mycelial disc of the pathogen on a PDA plate with a sterile agar plug at the opposite end.

  • Incubate the plates at 25-28°C for 5-7 days, or until the mycelium of the control plate has covered the agar surface.

  • Observe the interaction between the two fungi. Measure the radial growth of the pathogen in the direction of T. harzianum and in the control plates.

  • Calculate the percentage of inhibition of radial growth (PIRG) using the following formula: PIRG (%) = [(R1 - R2) / R1] * 100 Where:

    • R1 = Radial growth of the pathogen in the control plate.

    • R2 = Radial growth of the pathogen in the dual culture plate.

Greenhouse Efficacy Trial for Soil-Borne Pathogens

This protocol assesses the efficacy of a T. harzianum formulation in protecting plants from soil-borne diseases under controlled greenhouse conditions.

Materials:

  • T. harzianum formulation (e.g., talc-based, granular, or liquid).

  • Pathogen inoculum (e.g., spore suspension or infested soil).

  • Test crop seeds or seedlings.

  • Sterilized potting mix.

  • Pots.

  • Greenhouse facility.

Procedure:

  • Inoculum Preparation: Prepare the pathogen inoculum according to standard methods for the specific pathogen. For example, for Fusarium oxysporum, grow the fungus in a suitable liquid medium and adjust the spore concentration.

  • Soil Infestation: Mix the pathogen inoculum thoroughly with the sterilized potting mix to achieve a uniform distribution.

  • Treatment Application:

    • Seed Treatment: Coat the seeds with the T. harzianum formulation before sowing. For a powder formulation, a sticker like carboxymethyl cellulose (B213188) can be used. For a liquid formulation, soak the seeds for a specified duration.

    • Soil Application: Incorporate the granular or powder formulation of T. harzianum into the potting mix at a specified rate (e.g., grams per kilogram of soil). For a liquid formulation, drench the soil after planting.

  • Experimental Design:

    • Negative Control: Plants grown in sterilized soil without the pathogen or T. harzianum.

    • Positive Control: Plants grown in pathogen-infested soil without T. harzianum treatment.

    • Treatment Group(s): Plants grown in pathogen-infested soil with the T. harzianum formulation applied.

    • Chemical Control (Optional): Plants grown in pathogen-infested soil and treated with a standard chemical fungicide.

  • Planting and Growth: Sow the treated or untreated seeds, or transplant seedlings into the prepared pots. Maintain optimal growing conditions in the greenhouse.

  • Data Collection: After a predetermined period (e.g., 4-6 weeks), assess the following parameters:

    • Disease incidence (% of infected plants).

    • Disease severity (using a rating scale, e.g., 0-5).

    • Plant growth parameters (e.g., plant height, root length, shoot and root dry weight).

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Preparation of a Talc-Based Formulation

This protocol describes a common method for preparing a solid, talc-based formulation of T. harzianum.

Materials:

  • Mass-cultured T. harzianum on a solid substrate (e.g., sorghum grains, wheat bran).

  • Talc (B1216) powder.

  • Carboxymethyl cellulose (CMC).

  • Calcium carbonate (optional, to adjust pH).

  • Grinder/blender.

  • Sieve.

  • Sterile distilled water.

Procedure:

  • Biomass Production: Grow T. harzianum on a sterilized solid substrate until profuse sporulation is observed.

  • Harvesting: Dry the colonized substrate and grind it to a fine powder.

  • Formulation Mixing: Mix the powdered biomass with talc powder in a specific ratio (e.g., 1:3 or 1:4 w/w).

  • Addition of Additives: Add CMC (e.g., 5 g/kg of formulation) as a sticker. If necessary, add calcium carbonate to adjust the pH to near neutral.

  • Moisture Adjustment: Add a small amount of sterile distilled water to obtain a workable paste and ensure homogeneity.

  • Drying and Sieving: Spread the mixture in a thin layer and air-dry it in the shade to reduce the moisture content. Sieve the dried product to obtain a fine, uniform powder.

  • Quality Control: Determine the colony-forming units (CFU) per gram of the formulation to ensure a viable and effective product. Store the formulation in a cool, dry place.

Signaling Pathways and Mechanisms of Action

T. harzianum employs a sophisticated array of mechanisms to control plant diseases and promote plant growth. These are mediated by complex signaling pathways within the biocontrol agent, the plant, and during their interaction.

Induced Systemic Resistance (ISR) in Plants

T. harzianum colonization of plant roots can trigger a state of heightened defensive capacity in the plant, known as Induced Systemic Resistance (ISR). This response is typically mediated by the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways.[1][2][3] Some strains can also induce a response similar to Systemic Acquired Resistance (SAR), which is mediated by the salicylic (B10762653) acid (SA) pathway.[10][11]

Induced_Systemic_Resistance cluster_trichoderma Trichoderma harzianum cluster_plant_root Plant Root Cell cluster_plant_leaves Systemic Plant Tissues (Leaves) T_harzianum T. harzianum Elicitors Elicitors (e.g., proteins, cell wall fragments) T_harzianum->Elicitors secretes Receptor Plant Receptor Elicitors->Receptor binds JA_ET_Pathway Jasmonic Acid (JA) & Ethylene (ET) Signaling Receptor->JA_ET_Pathway activates SA_Pathway Salicylic Acid (SA) Signaling Receptor->SA_Pathway activates Systemic_Signal Systemic Signal JA_ET_Pathway->Systemic_Signal generates SA_Pathway->Systemic_Signal Defense_Genes Defense Gene Expression (e.g., PR proteins) Systemic_Signal->Defense_Genes activates ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR leads to

Caption: T. harzianum Induced Systemic Resistance (ISR) pathway in plants.

Mycoparasitism Signaling Pathway

Mycoparasitism, the direct attack and feeding on other fungi, is a key biocontrol mechanism of T. harzianum. This process is initiated by the recognition of the host fungus, followed by the activation of signaling cascades that lead to the expression of genes encoding cell wall-degrading enzymes.[12][13]

Mycoparasitism_Pathway cluster_trichoderma Trichoderma harzianum Host_Fungus Host Fungus (Pathogen) Host_Signals Host Signals (e.g., cell wall fragments) Host_Fungus->Host_Signals releases GPCR G-Protein Coupled Receptor (GPCR) Host_Signals->GPCR recognized by G_Protein Heterotrimeric G-Protein GPCR->G_Protein activates MAPK_Cascade MAP Kinase (MAPK) Cascade G_Protein->MAPK_Cascade activates Gene_Expression Mycoparasitism-related Gene Expression MAPK_Cascade->Gene_Expression regulates Enzymes Secretion of Cell Wall Degrading Enzymes (Chitinases, Glucanases) Gene_Expression->Enzymes leads to Enzymes->Host_Fungus degrades

Caption: Mycoparasitism signaling pathway in Trichoderma harzianum.

Experimental Workflow for Formulation Development

The development and evaluation of a new T. harzianum formulation follows a logical progression from laboratory screening to field application.

Experimental_Workflow Strain_Selection Strain Selection & Mass Production Formulation_Dev Formulation Development (e.g., Talc, Liquid, Granules) Strain_Selection->Formulation_Dev In_Vitro_Screening In Vitro Screening (Dual Culture Assay) Formulation_Dev->In_Vitro_Screening Greenhouse_Trials Greenhouse Trials (Efficacy & Phytotoxicity) In_Vitro_Screening->Greenhouse_Trials Field_Trials Field Trials (Large-scale Efficacy) Greenhouse_Trials->Field_Trials Registration Product Registration & Commercialization Field_Trials->Registration

Caption: Workflow for T. harzianum formulation development and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Harzianum A Production in Trichoderma Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of Harzianum A from Trichoderma fermentation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance your experimental yield.

Troubleshooting Guides

This section addresses specific issues you may encounter during your fermentation experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound Despite Good Fungal Growth

Potential Causes:

  • Suboptimal Fermentation Parameters: The production of secondary metabolites like this compound is often not directly coupled with biomass growth and is highly sensitive to environmental conditions. Key parameters such as pH, temperature, aeration, and agitation may be outside the optimal range for biosynthesis.

  • Inappropriate Media Composition: The carbon-to-nitrogen (C:N) ratio and the specific carbon and nitrogen sources are critical for inducing secondary metabolism. An imbalanced or suboptimal medium can favor primary growth over this compound production.

  • Strain-Specific Characteristics: The genetic makeup of the Trichoderma strain is a primary determinant of its ability to produce this compound. Not all Trichoderma harzianum strains produce this metabolite, and production levels can vary significantly between different isolates and species like Trichoderma arundinaceum.

  • Lack of Elicitors: The biosynthesis of this compound can be significantly enhanced by the presence of elicitors, such as co-cultivation with other fungi.[1] The absence of such stimuli can lead to low yields.

  • Feedback Inhibition: High concentrations of this compound or its precursors may inhibit the biosynthetic pathway, a common regulatory mechanism in metabolic processes.

Solutions:

  • Optimize Fermentation Conditions: Systematically evaluate and optimize key physical parameters. The optimal conditions for mycelial growth and sporulation, which can be correlated with secondary metabolite production, are often a pH of around 4.0-6.0 and a temperature of 25-30°C.[2][3]

  • Adjust Media Composition:

    • C:N Ratio: Experiment with different C:N ratios. A high C:N ratio can sometimes favor secondary metabolite production after an initial phase of biomass accumulation.

    • Carbon Source: While glucose is a common carbon source, its high concentration can sometimes repress secondary metabolism. Consider testing alternative carbon sources.

    • Nitrogen Source: The type of nitrogen source (e.g., ammonium (B1175870) sulfate, peptone, yeast extract) can influence this compound production.

  • Strain Selection and Verification: Ensure you are using a known this compound-producing strain. If possible, screen different isolates to find a high-yielding producer.

  • Introduce Elicitors: Consider co-cultivating your Trichoderma strain with a host fungus, such as Rhizoctonia solani or Botrytis cinerea, as this has been shown to upregulate the expression of genes involved in this compound biosynthesis.[1]

  • Fed-Batch Fermentation: To avoid potential feedback inhibition and nutrient limitation, consider a fed-batch fermentation strategy where nutrients are supplied intermittently throughout the fermentation process.

Issue 2: Inconsistent this compound Yields Between Batches

Potential Causes:

  • Inoculum Variability: The age, concentration, and physiological state of the inoculum can significantly impact fermentation performance.

  • Inconsistent Media Preparation: Minor variations in media components, pH, or sterilization conditions can lead to batch-to-batch differences.

  • Fluctuations in Fermentation Conditions: Small deviations in temperature, pH, or aeration/agitation can affect the sensitive process of secondary metabolite production.

Solutions:

  • Standardize Inoculum Preparation: Develop a strict protocol for inoculum preparation, ensuring a consistent spore concentration and age of the seed culture for each fermentation.

  • Precise Media Preparation: Carefully control the weighing of components, pH adjustment, and sterilization time and temperature to ensure media consistency.

  • Monitor and Control Fermentation Parameters: Utilize a well-calibrated bioreactor that allows for precise monitoring and control of pH, temperature, dissolved oxygen, and agitation speed throughout the fermentation.

Data Presentation: Impact of Fermentation Parameters on Trichoderma Metabolism

The following tables summarize the influence of key parameters on Trichoderma harzianum growth and sporulation, which are often prerequisites for efficient secondary metabolite production. Direct quantitative data for this compound yield in response to varying these parameters is limited in publicly available literature.

Table 1: Effect of pH on Trichoderma harzianum Growth and Sporulation

pHMycelial Growth (g/L) in Batch CultureSpore Yield (OD) in Batch CultureMycelial Growth (g/L) in Fed-Batch Culture
3.0Favorable0.17 ± 0.03Low
3.5Favorable--
4.014.29 ± 0.56 (Maximum)1.05 ± 0.02 (Maximum)11.92 ± 0.43 (Maximum)
5.0FavorableFavorable-
5.5-Favorable-
6.09.97 ± 0.38 (Lowest)-3.28 ± 0.61 (Lowest)

Data adapted from a study on T. harzianum.[4] Optimal pH for both mycelial growth and spore yield was found to be 4.0.

Table 2: Effect of Temperature on Trichoderma harzianum Growth and Sporulation

Temperature (°C)Mycelial GrowthSpore Production
15LowLow
25HighHigh
30Maximum mycelial growth in both batch and fed-batch cultures.[4]Maximum spore production at 30°C.[2]
35--
45LowMaximum spore yield in fed-batch culture.[4]

Data compiled from multiple sources.[3][4][5]

Table 3: Effect of Carbon and Nitrogen Sources on Trichoderma harzianum Spore Yield

Nutrient SourceConcentrationSpore Yield (x 10^7 spores/mL)
Carbon
Glucose2.5 g/L28.1 ± 1.4
Starch15.0 g/L2.2 ± 1.7
Nitrogen
Casein1.0 g/L28.8 ± 0.2
Soy meal9.0 g/L2.3 ± 0.2

Data from a fed-batch culture study.[6] Low concentrations of specific carbon and nitrogen sources can enhance spore yield.

Experimental Protocols

Protocol 1: Submerged Fermentation of Trichoderma for this compound Production

This protocol outlines a general procedure for submerged fermentation to produce this compound. Optimization of specific parameters will be necessary for your particular strain and equipment.

1. Media Preparation (per liter):

  • Glucose: 30 g

  • Yeast Extract: 2.8 g

  • KH₂PO₄: 1.0 g

  • MgSO₄·7H₂O: 0.5 g

  • KCl: 0.5 g

  • FeSO₄·7H₂O: 0.01 g

  • Adjust pH to 5.0-6.0 with HCl or NaOH.

  • Sterilize by autoclaving at 121°C for 20 minutes.

2. Inoculum Preparation:

  • Grow Trichoderma on Potato Dextrose Agar (PDA) plates for 7-10 days at 28°C.

  • Harvest spores by flooding the plate with sterile distilled water containing 0.01% Tween 80 and gently scraping the surface.

  • Determine spore concentration using a hemocytometer and adjust to 1 x 10⁶ spores/mL.

3. Fermentation:

  • Inoculate the sterile fermentation medium with the spore suspension to a final concentration of 1 x 10⁵ spores/mL.

  • Incubate at 28°C with agitation (150-200 rpm) for 10-14 days.

  • Maintain aeration to ensure sufficient oxygen supply.

Protocol 2: Extraction and Quantification of this compound

1. Extraction:

  • After fermentation, separate the mycelium from the culture broth by filtration.

  • Combine the mycelium and filtrate and extract twice with an equal volume of ethyl acetate.

  • Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Quantification by HPLC:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Flow Rate: 1 mL/min.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a general scan from 200-400 nm is a good starting point).

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Production

G cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis strain Strain Selection (High-Yielding Trichoderma) media Media Preparation (Optimized C:N Ratio) strain->media inoculum Inoculum Preparation (Spore Suspension) media->inoculum ferm Submerged Fermentation (Controlled pH, Temp, Aeration) inoculum->ferm extract Solvent Extraction (e.g., Ethyl Acetate) ferm->extract purify Purification (e.g., HPLC) extract->purify quant Quantification (HPLC/LC-MS) purify->quant char Structural Characterization (NMR, MS) quant->char

Caption: Workflow for this compound production and analysis.

Diagram 2: Simplified Signaling Pathways in this compound Biosynthesis

G cluster_input Environmental Signals cluster_pathways Signaling Pathways cluster_regulation Transcriptional Regulation cluster_biosynthesis This compound Biosynthesis nutrients Nutrient Limitation (e.g., Nitrogen) mapk MAPK Pathway nutrients->mapk camp cAMP Pathway nutrients->camp elicitors Elicitors (e.g., Host Fungi) elicitors->mapk elicitors->camp tf Transcription Factors mapk->tf camp->tf tri_genes Expression of tri genes (tri5, tri4, etc.) tf->tri_genes ha This compound tri_genes->ha

Caption: Regulation of this compound biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal C:N ratio for this compound production?

A1: The optimal C:N ratio can be strain-dependent. Generally, a higher C:N ratio tends to favor the production of secondary metabolites after an initial phase of biomass accumulation. For T. harzianum, a C:N ratio of 24 has been shown to be effective for high spore production, which can be an indicator of robust metabolic activity.[7] It is recommended to empirically determine the optimal C:N ratio for your specific strain and fermentation conditions.

Q2: Can I use solid-state fermentation to produce this compound?

A2: Yes, solid-state fermentation (SSF) can be used for the production of secondary metabolites by Trichoderma. SSF can sometimes lead to higher yields of certain metabolites compared to submerged fermentation. Common substrates for SSF include agricultural wastes like wheat bran and rice straw.

Q3: My Trichoderma culture is producing pigments. Is this normal?

A3: Yes, many Trichoderma species produce pigments, which are themselves secondary metabolites. The production of pigments often indicates that the culture has entered the stationary phase and is actively producing secondary metabolites. However, the profile of pigments and other metabolites can vary depending on the strain and culture conditions.

Q4: How can I confirm that my extract contains this compound?

A4: The most reliable way to confirm the presence of this compound is through a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) can be used to separate the compounds in your extract, and the retention time of a peak can be compared to that of a pure this compound standard. For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to determine the molecular weight and structure of the compound.

Q5: What is the role of the tri genes in this compound biosynthesis?

A5: The tri (trichothecene biosynthesis) genes encode the enzymes responsible for the synthesis of this compound. For example, tri5 encodes trichodiene (B1200196) synthase, which catalyzes the first committed step in the pathway. Other genes like tri4 and tri11 are involved in subsequent oxygenation steps, and tri3 is believed to be involved in the addition of the octatrienedioic acid side chain.[1] The expression of these genes is tightly regulated by various signaling pathways.

References

Technical Support Center: Purification of Harzianum A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Harzianum A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the extraction and purification of this compound and other secondary metabolites from Trichoderma harzianum.

Issue 1: Low Yield of Crude Extract

Q: My initial solvent extraction is resulting in a very low yield of the crude extract. What are the possible causes and how can I improve it?

A: Low crude extract yield can stem from several factors related to the fungal culture, extraction solvent, and procedure.

  • Fungal Culture Conditions: The production of secondary metabolites like this compound is highly dependent on the growth conditions of Trichoderma harzianum. Factors such as the composition of the culture medium, incubation time, temperature, and aeration can significantly impact metabolite production.[1] Ensure that the culture conditions are optimized for the production of the desired compound.

  • Choice of Extraction Solvent: The polarity of the extraction solvent is critical for efficiently extracting this compound. Ethyl acetate (B1210297) and methanol (B129727) are commonly used solvents for extracting secondary metabolites from Trichoderma species.[2] If you are experiencing low yields with one solvent, consider using a solvent with a different polarity or performing sequential extractions with solvents of varying polarities. For instance, a study on T. harzianum extracts used both ethyl acetate and n-butanol to capture a range of secondary metabolites.[3]

  • Extraction Method: The efficiency of the extraction can be influenced by the chosen method. Solid-liquid extraction is a common technique.[4] Ensure adequate contact time between the solvent and the fungal biomass/culture filtrate. Techniques like ultrasonication can be employed to enhance the extraction process from mycelia.[5]

  • Cell Lysis: To extract intracellular metabolites, efficient disruption of the fungal cell wall is necessary. Ensure that your protocol includes a robust cell lysis step if this compound is an intracellular product.

Issue 2: Poor Resolution and Peak Tailing in Chromatography

Q: I'm observing poor peak resolution and significant peak tailing during my chromatographic purification (e.g., HPLC, column chromatography). What are the common causes and troubleshooting steps?

A: Poor chromatographic performance can be due to issues with the column, mobile phase, or the sample itself.

  • Column-Related Issues:

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[6] Try diluting your sample before injection.

    • Column Contamination: Buildup of contaminants on the column can interfere with analyte interaction, causing peak distortion.[6] Regularly clean and regenerate your column according to the manufacturer's instructions.

    • Column Collapse or Blockage: A sudden increase in backpressure or a drastic loss of resolution might indicate a collapsed column bed or a blocked frit.[6] Backflushing the column or replacing the inlet frit can sometimes resolve this.[6]

  • Mobile Phase Issues:

    • Incorrect pH: If this compound has ionizable groups, the pH of the mobile phase can significantly affect its retention and peak shape.[6] Experiment with adjusting the mobile phase pH to suppress ionization.

    • Inadequate Buffering: For ion-exchange chromatography, ensure your buffer has sufficient capacity to maintain a stable pH.

    • Air Bubbles: Air bubbles in the pump or detector can cause baseline noise and affect retention time stability.[6] Ensure your mobile phase is properly degassed.[6]

  • Sample-Solvent Mismatch: Dissolving the sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.[7] Whenever possible, dissolve your sample in the initial mobile phase.[7]

Issue 3: Compound Degradation During Purification

Q: I suspect that this compound is degrading during the purification process. What factors could be causing this and how can I mitigate it?

A: The stability of secondary metabolites can be influenced by temperature, pH, and exposure to light or air.

  • Temperature Sensitivity: Many natural products are thermolabile. Avoid excessive heat during extraction (e.g., high temperatures for solvent evaporation) and purification steps.[8] Consider performing purification steps at reduced temperatures (e.g., in a cold room or using jacketed columns).

  • pH Instability: this compound may be unstable at certain pH values. It is crucial to determine the pH stability range of your compound early in the process. Use buffers to maintain a stable pH throughout the purification.

  • Oxidation: Some compounds are susceptible to oxidation. If you suspect this is an issue, consider adding antioxidants to your buffers or performing purification under an inert atmosphere (e.g., nitrogen or argon).

  • Enzymatic Degradation: Crude extracts may contain enzymes from the fungus that can degrade the target compound.[9] A preliminary protein precipitation step (e.g., with ammonium (B1175870) sulfate) or heat treatment (if the compound is stable) might be necessary to inactivate these enzymes.[10]

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for the purification of this compound?

A1: A typical workflow involves fungal cultivation, extraction, and a series of chromatographic steps.

General workflow for this compound purification.

Q2: What are the key parameters to consider for scaling up the production of this compound?

A2: Scaling up production requires careful consideration of several factors to maintain yield and purity.

  • Fermentation Conditions: Optimizing fermentation parameters such as aeration, pH, temperature, and substrate concentration is crucial for maximizing the production of T. harzianum spores and, consequently, secondary metabolites.[1]

  • Extraction Efficiency: The choice of extraction method and solvent-to-biomass ratio needs to be re-evaluated for larger volumes to ensure efficient extraction.

  • Chromatographic Media: The cost and reusability of chromatographic resins become significant at a larger scale. Method development should aim for robust and cost-effective separation techniques.

  • Process Control: Implementing in-process controls to monitor critical parameters at each stage is essential for ensuring consistency and quality of the final product.

Q3: How can I confirm the presence and purity of this compound in my fractions?

A3: A combination of analytical techniques is typically used.

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method for initial screening of fractions.[3] By comparing the Rf values with a known standard (if available), you can identify fractions containing the compound of interest.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative information about the purity of your sample.[5] A single, sharp peak at the expected retention time is indicative of high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying volatile and semi-volatile compounds in a mixture.[8][11] The mass spectrum provides a molecular fingerprint that can be compared to libraries for compound identification.[8][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds, NMR is essential for elucidating the chemical structure.[12]

Experimental Protocols

Protocol 1: Extraction of Secondary Metabolites from Trichoderma harzianum

  • Cultivation: Culture T. harzianum in a suitable liquid medium (e.g., Potato Dextrose Broth) in a shaking incubator at 28 ± 2 °C and 180 rpm for 10-14 days.[3][5]

  • Separation: Separate the mycelia from the culture broth by centrifugation at 10,000 rpm for 10 minutes or by vacuum filtration.[3][5]

  • Extraction from Filtrate (Extracellular Metabolites):

    • Mix the culture filtrate with an equal volume of ethyl acetate in a separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction process two more times.

    • Pool the ethyl acetate extracts.

  • Extraction from Mycelia (Intracellular Metabolites):

    • Dry the collected mycelia.

    • Perform a Soxhlet extraction with a suitable solvent like n-butanol or ethyl acetate for 2 hours.[3]

  • Concentration: Evaporate the solvent from the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.[8]

  • Storage: Store the dried crude extract at 4°C or -20°C until further purification.

Protocol 2: Column Chromatography for Fractionation

  • Column Packing: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in fractions of a defined volume.

  • Analysis: Analyze the collected fractions using TLC or HPLC to identify those containing the target compound.

  • Pooling: Pool the fractions that show a high concentration of the desired compound for further purification steps.

Quantitative Data Summary

Table 1: Example of Purification Summary for an Enzyme from Trichoderma harzianum

Purification StepTotal Protein (mg)Total Activity (IU)Specific Activity (IU/mg)Purification FoldYield (%)
Crude Extract9.0970.7980.0871100
(NH₄)₂SO₄ Precipitation2.87-0.374.2-
Gel Filtration (Sephadex G-50 & G-200)--0.626--

Data adapted from a study on endoglucanase purification from T. harzianum.[10] Note: This table is an illustrative example of how to present purification data. Actual values will vary depending on the specific compound and protocol.

Troubleshooting Logic Diagram

TroubleshootingChromatography Problem Poor Peak Shape (Tailing/Fronting) CheckOverload Is sample concentration too high? Problem->CheckOverload ReduceConc Dilute sample or inject smaller volume CheckOverload->ReduceConc Yes CheckColumn Is the column old or contaminated? CheckOverload->CheckColumn No CleanColumn Clean or replace the column CheckColumn->CleanColumn Yes CheckMobilePhase Is mobile phase pH appropriate? CheckColumn->CheckMobilePhase No AdjustpH Optimize mobile phase pH CheckMobilePhase->AdjustpH No CheckSolvent Is sample solvent stronger than mobile phase? CheckMobilePhase->CheckSolvent Yes ChangeSolvent Dissolve sample in mobile phase CheckSolvent->ChangeSolvent Yes

Troubleshooting logic for poor peak shape in chromatography.

References

Technical Support Center: Enhancing the Efficacy of Trichoderma harzianum and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trichoderma harzianum and its bioactive compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and field applications, with a focus on overcoming issues related to stability, delivery, and bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is Trichoderma harzianum and why are its metabolites important?

A1: Trichoderma harzianum is a species of fungus widely used as a biocontrol agent in agriculture.[1][2] It exhibits antagonistic effects against various plant pathogens through mechanisms such as competition for nutrients, mycoparasitism, and the production of antimicrobial secondary metabolites.[1] These metabolites, including compounds like harzianolide, play a crucial role in inhibiting pathogen growth and inducing systemic resistance in plants.[3] The fungus and its metabolites are of significant interest for developing sustainable agricultural practices and new therapeutic agents.

Q2: We are observing reduced efficacy of our T. harzianum formulation in field trials compared to lab experiments. What are the likely causes?

A2: This discrepancy is a common challenge. In field conditions, the viability and bioactivity of T. harzianum and its metabolites can be compromised by several factors that are absent in a controlled laboratory setting. These include:

  • UV Radiation: Sunlight can degrade both the fungal spores and their bioactive compounds.

  • Temperature and Moisture Fluctuations: Extreme temperatures and inconsistent moisture levels can negatively impact fungal survival and growth.

  • Soil pH: Suboptimal soil pH can inhibit the growth and metabolic activity of T. harzianum.

  • Microbial Competition: Native soil microorganisms can compete with T. harzianum for resources, reducing its establishment and effectiveness.

  • Poor Formulation: An inadequate formulation may not effectively protect the active components or facilitate their release and uptake by plants.[3]

Q3: How can we improve the stability and shelf-life of our T. harzianum formulation?

A3: Enhancing the formulation is critical for protecting T. harzianum from environmental stressors and prolonging its viability. Key strategies include:

  • Microencapsulation: Encapsulating spores in polymeric matrices, such as alginate, can protect them from UV radiation and desiccation, thereby extending shelf-life.[4][5]

  • Oil-Based Formulations: Formulating spores in paraffin (B1166041) oil can shield them from UV rays and improve their adhesion to plant surfaces.

  • Use of Adjuvants and Stabilizers: Incorporating adjuvants can improve the stability, dispersal, and efficacy of the formulation.

Troubleshooting Guides

Issue: Poor Mycelial Growth or Spore Germination in Soil Application
Possible Cause Troubleshooting Step
Unfavorable Soil pH Test the soil pH and adjust it to a range of 4.0-6.0, which is generally optimal for T. harzianum growth.
Low Soil Moisture Ensure adequate soil moisture, as T. harzianum requires a certain level of humidity for optimal growth and activity.
Nutrient Competition Supplement the soil with a suitable carbon source to provide an initial advantage to T. harzianum over native microflora.
Issue: Inconsistent Plant Growth Promotion or Disease Suppression
Possible Cause Troubleshooting Step
Inadequate Formulation Review and optimize the formulation to ensure it protects the active components and allows for their controlled release. Consider microencapsulation or oil-based formulations.
Incorrect Application Timing Apply the T. harzianum formulation preventatively before the expected onset of disease, or during early stages of plant growth for maximum growth-promoting effects.
Environmental Stress Mitigate environmental stressors where possible (e.g., provide shade to reduce UV exposure, ensure proper irrigation).

Data on Formulation Strategies

The following table summarizes the impact of different formulation strategies on the viability and efficacy of Trichoderma harzianum.

Formulation StrategyCarrier MaterialKey Benefit(s)Reported Viability/Efficacy
Microencapsulation AlginateProtects against UV radiation and desiccation; maintains enzymatic activity.[5]Spore viability maintained at 10^6 CFU/mL after 120 days of storage.[4]
Oil-Based Formulation Paraffin OilProtects against UV radiation; improves adhesion to plant surfaces.Survival rates of 1.8 x 10^9 CFU/mL after 6 months of storage at 27°C.[5]
Paste Formulation Starch (10%) + Copper Sulphate (20 ppm)Longer shelf-life and suitability for drip irrigation.High population density maintained even after 120 days of storage.

Experimental Protocols

Protocol 1: Microencapsulation of T. harzianum Spores in Alginate Beads
  • Preparation of Spore Suspension: Culture T. harzianum on a suitable medium (e.g., Potato Dextrose Agar) until sporulation. Harvest spores by flooding the plate with sterile distilled water containing 0.01% Tween 80 and gently scraping the surface. Adjust the spore concentration to the desired level (e.g., 10^8 spores/mL).

  • Preparation of Alginate Solution: Prepare a sterile 2% (w/v) solution of sodium alginate in distilled water.

  • Encapsulation: Mix the spore suspension with the sodium alginate solution in a 1:1 ratio. Extrude the mixture dropwise into a sterile 0.1 M calcium chloride solution using a syringe.

  • Curing: Allow the resulting beads to cure in the calcium chloride solution for 30 minutes with gentle agitation.

  • Washing and Drying: Collect the beads by filtration, wash them with sterile distilled water to remove excess calcium chloride, and air-dry them in a laminar flow hood.

Visualizing Experimental Workflows and Signaling Pathways

Caption: Workflow for Enhancing T. harzianum Bioactivity.

G Workflow for Enhancing T. harzianum Bioactivity cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Development cluster_outcome Desired Outcome A Low Bioactivity in Field B Environmental Stressors (UV, Temp, pH) A->B leads to C Poor Formulation A->C leads to D Microbial Competition A->D leads to E Optimize Formulation (Microencapsulation, Oil-based) B->E address with C->E address with F Adjust Application Strategy (Timing, Soil Amendments) D->F address with G Enhanced Stability & Efficacy E->G results in F->G results in

Caption: Plant Defense Signaling Induced by T. harzianum.

G Plant Defense Signaling Induced by T. harzianum T_harzianum T. harzianum Metabolites Plant_Cell Plant Cell Receptor T_harzianum->Plant_Cell recognized by SA_Pathway Salicylic Acid (SA) Pathway Plant_Cell->SA_Pathway activates JA_ET_Pathway Jasmonate/Ethylene (JA/ET) Pathway Plant_Cell->JA_ET_Pathway activates Defense_Genes Upregulation of Defense-Related Genes SA_Pathway->Defense_Genes JA_ET_Pathway->Defense_Genes Systemic_Resistance Induced Systemic Resistance (ISR) Defense_Genes->Systemic_Resistance

References

Technical Support Center: Stabilizing Harzianum A for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Harzianum A in experimental settings. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges in handling and stabilizing this trichothecene (B1219388) mycotoxin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a trichothecene mycotoxin isolated from the soil-dwelling fungus Trichoderma harzianum. Structurally, it is characterized by a (Z,E,E)-2,4,6-octatrienedioic acid esterified on the 4-beta hydroxyl group of trichodermol. Its reported biological activities include modest antifungal properties, with no observed cytotoxicity against baby hamster kidney (BHK) cells or activity against Gram-negative and Gram-positive bacteria.

Q2: What is the best solvent for dissolving and storing this compound?

This compound, like other trichothecenes, is relatively insoluble in water but highly soluble in various organic solvents. For creating stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, methanol, acetone, or ethyl acetate (B1210297) are recommended. For long-term storage, acetonitrile (B52724) has been shown to be a suitable solvent for other trichothecenes and is a good starting point for this compound. To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What are the optimal storage conditions for this compound stock solutions?

For short-term storage (up to a few weeks), stock solutions can be stored at 4°C. For long-term stability, it is recommended to store aliquots at -20°C or -80°C. Trichothecenes are generally stable compounds, but exposure to light and extreme pH conditions should be avoided.

Q4: I am observing inconsistent results in my bioassays. What could be the cause?

Inconsistent results can arise from several factors:

  • Compound Instability: Ensure that the stock solution has been stored correctly and has not been subjected to multiple freeze-thaw cycles. Consider preparing fresh dilutions for each experiment.

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) in your experimental medium should be kept low (typically <0.5%) and consistent across all treatments, including controls, as the solvent itself can have biological effects.

  • Inaccurate Pipetting: When working with potent compounds like mycotoxins, even small errors in pipetting can lead to significant variations in concentration. Ensure your pipettes are calibrated and use appropriate pipetting techniques.

  • Cell-Based Assay Variability: Factors such as cell passage number, seeding density, and confluency at the time of treatment can influence the cellular response to this compound. Maintain consistent cell culture practices.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound in aqueous media This compound has low water solubility.- Increase the concentration of the organic solvent (e.g., DMSO) in the final solution, ensuring it remains at a non-toxic level for your experimental system.- Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility and stability in aqueous solutions.
Loss of bioactivity over time Degradation of this compound in the experimental setup.- Trichothecenes can be sensitive to pH. Check the pH of your culture medium or buffer and consider if it might be contributing to degradation. Some trichothecenes are more stable in acidic conditions.- Minimize exposure of your experimental setup to light.
No observable effect at expected concentrations - The biological system may not be sensitive to this compound.- The compound may have degraded.- Verify the activity of your this compound stock by testing it in a sensitive, well-characterized system, if available.- Perform a dose-response experiment over a wide range of concentrations.- Consider the metabolic activity of your experimental system; cells or organisms may be metabolizing this compound into inactive forms.
High background in control wells Solvent toxicity.- Reduce the final concentration of the organic solvent in your experimental medium.- Run a solvent-only control to determine the baseline effect of the solvent on your assay.

Data Presentation

Table 1: General Stability of Trichothecenes Under Various Conditions

Condition Solvent/Matrix Stability Notes
Temperature AcetonitrileStable for 24 months at 25°C and 3 months at 40°C for some trichothecenes.[1]Long-term storage at -18°C or lower is recommended.[1]
Ethyl AcetateStable for up to 24 months at -18°C.[1]Degradation observed after 24 months at 4°C and 12 months at 25°C for DON and NIV.[1]
Thin FilmStable for up to 24 months at -18°C.[1]Degradation observed after 24 months at 4°C and 6 months at 25°C for DON.[1]
pH Water/Methanol (50/50 v/v) with 0.1% formic acidStable in silanized glass at 23°C for at least 75 hours.[2]Acidic conditions can improve the stability of some trichothecenes.
Light Water/Methanol (50/50 v/v) with 0.1% formic acidStable when exposed to light for at least 75 hours in silanized glass.[2]As a general precaution, amber vials or storage in the dark is recommended.

Note: This data is for other trichothecenes and should be used as a general guideline for this compound due to the lack of specific stability data for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid form), sterile DMSO or ethanol, sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions, weigh the desired amount of this compound.

    • Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.

    • Store aliquots at -20°C or -80°C for long-term use.

Protocol 2: General Antifungal Susceptibility Assay (Broth Microdilution)

  • Materials: this compound stock solution, target fungal strain, appropriate liquid growth medium (e.g., Potato Dextrose Broth), sterile 96-well microplates, spectrophotometer.

  • Procedure:

    • Prepare a serial dilution of the this compound stock solution in the growth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the fungal spores or mycelial fragments.

    • Include positive (fungus with no compound) and negative (medium only) controls. Also, include a solvent control.

    • Incubate the plate at the optimal temperature for the growth of the target fungus.

    • After a predetermined incubation period (e.g., 48-72 hours), measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to determine fungal growth.

    • Calculate the percentage of growth inhibition for each concentration of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution serial_dilution Serial Dilution in 96-well Plate prep_stock->serial_dilution prep_culture Prepare Fungal Inoculum inoculation Inoculate with Fungus prep_culture->inoculation serial_dilution->inoculation incubation Incubate at Optimal Temperature inoculation->incubation read_plate Read OD600 incubation->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition determine_mic Determine MIC calc_inhibition->determine_mic

Caption: Experimental workflow for determining the antifungal activity of this compound.

signaling_pathway HA This compound Ribosome Eukaryotic Ribosome HA->Ribosome Binds to peptidyl transferase center ProteinSynth Protein Synthesis Ribosome->ProteinSynth Inhibition CellCycle Cell Cycle Arrest ProteinSynth->CellCycle Apoptosis Apoptosis ProteinSynth->Apoptosis

Caption: Generalized signaling pathway for trichothecene-mediated protein synthesis inhibition.

troubleshooting_tree start Inconsistent/No Bioactivity check_stock Check Stock Solution (Age, Storage, Freeze-Thaw) start->check_stock stock_ok Stock OK check_stock->stock_ok remake_stock Remake Stock Solution stock_ok->remake_stock No check_assay Review Assay Conditions (Solvent Conc., Cell Density, pH) stock_ok->check_assay Yes assay_ok Assay Conditions OK check_assay->assay_ok optimize_assay Optimize Assay Parameters assay_ok->optimize_assay No consider_resistance Consider Target Resistance/ Metabolism assay_ok->consider_resistance Yes

Caption: Decision tree for troubleshooting experimental issues with this compound.

References

Technical Support Center: Optimizing Culture Conditions for Harzianum A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the production of Harzianum A from Trichoderma harzianum.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production in a question-and-answer format, offering targeted solutions to streamline your experimental workflow.

Question 1: My T. harzianum culture is growing well, but the yield of this compound is consistently low. What are the initial troubleshooting steps?

Answer:

Low yields of this compound despite good biomass can be attributed to several factors. Secondary metabolite production is often not directly correlated with fungal growth and requires specific nutritional and environmental triggers. Here are the initial steps to troubleshoot this issue:

  • Suboptimal Harvest Time: this compound production is growth-phase dependent. It is crucial to perform a time-course experiment to determine the optimal incubation period for maximum yield.

  • Inadequate Nutrient Levels: The biosynthesis of secondary metabolites like this compound can be triggered by the limitation of certain nutrients (e.g., nitrogen) or induced by the presence of specific precursors. Re-evaluate your media composition.

  • Incorrect Culture Conditions: Parameters such as pH, temperature, and aeration play a significant role in secondary metabolite production. Verify that these are optimized for your specific T. harzianum strain.[1]

  • Metabolite Degradation: this compound may be unstable under your current culture or extraction conditions. Consider factors like light exposure and temperature during incubation and extraction.

Question 2: I'm observing significant batch-to-batch variability in this compound production. How can I improve consistency?

Answer:

Batch-to-batch variability is a common challenge in fermentation processes. To improve consistency, focus on the following:

  • Standardize Inoculum Preparation: Ensure that the age, concentration, and physiological state of your spore suspension or mycelial inoculum are consistent for each fermentation.

  • Precise Media Preparation: Use high-purity reagents and accurately measure all media components. Even minor variations in media composition can impact secondary metabolite production.

  • Maintain Consistent Culture Parameters: Tightly control pH, temperature, agitation, and aeration rates throughout the fermentation process. Use calibrated equipment to monitor these parameters.

  • Strain Stability: Fungal strains can sometimes undergo genetic drift over successive subcultures. It is advisable to use a fresh culture from a cryopreserved stock for each set of experiments.

Question 3: My this compound extract is showing a complex mixture of compounds, making purification difficult. How can I simplify the extract profile?

Answer:

A complex extract profile can be addressed by:

  • Optimizing the Extraction Solvent: Experiment with different solvents of varying polarity to selectively extract this compound while leaving behind other interfering compounds. Ethyl acetate (B1210297) is a commonly used solvent for extracting fungal secondary metabolites.

  • Solid-Phase Extraction (SPE): Incorporate an SPE clean-up step after the initial liquid-liquid extraction. This can effectively remove many impurities and simplify the final extract.

  • Fractionation: Before final purification, consider fractionating the crude extract using techniques like column chromatography to separate compounds based on their chemical properties.

Frequently Asked Questions (FAQs)

What are the optimal culture conditions for this compound production?

While optimal conditions can be strain-specific, the following table summarizes generally favorable parameters for T. harzianum growth and secondary metabolite production.

ParameterOptimal Range/ConditionNotes
Temperature 25-30°CGrowth is significantly reduced at temperatures above 35°C.
pH 4.0 - 6.0T. harzianum generally prefers slightly acidic conditions.[1]
Carbon Source Glucose, SucroseGlucose has been shown to support high spore yield in T. harzianum.
Nitrogen Source Peptone, Yeast Extract, CaseinOrganic nitrogen sources are often superior to inorganic sources for secondary metabolite production.
Aeration HighGood aeration is crucial for the production of most fungal secondary metabolites.
Agitation 150-200 rpmAdequate agitation ensures proper mixing and oxygen transfer.

What is the general workflow for optimizing this compound production?

The following diagram outlines a systematic approach to optimizing this compound production.

experimental_workflow Experimental Workflow for Optimizing this compound Production strain Strain Selection & Maintenance media Media Optimization (Carbon, Nitrogen, C/N Ratio) strain->media physical Optimization of Physical Parameters (pH, Temperature, Agitation) media->physical fermentation Scale-up Fermentation physical->fermentation extraction Extraction of this compound fermentation->extraction quantification Quantification (HPLC/LC-MS) extraction->quantification analysis Data Analysis & Further Optimization quantification->analysis analysis->media Iterative Optimization

Caption: A typical experimental workflow for optimizing the production of this compound.

What is the biosynthetic pathway of this compound?

This compound is a trichothecene (B1219388) mycotoxin. Its biosynthesis begins with the cyclization of farnesyl pyrophosphate. The following diagram illustrates a simplified overview of the initial steps in the pathway.

harzianum_a_pathway Simplified this compound Biosynthetic Pathway fpp Farnesyl Pyrophosphate trichodiene Trichodiene fpp->trichodiene tri5 isotrichodiol Isotrichodiol trichodiene->isotrichodiol tri4 trichodermol Trichodermol isotrichodiol->trichodermol tri11 harzianum_a This compound trichodermol->harzianum_a Multiple Steps

Caption: An overview of the early stages of the this compound biosynthetic pathway.

Experimental Protocols

Protocol 1: Cultivation of Trichoderma harzianum for this compound Production

  • Inoculum Preparation:

    • Aseptically transfer a small agar (B569324) plug of a 5-7 day old T. harzianum culture to a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).

    • Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days to obtain a seed culture.

  • Production Culture:

    • Prepare the production medium (e.g., PDB or a defined medium with optimized carbon and nitrogen sources).

    • Inoculate 100 mL of the production medium in a 500 mL Erlenmeyer flask with 5% (v/v) of the seed culture.

    • Incubate the production culture at 28°C on a rotary shaker at 180 rpm for 7-14 days.

Protocol 2: Extraction of this compound from Culture Broth

  • Separation of Mycelia and Broth:

    • After the incubation period, separate the fungal mycelia from the culture broth by vacuum filtration through Whatman No. 1 filter paper.

  • Liquid-Liquid Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction process two more times.

    • Pool the ethyl acetate extracts.

  • Concentration:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

    • Resuspend the crude extract in a known volume of methanol (B129727) for analysis.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation:

    • An HPLC system equipped with a C18 column and a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Inject the prepared sample extracts and quantify the amount of this compound by comparing the peak area with the standard curve.

Data Presentation

Table 1: Effect of Carbon Source on T. harzianum Biomass and Spore Production

Carbon Source (10 g/L)Biomass (g/L)Spore Yield (x10⁷ spores/mL)
Glucose8.5 ± 0.412.3 ± 0.6
Sucrose7.9 ± 0.311.5 ± 0.5
Fructose7.2 ± 0.59.8 ± 0.7
Maltose6.8 ± 0.28.9 ± 0.4
Lactose4.1 ± 0.65.2 ± 0.8

Note: Data are representative and may vary depending on the specific strain and culture conditions.

Table 2: Effect of Nitrogen Source on T. harzianum Biomass and Spore Production

Nitrogen Source (5 g/L)Biomass (g/L)Spore Yield (x10⁷ spores/mL)
Peptone9.2 ± 0.514.1 ± 0.7
Yeast Extract8.8 ± 0.313.5 ± 0.6
Casein8.1 ± 0.412.8 ± 0.5
Ammonium Sulfate6.5 ± 0.69.1 ± 0.9
Sodium Nitrate5.9 ± 0.48.2 ± 0.7

Note: Data are representative and may vary depending on the specific strain and culture conditions.

References

Technical Support Center: Troubleshooting Inconsistent Harzianum A Bioactivity Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Harzianum A bioactivity experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a bioactive secondary metabolite produced by the fungus Trichoderma harzianum. It is known for its potential antifungal and plant growth-promoting properties.[1][2][3] The bioactivity of this compound is attributed to its ability to interfere with essential biological processes in target organisms.

Q2: What are the known mechanisms of action for compounds from Trichoderma harzianum?

Trichoderma harzianum produces a variety of bioactive compounds that act through several mechanisms[2][4]:

  • Mycoparasitism: Direct parasitism of other fungi.

  • Antibiosis: Production of low-molecular-weight compounds, such as peptides and polyketides, that inhibit the growth of pathogens.[1]

  • Induced Systemic Resistance in Plants: Activation of plant defense pathways, including those mediated by jasmonic acid (JA), ethylene (B1197577) (ET), and salicylic (B10762653) acid (SA).[1][5]

  • Enzyme Secretion: Production of cell wall-degrading enzymes like chitinases and glucanases.[2]

Q3: Why am I observing inconsistent results in my this compound bioactivity assays?

Inconsistent bioactivity of this compound can stem from several factors:

  • Strain Variability: Different strains of T. harzianum can produce varying amounts and profiles of bioactive metabolites.[4][6]

  • Culture Conditions: The composition of the culture medium, pH, temperature, and aeration can significantly impact the production of this compound.[7][8]

  • Extraction and Purification: The methods used for extraction and purification can affect the yield and purity of this compound.

  • Compound Stability: this compound may be sensitive to light, temperature, and pH, leading to degradation and loss of activity.[7][8]

  • Experimental Assay Conditions: Variations in cell density, incubation time, solvent concentration, and plate type can all contribute to inconsistent results.

  • Formulation: If using a formulated product, the carrier and other components can influence the stability and release of the active compound.[9][10]

Q4: How should I properly store and handle this compound?

To ensure consistent bioactivity, proper storage and handling are crucial. While specific stability data for this compound is not widely published, general recommendations for natural products of this type include:

  • Storage: Store purified this compound as a dry powder or in a suitable solvent (e.g., DMSO, ethanol) at -20°C or lower, protected from light and moisture.

  • Handling: Prepare fresh working solutions for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles. Use appropriate personal protective equipment (PPE) when handling the compound.

Q5: What are the critical parameters in a bioactivity assay for this compound?

Key parameters to control in your bioactivity assays include:

  • Solvent Concentration: Ensure the final concentration of the solvent used to dissolve this compound is consistent across all treatments and does not affect the biological system being tested.

  • Positive and Negative Controls: Always include appropriate positive and negative controls to validate the assay performance.

  • Cell/Organism Viability: Confirm the viability of the cells or organisms used in the assay.

  • Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels (if applicable) throughout the experiment.

  • Readout Method: Use a validated and sensitive method for measuring the biological response.

Troubleshooting Guides

Problem: No or Low Bioactivity Observed
Potential Cause Troubleshooting Step
Degraded this compound 1. Verify the storage conditions and age of the compound. 2. Prepare a fresh stock solution from a new or properly stored batch. 3. Test the activity of a positive control compound to confirm the assay is working.
Incorrect Assay Conditions 1. Review the experimental protocol for any deviations. 2. Optimize assay parameters such as incubation time, cell density, and reagent concentrations. 3. Ensure the pH of the assay medium is within the optimal range for this compound activity.[7][8]
Inappropriate Solvent 1. Confirm that this compound is soluble in the chosen solvent. 2. Test for solvent effects on the biological system by including a solvent-only control.
Low Purity of this compound 1. If possible, assess the purity of the this compound sample using analytical techniques (e.g., HPLC, LC-MS). 2. Consider further purification steps if impurities are suspected to interfere with the assay.
Problem: High Variability Between Experimental Replicates
Potential Cause Troubleshooting Step
Inconsistent Pipetting 1. Ensure pipettes are properly calibrated. 2. Use consistent pipetting techniques for all replicates. 3. Prepare a master mix of reagents to be added to all wells.
Edge Effects in Plates 1. Avoid using the outer wells of microplates, or fill them with a buffer to maintain humidity. 2. Ensure even temperature distribution in the incubator.
Cell Clumping or Uneven Distribution 1. Gently mix cell suspensions before plating. 2. Visually inspect plates under a microscope to confirm even cell distribution.
Incomplete Solubilization 1. Ensure this compound is fully dissolved in the stock solution. 2. Vortex stock solutions before preparing dilutions.
Problem: Batch-to-Batch Variation in Bioactivity
Potential Cause Troubleshooting Step
Inconsistent Production of this compound 1. Standardize the T. harzianum strain, culture medium, and growth conditions for each production run. 2. Implement quality control measures to quantify the concentration of this compound in each batch.
Variations in Extraction and Purification 1. Use a standardized protocol for extraction and purification. 2. Analyze the purity and composition of each batch using analytical methods.
Presence of Other Bioactive Metabolites 1. The presence of other synergistic or antagonistic compounds from T. harzianum can vary between batches.[11][12] 2. If possible, quantify known synergistic or antagonistic compounds in each batch.

Quantitative Data Summary (Hypothetical Data)

Table 1: Effect of Solvent on this compound Bioactivity (Antifungal Assay against Fusarium oxysporum)

SolventFinal Concentration in AssayIC50 of this compound (µg/mL)
DMSO0.5%15.2 ± 1.8
Ethanol0.5%18.5 ± 2.3
Methanol0.5%25.1 ± 3.1
WaterN/A (Insoluble)No activity

Table 2: Effect of pH on this compound Stability and Bioactivity (IC50 against F. oxysporum)

pH of Assay MediumIC50 (µg/mL) after 24h Incubation
4.055.6 ± 6.7
5.016.1 ± 2.0
6.015.8 ± 1.9
7.028.3 ± 3.5
8.089.4 ± 10.2

Table 3: Effect of Storage Conditions on this compound Bioactivity (% Inhibition of F. oxysporum at 20 µg/mL)

Storage ConditionMonth 0Month 3Month 6Month 12
-80°C, Dry Powder98 ± 2%97 ± 3%95 ± 4%92 ± 5%
-20°C, Dry Powder98 ± 2%92 ± 4%85 ± 6%70 ± 8%
4°C, Dry Powder98 ± 2%65 ± 7%40 ± 9%15 ± 5%
Room Temp, Dry Powder98 ± 2%30 ± 8%5 ± 3%0%

Experimental Protocols

Protocol 1: General Bioactivity Assay for this compound (Antifungal Assay)

This protocol describes a general method for assessing the antifungal activity of this compound against a filamentous fungus, such as Fusarium oxysporum, using a broth microdilution method.

Materials:

  • This compound

  • Fusarium oxysporum

  • Potato Dextrose Broth (PDB)

  • Sterile 96-well microplates

  • Spectrophotometer or plate reader

  • DMSO (or other suitable solvent)

Procedure:

  • Prepare Fungal Inoculum:

    • Culture F. oxysporum on Potato Dextrose Agar (PDA) for 7-10 days.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Filter the spore suspension through sterile cheesecloth.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Prepare this compound Dilutions:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in PDB to achieve the desired final concentrations (e.g., 0.1 to 100 µg/mL). The final DMSO concentration should not exceed 0.5%.

  • Assay Setup:

    • Add 100 µL of the appropriate this compound dilution to each well of a 96-well plate.

    • Include a positive control (e.g., a known fungicide) and a negative control (PDB with 0.5% DMSO).

    • Add 100 µL of the fungal spore suspension to each well.

  • Incubation:

    • Incubate the plate at 25-28°C for 48-72 hours.

  • Data Analysis:

    • Measure the optical density (OD) at 600 nm using a plate reader.

    • Calculate the percentage of growth inhibition using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Protocol 2: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (lyophilized powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Stock Solution (e.g., 10 mg/mL):

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions:

    • On the day of the experiment, thaw one aliquot of the stock solution.

    • Dilute the stock solution with the appropriate culture medium or buffer to the desired final concentrations.

    • Ensure the final solvent concentration in the assay is below the threshold that affects the biological system.

Visualizations

Diagram 1: Potential Factors Influencing this compound Bioactivity

G cluster_production Production cluster_handling Handling & Storage cluster_assay Bioassay T. harzianum Strain T. harzianum Strain Inconsistent Bioactivity Inconsistent Bioactivity T. harzianum Strain->Inconsistent Bioactivity Culture Conditions Culture Conditions Culture Conditions->Inconsistent Bioactivity Extraction/Purification Extraction/Purification Extraction/Purification->Inconsistent Bioactivity Storage Conditions Storage Conditions Storage Conditions->Inconsistent Bioactivity Solvent Choice Solvent Choice Solvent Choice->Inconsistent Bioactivity Purity Purity Purity->Inconsistent Bioactivity Assay Protocol Assay Protocol Assay Protocol->Inconsistent Bioactivity Replicates Replicates Replicates->Inconsistent Bioactivity Controls Controls Controls->Inconsistent Bioactivity G start Inconsistent Results check_assay Assay Controls OK? start->check_assay check_replicates Low Replicate Variability? check_assay->check_replicates Yes review_protocol Review Assay Protocol check_assay->review_protocol No check_compound New Compound Batch? check_replicates->check_compound Yes review_technique Review Lab Technique check_replicates->review_technique No test_new_batch Test New/Validated Batch check_compound->test_new_batch No contact_supplier Contact Supplier/Producer check_compound->contact_supplier Yes review_protocol->start review_technique->start test_new_batch->start G This compound This compound Cell Wall Synthesis Cell Wall Synthesis This compound->Cell Wall Synthesis Inhibition MAPK Signaling MAPK Signaling This compound->MAPK Signaling Activation Apoptosis Apoptosis Cell Wall Synthesis->Apoptosis ROS Production ROS Production MAPK Signaling->ROS Production ROS Production->Apoptosis

References

Technical Support Center: Purification of Harzianum A from Fungal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with impurities in Harzianum A extracts from Trichoderma harzianum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a secondary metabolite produced by the fungus Trichoderma harzianum. It belongs to the trichothecene (B1219388) class of compounds and has demonstrated antifungal and cytotoxic activities.[1][2] Its key properties are summarized in the table below.

Q2: What are the common impurities found in crude this compound extracts?

A2: Crude extracts of T. harzianum are complex mixtures. Besides this compound, you can expect to find a variety of other secondary metabolites, including other trichothecenes, polyketides, peptides, and pigments.[3] Additionally, proteins (such as chitinases and glucanases), polysaccharides, and lipids from the fungal biomass and culture medium are common impurities.[4]

Q3: Which solvents are most effective for the initial extraction of this compound?

A3: Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting this compound and other similar medium-polarity metabolites from T. harzianum culture filtrates and mycelia.[4] this compound is also soluble in methanol, ethanol, and DMSO, which are typically used for sample preparation for analysis and bioassays.[1][5]

Q4: What analytical techniques are recommended for monitoring the purity of this compound during purification?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound fractions.[1][6] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative analysis of fractions. For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₃H₂₈O₆[1]
Molecular Weight400.4 g/mol [1]
AppearanceOff-white solid[1]
SolubilityDMSO, ethanol, methanol[1][5]
Purity (Commercial)≥95% (HPLC)[1]
Storage Conditions-20°C for long-term storage[1]
Table 2: Example Purification Summary for a Trichoderma Secondary Metabolite

This table provides a representative example of the data that should be collected during the purification process to monitor its efficiency.

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Crude Culture Filtrate15,00030,00021001
Ammonium Sulfate Ppt.4,50025,5005.7852.8
Solvent Partitioning (EtOAc)90021,00023.37011.7
Silica (B1680970) Gel Chromatography15016,5001105555
Preparative HPLC1512,00080040400

Experimental Protocols

Protocol 1: Extraction of Crude this compound

This protocol describes the initial solvent extraction of this compound from a liquid culture of T. harzianum.

1. Fungal Culture:

  • Grow T. harzianum in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days at 25-28°C with shaking (150 rpm).

2. Harvesting:

  • Separate the fungal mycelium from the culture broth by vacuum filtration through cheesecloth or filter paper.

3. Extraction:

  • Combine the culture filtrate and the mycelial biomass.

  • Add an equal volume of ethyl acetate to the combined culture and stir vigorously for 1-2 hours at room temperature.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate to maximize recovery.

4. Concentration:

  • Pool the ethyl acetate extracts.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Dry the resulting crude extract completely under a stream of nitrogen or in a vacuum desiccator.

5. Storage:

  • Store the dried crude extract at -20°C until further purification.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the initial purification of the crude extract using silica gel column chromatography.

1. Column Preparation:

  • Prepare a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., hexane).

  • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Equilibrate the column by washing with 2-3 column volumes of the starting mobile phase (e.g., 100% hexane).

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Adsorb the dissolved extract onto a small amount of silica gel and dry it completely.

  • Carefully load the dried, adsorbed sample onto the top of the prepared column.

3. Elution:

  • Elute the column with a stepwise or linear gradient of increasing polarity. A common gradient is hexane-ethyl acetate, followed by ethyl acetate-methanol.

  • For example, start with 100% hexane, then progressively increase the ethyl acetate concentration (e.g., 95:5, 90:10, 80:20, etc., v/v hexane:ethyl acetate).

4. Fraction Collection:

  • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Monitor the fractions by TLC to identify those containing this compound.

5. Pooling and Concentration:

  • Pool the fractions that show a high concentration of the target compound.

  • Concentrate the pooled fractions using a rotary evaporator.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Crude Extract
Possible CauseTroubleshooting Steps
Suboptimal Fermentation Conditions Optimize culture medium composition (carbon and nitrogen sources), pH, temperature, and aeration. The production of secondary metabolites is often growth-phase dependent, so determine the optimal fermentation time.
Inefficient Extraction Solvent Ensure the polarity of the extraction solvent is appropriate. While ethyl acetate is effective, for some complex mixtures, a different solvent or a sequential extraction with solvents of varying polarity may be necessary.
Incomplete Cell Lysis If this compound is retained within the mycelia, consider mechanical disruption methods like grinding or sonication of the mycelium before or during solvent extraction.
Degradation of this compound Lactones can be susceptible to hydrolysis under acidic or basic conditions.[6] Maintain a neutral pH during extraction and work at low temperatures to minimize enzymatic degradation.
Issue 2: Co-elution of Impurities during Column Chromatography
Possible CauseTroubleshooting Steps
Poor Resolution - Use a finer mesh silica gel for better separation. - Optimize the solvent gradient; a shallower gradient will improve resolution. - Try a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).
Column Overloading Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation.
Structurally Similar Impurities If impurities have very similar polarity to this compound, further purification using a more selective technique like preparative HPLC is necessary.
Issue 3: Problems During HPLC Analysis and Purification
ProblemPossible CauseTroubleshooting Steps
Peak Tailing - Column Overload: Inject a smaller sample volume or a more dilute sample. - Active Sites on Column: Use a high-quality, end-capped column. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can sometimes help. - Contaminated Guard Column: Replace the guard column.
Ghost Peaks - Contaminated Mobile Phase: Use high-purity, HPLC-grade solvents and fresh mobile phase. - Sample Carryover: Inject a blank solvent after a concentrated sample to check for carryover. Clean the injector and loop if necessary.
Variable Retention Times - Inconsistent Mobile Phase Composition: Ensure accurate mixing of mobile phase components. Degas the mobile phase thoroughly. - Temperature Fluctuations: Use a column oven to maintain a constant temperature.[7] - Column Degradation: The column may be nearing the end of its life.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Purification cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification cluster_3 Analysis T_harzianum T. harzianum Culture Fermentation Liquid Fermentation (PDB, 14-21 days) T_harzianum->Fermentation Harvesting Harvesting (Filtration) Fermentation->Harvesting Solvent_Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Fraction_Collection Fraction Collection & TLC Analysis Silica_Column->Fraction_Collection Pooled_Fractions Semi-Pure Fractions Fraction_Collection->Pooled_Fractions Prep_HPLC Preparative HPLC (C18 Column) Pooled_Fractions->Prep_HPLC Pure_Harzianum_A Pure this compound Prep_HPLC->Pure_Harzianum_A Analysis Purity Check (Analytical HPLC) & Structure Elucidation (MS, NMR) Pure_Harzianum_A->Analysis

Caption: Workflow for this compound extraction and purification.

G_Protein_Signaling Generalized G-Protein Signaling in Trichoderma Ext_Signal External Signal (e.g., Host molecule, nutrient stress) GPCR G-Protein Coupled Receptor (GPCR) Ext_Signal->GPCR binds G_Protein Heterotrimeric G-Protein (α, β, γ subunits) GPCR->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates MAPK_Cascade MAPK Cascade (e.g., Tmk1) G_Protein->MAPK_Cascade activates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Transcription_Factors Transcription Factors PKA->Transcription_Factors phosphorylates MAPK_Cascade->Transcription_Factors phosphorylates Gene_Expression Gene Expression (this compound Biosynthesis) Transcription_Factors->Gene_Expression regulates

Caption: G-Protein signaling pathway in Trichoderma.

References

Technical Support Center: Scaling Up Harzianum A Production for Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Harzianum A from Trichoderma harzianum. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to navigate the complexities of fermentation, downstream processing, and formulation for field applications.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the production of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary fermentation methods for producing this compound?

A1: The two primary methods for culturing Trichoderma harzianum to produce secondary metabolites like this compound are Submerged Fermentation (SmF) and Solid-State Fermentation (SSF). The choice between these methods depends on the desired scale of production, available equipment, and downstream processing capabilities. Generally, SmF is easier to scale up and control, while SSF can sometimes yield higher concentrations of secondary metabolites due to culture conditions that mimic the natural environment of the fungus.

Q2: My T. harzianum culture shows high biomass, but the yield of this compound is low. What are the potential causes?

A2: Low yields of secondary metabolites despite high biomass is a common challenge in fungal fermentation.[1] This phenomenon, known as the decoupling of growth and secondary metabolite production, can be attributed to several factors:

  • Suboptimal Culture Conditions: The optimal conditions for fungal growth may not be the same as for this compound production. Secondary metabolism is often triggered by nutrient limitation or other stressors.[1]

  • Inappropriate Nutrient Composition: The carbon-to-nitrogen (C/N) ratio, as well as the specific types of carbon and nitrogen sources, can significantly influence the expression of the this compound biosynthetic gene cluster.[2][3]

  • Incorrect Harvest Time: this compound production is typically growth-phase dependent. Harvesting the culture too early or too late can result in low yields.[1]

  • Genetic Stability of the Strain: High-producing strains can sometimes lose their productivity over successive generations of subculturing.

Q3: How can I improve the yield of this compound in my fermentation?

A3: To enhance this compound production, a systematic optimization of fermentation parameters is recommended. This can be achieved by:

  • Media Optimization: Experiment with different carbon sources (e.g., glucose, sucrose, molasses) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate) to find the optimal C/N ratio.[4]

  • Environmental Parameter Tuning: Systematically evaluate and optimize pH, temperature, and aeration/agitation speed.[5]

  • Elicitation: The introduction of elicitors, such as non-viable biomass of other fungi, can sometimes induce the production of secondary metabolites in Trichoderma.[6][7]

  • Fed-Batch Cultivation: A fed-batch strategy, where nutrients are added incrementally during the fermentation, can help to maintain optimal conditions for secondary metabolite production over a longer period.

Q4: What are the common contaminants in T. harzianum fermentation and how can they be controlled?

A4: Common contaminants include bacteria and other fast-growing fungi. Strict aseptic techniques are the primary means of control. This includes proper sterilization of the fermentation medium and bioreactor, as well as working in a clean environment (e.g., a laminar flow hood) during inoculation. The use of antibiotics in the initial stages of culture development can help to control bacterial contamination, but this is not always desirable for large-scale production.

Troubleshooting Low this compound Yield
Problem Possible Causes Troubleshooting Steps
Low or no detectable this compound production despite good fungal growth 1. Suboptimal media composition: Incorrect C/N ratio, lack of precursors.[8] 2. Unfavorable fermentation conditions: pH, temperature, or aeration not optimized for secondary metabolite production.[5] 3. Incorrect timing of harvest: this compound production may be maximal at a specific growth phase.[1] 4. Strain degradation: Loss of productivity after multiple subcultures.1. Media Optimization: Conduct small-scale experiments with varying C/N ratios and different carbon/nitrogen sources.[8] 2. Process Parameter Optimization: Perform a design of experiments (DoE) to screen for the optimal pH, temperature, and aeration rates.[5] 3. Time-Course Study: Sample the fermentation at different time points to determine the peak of this compound production.[1] 4. Strain Reactivation: Go back to a cryopreserved stock of the original high-yielding strain.
Inconsistent this compound yield between batches 1. Variability in inoculum: Differences in the age, concentration, or physiological state of the inoculum.[8] 2. Inconsistent media preparation: Minor variations in component concentrations or sterilization procedures. 3. Fluctuations in environmental control: Inconsistent temperature, pH, or aeration control.1. Standardize Inoculum: Develop a standard operating procedure (SOP) for inoculum preparation, ensuring consistent age and cell density.[8] 2. SOP for Media Preparation: Implement a strict protocol for media preparation and sterilization. 3. Calibrate and Monitor Equipment: Regularly calibrate sensors (pH, temperature, dissolved oxygen) and ensure consistent agitation and aeration rates.
Difficulty in extracting this compound from the culture 1. Inappropriate extraction solvent: The solvent may not be optimal for solubilizing this compound. 2. Degradation of this compound: The compound may be unstable under the extraction conditions.[1] 3. Inefficient cell lysis (for intracellular metabolites): If this compound is intracellular, the cell disruption method may be inadequate.1. Solvent Screening: Test a range of solvents with varying polarities. 2. Assess Stability: Perform extractions at different temperatures and pH values to assess the stability of this compound.[1] 3. Optimize Cell Disruption: If necessary, test different methods of cell lysis, such as sonication, bead beating, or enzymatic digestion.

Data Presentation

The following tables summarize the influence of key fermentation parameters on Trichoderma harzianum growth and secondary metabolite production. Note that specific quantitative data for this compound yield is limited in publicly available literature; therefore, these tables provide a general guide based on studies of T. harzianum and other fungal secondary metabolites.

Table 1: Effect of Carbon Source on T. harzianum Spore Yield in Fed-Batch Culture

Carbon SourceConcentration (g/L)Spore Yield (relative to lowest)
Glucose2.512.8x
Starch2.511.0x
Mannitol5.07.5x
Wheat Bran7.55.8x
Rice Bran10.04.2x
Starch15.01.0x
Data adapted from Seyi-Amole and Onilude, 2018.[9]

Table 2: Effect of Nitrogen Source on T. harzianum Spore Yield in Fed-Batch Culture

Nitrogen SourceConcentration (g/L)Spore Yield (relative to lowest)
Casein1.012.5x
Ammonium Sulfate5.012.3x
Sodium Nitrate3.010.7x
Peptone7.08.2x
Soy Meal9.01.0x
Data adapted from Seyi-Amole and Onilude, 2018.[10]

Table 3: Influence of pH and Temperature on T. harzianum Mycelial Growth and Spore Yield

ParameterConditionMycelial GrowthSpore Yield
pH 4OptimalOptimal
3.5 - 5.0Favorable-
4.0 - 5.5-Favorable
Temperature 30°COptimal-
25°C-Optimal (Batch)
45°C-Optimal (Fed-Batch)
Data adapted from a study on batch and fed-batch cultures.[5][11]

Experimental Protocols

This section provides detailed methodologies for key experiments in the production and analysis of this compound.

Protocol 1: Submerged Fermentation (SmF) for this compound Production

1. Inoculum Preparation: a. Revive a cryopreserved culture of T. harzianum on a Potato Dextrose Agar (PDA) plate and incubate at 28°C for 5-7 days until sporulation. b. Prepare a spore suspension by flooding the PDA plate with sterile 0.01% Tween 80 solution and gently scraping the surface with a sterile loop. c. Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).

2. Fermentation: a. Prepare the fermentation medium. A suitable medium for secondary metabolite production is Czapek Yeast Broth (30 g/L sucrose, 3 g/L NaNO₃, 1 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L KCl, 0.01 g/L FeSO₄·7H₂O, and 5 g/L yeast extract).[10][12] b. Sterilize the medium by autoclaving at 121°C for 20 minutes. c. After cooling, inoculate the medium with the spore suspension to a final concentration of 1-5% (v/v). d. Incubate the culture in a shake flask or bioreactor at 28-30°C with agitation (150-200 rpm) for 10-15 days.[9][10] e. Monitor the pH of the culture and adjust as necessary to maintain it within the optimal range (typically pH 5.0-6.0).[11]

3. Harvest: a. After the incubation period, separate the mycelial biomass from the culture broth by filtration or centrifugation. b. The culture filtrate contains the extracellular this compound and should be collected for downstream processing.

Protocol 2: Solid-State Fermentation (SSF) for this compound Production

1. Substrate Preparation: a. A common substrate for SSF of T. harzianum is a mixture of agricultural waste, such as rice bran and wheat bran. A ratio of 3:1 (wheat bran to rice bran) can be effective. b. Moisten the substrate with a nutrient solution to achieve a final moisture content of 50-60%. The nutrient solution can be a minimal salts medium. c. Sterilize the moistened substrate by autoclaving at 121°C for 30-60 minutes.

2. Inoculation and Fermentation: a. Prepare a spore suspension of T. harzianum as described in the SmF protocol. b. Inoculate the sterile substrate with the spore suspension and mix thoroughly to ensure even distribution. c. Pack the inoculated substrate into fermentation bags or trays. d. Incubate at 28-30°C for 10-14 days. Ensure adequate aeration to prevent anaerobic conditions.

3. Extraction: a. After fermentation, dry the solid culture at a low temperature (e.g., 40-50°C). b. Grind the dried culture to a fine powder. c. Extract the this compound from the powder using an appropriate organic solvent, such as ethyl acetate (B1210297) or methanol.

Protocol 3: Extraction and Quantification of this compound

1. Extraction from Liquid Culture: a. To the culture filtrate, add an equal volume of ethyl acetate. b. Mix vigorously in a separatory funnel and allow the layers to separate. c. Collect the organic (upper) layer containing this compound. d. Repeat the extraction process two more times to maximize recovery. e. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Purification (General Protocol for Trichothecenes): a. The crude extract can be further purified using chromatographic techniques. b. A common method is column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate. c. Fractions containing this compound can be identified by thin-layer chromatography (TLC) and pooled. d. For high-purity this compound, High-Performance Liquid Chromatography (HPLC) is recommended.[13]

3. Quantification by HPLC: a. Dissolve a known amount of the purified extract in a suitable solvent (e.g., methanol). b. Analyze the sample by reverse-phase HPLC with a C18 column. c. Use a mobile phase gradient of acetonitrile (B52724) and water. d. Detect this compound using a UV detector at an appropriate wavelength (e.g., 215 nm or 360 nm).[14][15] e. Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with a known concentration of a this compound standard.

Mandatory Visualization

Diagram 1: this compound Biosynthetic Pathway

HarzianumA_Biosynthesis FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene tri5 Isotrichodiol Isotrichodiol Trichodiene->Isotrichodiol tri4 Trichodermol Trichodermol Isotrichodiol->Trichodermol tri14 Harzianum_A This compound Trichodermol->Harzianum_A Late pathway enzymes ScalingUp_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing cluster_FinalProduct Final Product Strain_Selection Strain Selection & Preservation Inoculum_Dev Inoculum Development Strain_Selection->Inoculum_Dev Media_Opt Media Optimization Inoculum_Dev->Media_Opt Fermentation Submerged or Solid-State Fermentation Media_Opt->Fermentation Process_Control Process Control (pH, Temp, DO) Fermentation->Process_Control Harvesting Harvesting & Separation Process_Control->Harvesting Extraction Extraction Harvesting->Extraction Purification Purification (Chromatography) Extraction->Purification QC Quality Control (HPLC) Purification->QC Formulation Formulation for Field Trials QC->Formulation Trichothecene_Regulation cluster_Signals Environmental Signals cluster_Regulation Regulatory Cascade cluster_Biosynthesis Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., low N) Global_Regulators Global Regulators Nutrient_Limitation->Global_Regulators pH_Stress pH Stress pH_Stress->Global_Regulators Temperature Temperature Temperature->Global_Regulators TRI6 TRI6 (Pathway-specific TF) Global_Regulators->TRI6 TRI10 TRI10 (Regulatory Protein) Global_Regulators->TRI10 tri_genes tri gene cluster (tri4, tri5, etc.) TRI6->tri_genes Activates expression TRI10->TRI6 Harzianum_A This compound tri_genes->Harzianum_A Biosynthesis

References

degradation pathways of Harzianum A in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Harzianum A. The information provided is based on the known stability and degradation pathways of trichothecene (B1219388) mycotoxins, the chemical class to which this compound belongs.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage and handling of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Loss of Potency or Activity in Stored Samples Degradation of this compound due to improper storage conditions. Trichothecenes are susceptible to hydrolysis and de-epoxidation.[1][2]- Verify Storage Conditions: Ensure this compound is stored in a cool, dry, and dark place. Recommended storage is at -18°C or lower for long-term stability.[3] - Solvent Choice: If in solution, use a non-aqueous, aprotic solvent like acetonitrile (B52724), which has been shown to be suitable for long-term storage of trichothecenes.[3] - pH Control: Avoid acidic or alkaline conditions during storage and in experimental buffers, as these can catalyze hydrolysis.[1] - Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert gas (e.g., argon or nitrogen) to minimize oxidation.
Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS) Formation of degradation products. The primary degradation pathways for trichothecenes are hydrolysis of ester groups and opening of the epoxide ring.[1]- Characterize Degradants: Use LC-MS/MS to identify the mass of the unknown peaks and compare them to potential degradation products of this compound (e.g., hydrolyzed or de-epoxidized forms). - Perform Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and use them as standards to identify the unknown peaks in your samples.
Inconsistent Experimental Results Variability in the integrity of this compound stock solutions.- Prepare Fresh Stock Solutions: Whenever possible, prepare fresh stock solutions for each experiment. - Regularly Check Purity: If long-term storage of stock solutions is necessary, regularly check the purity of the solution using a stability-indicating analytical method (e.g., HPLC-UV or LC-MS). - Use Proper Solvents: Ensure the solvent used for stock solutions is of high purity and does not promote degradation. Acetonitrile is a good choice for many trichothecenes.[3]
Sample Discoloration Potential photo-degradation or complex oxidation reactions.- Protect from Light: Store this compound, both as a solid and in solution, in amber vials or otherwise protected from light.[1][4] - Minimize Headspace: For solutions, use vials that are appropriately sized to minimize the headspace and thus the amount of oxygen available for oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in storage?

A1: Based on its chemical structure as a trichothecene, the two primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Cleavage of the ester linkage at the C-4 position, which would release the trichodermol (B1681381) core and the octatrienedioic acid side chain.

  • De-epoxidation: Opening of the 12,13-epoxide ring, a key feature for the biological activity of many trichothecenes. This process can be microbially mediated or occur under certain chemical conditions.[1]

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a solid at -18°C or below in a tightly sealed container, protected from light and moisture.[3] For solutions, acetonitrile is a recommended solvent for storage at low temperatures.[3]

Q3: How does pH affect the stability of this compound?

A3: Trichothecenes are generally most stable at neutral pH. Both acidic and alkaline conditions can catalyze the hydrolysis of the ester group and may also promote other rearrangements.[1] It is crucial to control the pH of any aqueous solutions or buffers used with this compound.

Q4: Is this compound sensitive to light?

A4: Yes, like many complex organic molecules, trichothecenes can be susceptible to photodegradation.[1][4] It is recommended to handle this compound under subdued light and store it in light-protecting containers.

Q5: What analytical methods are suitable for detecting this compound and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a common method for the quantification of trichothecenes. For the identification and characterization of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique.[5][6][7] Gas Chromatography (GC) can also be used, but often requires derivatization of the analytes.

Illustrative Quantitative Degradation Data

The following table provides an illustrative example of the expected degradation of this compound under various storage conditions. Note: This data is hypothetical and intended for guidance purposes only. Actual degradation rates should be determined experimentally.

Storage Condition Time Solvent This compound Remaining (%) Major Degradation Products Detected
-20°C, Dark12 monthsAcetonitrile>98%None
4°C, Dark6 monthsAcetonitrile~95%Trace Hydrolysis Product
Room Temperature (~25°C), Dark1 monthAcetonitrile~85%Hydrolysis Product, De-epoxy Product
Room Temperature (~25°C), Exposed to Light1 monthAcetonitrile~70%Hydrolysis Product, De-epoxy Product, Photodegradation Products
40°C, Dark1 weekAcetonitrile~75%Hydrolysis Product, De-epoxy Product
Room Temperature (~25°C), Dark1 monthMethanol~80%Hydrolysis Product, De-epoxy Product
Room Temperature (~25°C), Dark1 monthWater (pH 7)~60%Hydrolysis Product, De-epoxy Product
Room Temperature (~25°C), Dark1 month0.1 M HCl<20%Multiple Degradation Products
Room Temperature (~25°C), Dark1 month0.1 M NaOH<10%Multiple Degradation Products

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9]

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60°C for up to 24 hours.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH) before analysis.

  • Base Hydrolysis:

    • To another aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for up to 8 hours.

    • Withdraw samples at various time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze the stressed samples by a suitable analytical method (e.g., LC-MS/MS) to identify and quantify the degradation products.

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Oxidation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Incubate the solution at room temperature for up to 24 hours, protected from light.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples immediately by LC-MS/MS to identify oxidative degradation products.

  • Sample Preparation:

    • Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Place the solution in a transparent container (e.g., a quartz cuvette or a clear glass vial).

    • Prepare a control sample in a light-resistant container (e.g., an amber vial wrapped in aluminum foil).

  • Light Exposure:

    • Expose the sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., a photostability chamber).[4]

    • The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.

    • Keep the control sample at the same temperature but protected from light.

  • Analysis: After the exposure period, analyze both the exposed and control samples by LC-MS/MS to identify any photodegradation products.

Visualizations

Degradation_Pathways This compound This compound Hydrolysis Product (Trichodermol) Hydrolysis Product (Trichodermol) This compound->Hydrolysis Product (Trichodermol) Hydrolysis (Acid/Base) Octatrienedioic acid Octatrienedioic acid This compound->Octatrienedioic acid Hydrolysis (Acid/Base) De-epoxy this compound De-epoxy this compound This compound->De-epoxy this compound De-epoxidation Oxidative Degradation Products Oxidative Degradation Products This compound->Oxidative Degradation Products Oxidation (e.g., H2O2) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis (UV/Vis Light)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis This compound Sample This compound Sample Acid/Base Hydrolysis Acid/Base Hydrolysis This compound Sample->Acid/Base Hydrolysis Oxidation (H2O2) Oxidation (H2O2) This compound Sample->Oxidation (H2O2) Photolysis (UV/Vis) Photolysis (UV/Vis) This compound Sample->Photolysis (UV/Vis) Thermal Stress Thermal Stress This compound Sample->Thermal Stress Stressed Samples Stressed Samples Acid/Base Hydrolysis->Stressed Samples Oxidation (H2O2)->Stressed Samples Photolysis (UV/Vis)->Stressed Samples Thermal Stress->Stressed Samples LC-MS/MS Analysis LC-MS/MS Analysis Stressed Samples->LC-MS/MS Analysis Degradation Profile Degradation Profile LC-MS/MS Analysis->Degradation Profile

Caption: Workflow for forced degradation studies of this compound.

References

Technical Support Center: Enhancing the Antifungal Efficacy of Harzianum A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Harzianum A. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts in leveraging the antifungal potential of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Antifungal Activity (High MIC values) 1. Degradation of this compound: The compound may be sensitive to light, temperature fluctuations, or pH. 2. Poor Solubility: this compound has low aqueous solubility, leading to inaccurate concentrations in assays. 3. Batch-to-Batch Variability: Purity and concentration of this compound may differ between batches. 4. Resistant Fungal Strain: The target organism may have intrinsic or acquired resistance. 5. Assay Conditions: Inoculum size, incubation time, and media composition can significantly impact results.[1]1. Store this compound at -20°C in the dark. Prepare fresh stock solutions for each experiment. 2. Dissolve this compound in a suitable solvent like DMSO, ethanol, or methanol (B129727) before diluting in culture medium.[2] Ensure the final solvent concentration does not affect fungal growth. 3. Qualify each new batch of this compound by HPLC to confirm purity and concentration. 4. Verify the identity and expected susceptibility of your fungal strain. Include a known susceptible control strain in your assays. 5. Strictly adhere to standardized protocols (e.g., CLSI or EUCAST) for antifungal susceptibility testing to ensure reproducibility.[1][3]
High Variability in Replicate Wells/Plates 1. Inaccurate Pipetting: Small volumes of viscous solvents or suspensions can be difficult to pipette accurately. 2. Inhomogeneous Fungal Inoculum: Clumping of fungal cells can lead to uneven distribution in wells. 3. Edge Effects in Microplates: Evaporation from wells on the outer edges of a 96-well plate can concentrate the compound and affect growth.1. Use calibrated pipettes and reverse pipetting techniques for viscous solutions. 2. Vortex the fungal suspension thoroughly before and during inoculation. 3. Fill the outer wells of the plate with sterile water or media to minimize evaporation from the experimental wells.
Precipitation of this compound in Aqueous Media 1. Exceeding Solubility Limit: The concentration of this compound in the final assay medium is above its solubility limit. 2. Interaction with Media Components: Components of the culture medium may cause the compound to precipitate.1. Determine the maximum soluble concentration of this compound in your assay medium. Consider using a formulation aid like β-cyclodextrin to enhance solubility. 2. Test the solubility of this compound in different standard media (e.g., RPMI-1640, Mueller-Hinton broth) to identify the most suitable one.
Unexpected Cytotoxicity in Mammalian Cell Lines 1. Off-Target Effects: this compound may have cytotoxic effects on mammalian cells at concentrations close to its antifungal MIC. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.1. Perform a dose-response cytotoxicity assay to determine the concentration at which this compound is toxic to your cell line.[4] 2. Ensure the final solvent concentration in your cytotoxicity assay is below the toxic threshold for your specific cell line. Include a solvent-only control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of antifungal action?

A1: this compound is a trichothecene (B1219388) mycotoxin produced by species of the fungus Trichoderma, such as Trichoderma arundinaceum.[5] Its primary antifungal mechanism is believed to involve the disruption of fungal cell wall integrity. It acts synergistically with cell wall degrading enzymes like β-1,3-glucanase, suggesting it may inhibit the synthesis of essential cell wall components.[3][4]

Q2: How can I enhance the antifungal efficacy of this compound?

A2: The antifungal efficacy of this compound can be enhanced through several strategies:

  • Synergistic Combinations: Combining this compound with other antifungal agents that have different mechanisms of action can lead to synergistic effects. For example, combining it with azoles (which target the cell membrane) or echinocandins (which also target the cell wall) could be a promising approach.[6][7]

  • Formulation Improvement: Enhancing the solubility and stability of this compound through formulation strategies can improve its bioavailability and efficacy. This can include encapsulation or the use of specialized delivery systems.

Q3: What are the expected MIC ranges for this compound against common fungal pathogens?

A3: The Minimum Inhibitory Concentration (MIC) of this compound can vary depending on the fungal species and the specific experimental conditions. While extensive data for pure this compound is still emerging, extracts from T. harzianum have shown MIC values ranging from 100 to 150 µl/ml against various fungal isolates, including Aspergillus and Fusarium species.[8] It is crucial to determine the MIC for your specific strains of interest using standardized protocols.

Q4: Is this compound cytotoxic to mammalian cells?

A4: Yes, this compound has been shown to exhibit cytotoxicity against several human cancer cell lines.[4] Other metabolites from T. harzianum, such as peptaibols, have also demonstrated effects on mammalian cells, including damage to the plasma membrane and dissipation of mitochondrial membrane potential.[9] Therefore, it is essential to evaluate the cytotoxicity of this compound in relevant mammalian cell lines to determine its therapeutic index.

Q5: How can I test for synergistic interactions between this compound and other antifungal drugs?

A5: The checkerboard microdilution assay is the most common method for testing synergistic interactions. This assay allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction (synergistic, additive, indifferent, or antagonistic).

Quantitative Data Summary

Table 1: Antifungal Activity of T. harzianum Extracts against Various Fungi

Fungal SpeciesMIC (µl/ml of extract)Reference
Aspergillus fumigatus100[8]
Aspergillus flavus100[8]
Aspergillus candidus100[8]
Aspergillus terreus150[8]
Fusarium graminearum150[8]
Fusarium semitectum150[8]

Note: Data is for T. harzianum extracts, not purified this compound.

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index for Synergy Testing

InteractionFIC Index (ΣFIC)
Synergy≤ 0.5
Additive/Indifference> 0.5 to ≤ 4.0
Antagonism> 4.0

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of RPMI-1640 medium into wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) plate.

    • Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a drug-free well (positive growth control) and an uninoculated well (negative control).

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis, create serial dilutions of this compound.

    • Along the y-axis, create serial dilutions of the second antifungal agent (e.g., Fluconazole).

  • Inoculation: Add the fungal inoculum, prepared as in the MIC assay, to all wells.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.

    • Calculate the FIC index: ΣFIC = FIC of this compound + FIC of the second drug.

    • Interpret the results based on the values in Table 2.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis cluster_outcome Outcome prep_HA Prepare this compound Stock mic_assay MIC Assay prep_HA->mic_assay checkerboard Checkerboard Assay prep_HA->checkerboard prep_inoculum Prepare Fungal Inoculum prep_inoculum->mic_assay prep_inoculum->checkerboard determine_mic Determine MIC mic_assay->determine_mic calculate_fic Calculate FIC Index checkerboard->calculate_fic efficacy Efficacy determine_mic->efficacy synergy Synergy Profile calculate_fic->synergy

Caption: Experimental workflow for assessing the antifungal efficacy and synergy of this compound.

signaling_pathway cluster_HA This compound cluster_cell_wall Fungal Cell Wall HA This compound glucan_synthase β-1,3-Glucan Synthase HA->glucan_synthase Inhibition cell_wall_integrity Cell Wall Integrity Pathway HA->cell_wall_integrity Disruption glucan_synthase->cell_wall_integrity synthesis chitin_synthase Chitin Synthase chitin_synthase->cell_wall_integrity synthesis cell_lysis Cell Lysis cell_wall_integrity->cell_lysis leads to

Caption: Postulated mechanism of action of this compound on the fungal cell wall.

References

Technical Support Center: Protocol Refinement for Harzianum A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Harzianum A, a potent secondary metabolite from Trichoderma harzianum. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the extraction and purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Culture Conditions: Incorrect pH, temperature, aeration, or incubation time can hinder this compound production.[1][2] 2. Inappropriate Extraction Solvent: The polarity of the solvent may not be optimal for this compound. 3. Incomplete Cell Lysis: Insufficient disruption of fungal mycelia can lead to poor extraction efficiency. 4. Degradation of this compound: The compound may be sensitive to pH, temperature, or enzymatic degradation during extraction.[3][4]1. Optimize Culture Parameters: Maintain the pH of the culture medium between 5.0 and 7.0 and the temperature between 25°C and 30°C.[2] Ensure adequate aeration and determine the optimal incubation time for your specific T. harzianum strain through a time-course experiment. 2. Solvent Selection: Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting this compound and other T. harzianum secondary metabolites.[5][6][7] If yields are low, consider sequential extraction with solvents of varying polarity. 3. Enhance Cell Disruption: Employ mechanical methods such as ultrasonication or grinding with liquid nitrogen before solvent extraction to ensure complete cell lysis. 4. Control Extraction Conditions: Perform extraction at a controlled, cool temperature (e.g., 4°C) to minimize degradation. Use buffers to maintain a stable pH during the process.
Co-extraction of Impurities 1. Presence of Fatty Acids and Other Lipids: Non-polar solvents will co-extract significant amounts of lipids. 2. Extraction of Other Secondary Metabolites: T. harzianum produces a wide array of secondary metabolites that may have similar solubility to this compound.[7] 3. Pigment Contamination: Fungal pigments can be co-extracted, interfering with downstream analysis.1. Defatting Step: Include a liquid-liquid partitioning step with a non-polar solvent like hexane (B92381) to remove lipids from the initial extract. 2. Chromatographic Purification: Utilize techniques like column chromatography with silica (B1680970) gel or preparative Thin Layer Chromatography (TLC) to separate this compound from other metabolites. A gradient elution from non-polar to polar solvents is often effective. 3. Activated Charcoal Treatment: In some cases, a small amount of activated charcoal can be used to remove pigments, but be cautious as it may also adsorb this compound.
Inconsistent Extraction Yields 1. Variability in Fungal Growth: Inconsistent inoculum size or culture conditions can lead to variable biomass and metabolite production. 2. Incomplete Solvent Evaporation: Residual solvent in the final extract can affect yield calculations. 3. Inaccurate Quantification: Issues with the analytical method, such as improper standard calibration.1. Standardize Inoculum and Culture: Use a standardized spore suspension or mycelial biomass for inoculation and maintain consistent culture conditions for each batch. 2. Thorough Drying: Ensure complete removal of the extraction solvent using a rotary evaporator followed by drying under high vacuum. 3. Validate Analytical Method: Ensure your HPLC-UV or other quantification method is properly validated with a pure standard of this compound.[8]
Degradation of this compound During Storage 1. Temperature and Light Sensitivity: Like many organic compounds, this compound may be susceptible to degradation when exposed to high temperatures or UV light. 2. pH Instability: Extreme pH conditions can lead to the breakdown of the molecule.[3][4] 3. Oxidation: Exposure to air can cause oxidative degradation over time.1. Proper Storage Conditions: Store the purified this compound or extracts at low temperatures (-20°C or -80°C) in amber vials to protect from light.[6] 2. Neutral pH: Store in a neutral, aprotic solvent. 3. Inert Atmosphere: For long-term storage, consider flushing the storage vial with an inert gas like nitrogen or argon to displace oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-pass extraction solvent for this compound?

A1: Ethyl acetate is widely reported as an effective solvent for the extraction of a broad range of secondary metabolites from Trichoderma harzianum, including this compound.[5][6][7] Its semi-polar nature allows for the efficient extraction of many bioactive compounds.

Q2: How can I remove fatty acids from my crude extract?

A2: A common method is to perform a liquid-liquid partition. After the initial extraction with a solvent like ethyl acetate, the crude extract can be dissolved in a polar solvent (e.g., methanol) and then washed with a non-polar solvent like n-hexane. The fatty acids will preferentially partition into the n-hexane layer, which can then be discarded.

Q3: My this compound peak is not well-resolved in my HPLC chromatogram. What can I do?

A3: To improve peak resolution in HPLC, you can try several approaches:

  • Optimize the Mobile Phase: Adjust the ratio of your solvents to fine-tune the polarity of the mobile phase. A gradient elution, where the solvent composition changes over time, is often more effective than an isocratic (constant composition) elution for complex mixtures.

  • Change the Column: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.

  • Adjust the Flow Rate: A lower flow rate can sometimes improve resolution, but it will also increase the run time.

  • Check for Co-eluting Impurities: If the peak is broad or has a shoulder, it may be due to a co-eluting compound. Further purification of your sample before HPLC analysis may be necessary.

Q4: What is the optimal pH and temperature for maintaining this compound stability during extraction?

A4: While specific stability data for this compound is limited, for many fungal secondary metabolites, maintaining a near-neutral pH (around 7.0) and low temperatures (4-10°C) during extraction and purification is recommended to minimize degradation.[3][4]

Q5: How can I confirm the identity of my purified this compound?

A5: The identity of this compound should be confirmed using a combination of spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) will provide the accurate mass and molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will elucidate the chemical structure, which can be compared to published data for this compound.

Data Presentation

Table 1: Relative Yield of T. harzianum Secondary Metabolites with Different Extraction Solvents
Solvent System Polarity Primary Metabolites Extracted Expected Relative Yield of this compound
n-HexaneNon-polarLipids, Fatty Acids, some TerpenoidsLow
ChloroformModerately PolarTerpenoids, some PolyketidesModerate
Ethyl Acetate Semi-polar Polyketides, Peptides, Lactones (including this compound) High
n-ButanolPolarPolar Glycosides, some PeptidesModerate to Low
Methanol (B129727)/WaterHighly PolarSugars, Amino Acids, very polar compoundsVery Low

This table is a generalized representation based on chemical principles and published data on Trichoderma metabolite extraction. Actual yields can vary significantly based on the specific strain, culture conditions, and extraction protocol.

Experimental Protocols

Protocol 1: Extraction of this compound from Liquid Culture

This protocol outlines a standard method for extracting this compound from a liquid culture of T. harzianum.

  • Culturing: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a fresh culture of T. harzianum. Incubate for 14-21 days at 25-28°C with shaking (150 rpm).

  • Harvesting: Separate the fungal mycelium from the culture broth by vacuum filtration through Whatman No. 1 filter paper.

  • Extraction of Broth: a. Transfer the culture filtrate to a separatory funnel. b. Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. c. Allow the layers to separate and collect the upper ethyl acetate layer. d. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate. e. Pool the ethyl acetate extracts.

  • Extraction of Mycelium: a. Grind the harvested mycelium to a fine powder under liquid nitrogen. b. Suspend the powdered mycelium in ethyl acetate (e.g., 100 mL per 10 g of wet mycelium). c. Stir the suspension for 24 hours at room temperature. d. Filter the mixture to remove the mycelial debris and collect the ethyl acetate extract.

  • Concentration: Combine the ethyl acetate extracts from the broth and mycelium. Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Defatting: a. Dissolve the dried crude extract in a minimal amount of methanol. b. Add an equal volume of n-hexane and mix thoroughly in a separatory funnel. c. Collect the lower methanol layer. Repeat the hexane wash two more times. d. Evaporate the methanol to obtain the defatted crude extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes a general procedure for purifying this compound from the crude extract.

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

  • Sample Loading: Dissolve the defatted crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: a. Begin elution with 100% n-hexane. b. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate, and so on).

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase. Spot the fractions on a TLC plate and visualize the spots under UV light or by staining.

  • Pooling and Concentration: Pool the fractions that contain the compound corresponding to the Rf value of this compound. Concentrate the pooled fractions to obtain the purified compound.

Mandatory Visualization

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_processing Processing cluster_purification Purification & Analysis culture T. harzianum Liquid Culture harvest Harvesting (Filtration) culture->harvest broth Culture Broth harvest->broth mycelium Mycelium harvest->mycelium extract_broth Liquid-Liquid Extraction (Ethyl Acetate) broth->extract_broth extract_mycelium Solid-Liquid Extraction (Ethyl Acetate) mycelium->extract_mycelium pool Pool Extracts extract_broth->pool extract_mycelium->pool concentrate Concentration (Rotary Evaporator) pool->concentrate defat Defatting (Hexane Wash) concentrate->defat column Column Chromatography defat->column tlc TLC Analysis column->tlc Fraction Monitoring hplc HPLC-UV Quantification tlc->hplc structure Structural Elucidation (MS, NMR) hplc->structure

Caption: Experimental workflow for the extraction and purification of this compound.

signaling_pathway cluster_trichoderma Trichoderma harzianum cluster_plant Plant Cell cluster_hormones Hormone Signaling cluster_response Plant Defense Response trichoderma T. harzianum harzianum_a This compound & Other Elicitors trichoderma->harzianum_a receptor Plant Receptor harzianum_a->receptor ros ROS Burst receptor->ros mapk MAPK Cascade receptor->mapk ja_pathway Jasmonic Acid (JA) Pathway mapk->ja_pathway sa_pathway Salicylic Acid (SA) Pathway mapk->sa_pathway aba_pathway Abscisic Acid (ABA) Pathway mapk->aba_pathway defense_genes Defense Gene Expression ja_pathway->defense_genes sa_pathway->defense_genes aba_pathway->defense_genes isr Induced Systemic Resistance (ISR) defense_genes->isr

Caption: Proposed signaling pathway for T. harzianum-induced plant defense.

References

mitigating batch-to-batch variability of Harzianum A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Harzianum A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate batch-to-batch variability in the production of this key secondary metabolite from Trichoderma harzianum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a significant issue?

This compound is a bioactive secondary metabolite produced by the fungus Trichoderma harzianum. These compounds are of interest for their potential therapeutic and agricultural applications, including antifungal and plant growth-promoting properties.[1][2] Batch-to-batch variability refers to the differences in yield, purity, and biological activity of this compound produced in different fermentation runs. This inconsistency is a critical issue because it undermines experimental reproducibility, complicates the determination of dose-response relationships, and poses a major hurdle for regulatory approval and commercial-scale production.[3]

Q2: What are the primary drivers of variability in this compound production?

The production of fungal secondary metabolites is a complex process influenced by a multitude of factors.[4] The primary drivers of variability include:

  • Environmental and Physical Factors: Minor fluctuations in fermentation parameters such as temperature, pH, aeration, and agitation can significantly alter metabolic pathways.[5][6]

  • Nutritional Factors: The composition and quality of the culture medium, including carbon and nitrogen sources, trace elements, and their ratios, are critical.[7][8] Using complex, undefined components like wheat bran or corn stover can introduce significant variability.[3][7]

  • Genetic and Inoculum Factors: The genetic stability of the T. harzianum strain and the quality, age, and concentration of the inoculum can lead to inconsistent performance.

  • Biotic Factors: The presence of competing microorganisms or even chemical signals from other microbes can alter the production of secondary metabolites.[9][10]

Q3: How can our lab begin to standardize this compound production to reduce variability?

Standardization starts with rigorous control over the entire production workflow. Key starting points include:

  • Strain Management: Ensure a stable, pure culture of T. harzianum. Prepare a master and working cell bank to ensure all experiments start from a consistent genetic source.

  • Inoculum Standardization: Develop and adhere to a strict protocol for inoculum preparation, ensuring consistent spore concentration and physiological state.[11]

  • Media Preparation: Use high-quality, defined media components where possible. If using complex substrates, source them from a single supplier and lot to minimize raw material variability.[3]

  • Process Control: Tightly control and monitor all fermentation parameters (pH, temperature, agitation, aeration) using calibrated equipment.[5]

  • Process Analytics: Implement analytical techniques like HPLC or LC-MS to quantify this compound and profile other metabolites, allowing you to correlate process parameters with final product quality.[9]

Troubleshooting Guide

This guide addresses common issues encountered during this compound production.

Issue 1: Low or No Yield of this compound

Potential Cause Recommended Solution & Rationale
Suboptimal Fermentation Conditions The biosynthesis of secondary metabolites is highly sensitive to environmental parameters.[6] Systematically optimize key factors such as temperature, pH, and incubation time. Consult the Table 1: Optimized Fermentation Parameters below for established ranges for T. harzianum.
Incorrect Incubation Time Secondary metabolites are typically produced during the stationary phase (idiophase) of fungal growth.[4] Conduct a time-course study, sampling every 12-24 hours, to identify the peak production window for this compound. Fermentation times of 5 to 8 days are often optimal.[12]
Poor Inoculum Quality An inconsistent or low-viability inoculum will lead to poor growth and metabolite production. Standardize your inoculum by using a consistent spore concentration (e.g., 1x10⁷ spores/mL) and using cultures of a consistent age.[11] See Protocol 1: Standardized Inoculum Preparation .
Inappropriate Media Composition The type and ratio of carbon and nitrogen sources are critical for triggering secondary metabolism.[7][8] Experiment with different sources (e.g., ammonium (B1175870) persulfate vs. peptone) and C:N ratios.

Issue 2: High Variability in this compound Concentration Between Batches

Potential Cause Recommended Solution & Rationale
Inconsistent Raw Materials Natural substrates like straw or bran can vary significantly between suppliers and even lots.[3][7] Source from a single lot where possible or switch to a more defined chemical medium to improve consistency.
Fluctuations in Physical Parameters Even small deviations in temperature (±1-2°C) or pH (±0.5 units) can impact yield. Ensure all monitoring equipment (probes, thermometers) is calibrated regularly. Implement real-time monitoring and control systems if available.[3]
Inconsistent Inoculation Variations in the volume or concentration of the inoculum are a common source of batch variability. Use precise measurement tools and verify spore counts for each inoculum batch. See Protocol 2: Quality Control via CFU Assay .

Issue 3: Inconsistent Biological Activity of this compound Extracts

| Potential Cause | Recommended Solution & Rationale | | Shifts in Metabolite Profile | Fermentation conditions can alter the production of other bioactive secondary metabolites, which may have synergistic or antagonistic effects.[9][13] Use analytical methods like LC-MS to create a chemical fingerprint of each batch and correlate it with the observed bioactivity. | | Degradation of this compound | The target compound may be unstable during extraction, purification, or storage. Evaluate different extraction solvents, temperatures, and storage conditions. Perform stability studies on purified samples. | | Presence of Contaminants | Contamination with other microbes can inhibit T. harzianum growth or produce compounds that interfere with your bioassay.[11] Routinely check for contamination using microscopy and plating on selective media. |

Data Presentation: Optimized Fermentation Parameters

The following table summarizes optimized parameters for T. harzianum cultivation, which can serve as a starting point for developing a standardized process for this compound production.

Table 1: Optimized Fermentation Parameters for Trichoderma harzianum

Parameter Optimized Range / Value Source
Temperature 28 - 32°C
pH 4.0 - 6.0 [5]
Incubation Period 5 - 8 days [12]
Moisture Content (Solid-State) 30 mL (per specified solid mass) - 75% [7][12]
Carbon Source Corn stover, wheat bran, glucose [7][8]
Nitrogen Source Ammonium persulfate, peptone [7][8]

| C:N Ratio (Straw:Bran) | 1:3 |[7] |

Experimental Protocols

Protocol 1: Standardized Inoculum Preparation (Spore Suspension)

  • Culture Preparation: Grow T. harzianum on a Potato Dextrose Agar (B569324) (PDA) plate at 28°C for 5-7 days, or until dense sporulation is observed.

  • Spore Harvesting: Add 10 mL of sterile 0.01% Tween 80 solution (or sterile distilled water) to the mature plate.

  • Spore Release: Gently scrape the surface of the agar with a sterile cell scraper or loop to dislodge the conidia.

  • Suspension Collection: Transfer the resulting spore suspension to a sterile 50 mL conical tube.

  • Mycelial Fragment Removal: Filter the suspension through a sterile syringe plugged with sterile glass wool or through several layers of sterile cheesecloth to remove mycelial fragments.

  • Spore Counting: Using a hemocytometer, count the number of spores per milliliter.

  • Concentration Adjustment: Dilute the spore suspension with sterile distilled water to a final standardized concentration (e.g., 1 x 10⁷ spores/mL). This standardized suspension is now ready for use as the inoculum.

Protocol 2: Quality Control via Colony Forming Unit (CFU) Assay

This protocol verifies the viable spore count of your standardized inoculum.

  • Serial Dilution: Prepare a series of 1:10 dilutions of the standardized inoculum from Protocol 1. Add 1 mL of the inoculum to 9 mL of sterile distilled water to create a 10⁻¹ dilution. Vortex thoroughly. Use 1 mL of the 10⁻¹ dilution in another 9 mL of water to make a 10⁻² dilution, and so on, up to 10⁻⁶ or 10⁻⁷.

  • Plating: Pipette 100 µL from each of the three highest dilutions (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷) onto separate, labeled PDA plates. Spread the suspension evenly using a sterile spreader. Prepare plates in triplicate for statistical accuracy.

  • Incubation: Incubate the plates at 25°C ± 2°C for 5-7 days.[11]

  • Colony Counting: Select the plates that have between 30 and 300 distinct colonies. Count the colonies on these plates.

  • CFU Calculation: Calculate the CFU/mL of the original inoculum using the following formula:

    • CFU/mL = (Average number of colonies) / (Dilution factor x Volume plated in mL)

    • Example: An average of 45 colonies on the 10⁻⁶ dilution plate: (45) / (10⁻⁶ x 0.1) = 4.5 x 10⁸ CFU/mL.

Protocol 3: General Protocol for Analytical Quantification by HPLC

This is a general workflow for quantifying this compound from a liquid fermentation broth. The specific parameters (column, mobile phase, wavelength) must be optimized for your target molecule.

  • Sample Preparation:

    • Separate the fungal biomass from the culture broth by centrifugation (e.g., 5000 x g for 15 minutes).

    • Perform a liquid-liquid extraction on the supernatant. Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) to the supernatant.[14]

    • Shake vigorously for 10-15 minutes and allow the phases to separate.

    • Collect the organic phase (top layer for ethyl acetate). Repeat the extraction 2-3 times and pool the organic extracts. .

  • Concentration and Reconstitution:

    • Evaporate the pooled organic solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known, small volume (e.g., 1 mL) of the HPLC mobile phase (e.g., methanol (B129727) or acetonitrile).

    • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulates before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (typical for secondary metabolites).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both often containing 0.1% formic acid to improve peak shape.

    • Injection Volume: 10-20 µL.

    • Detection: UV-Vis detector set at a wavelength appropriate for this compound, or a Mass Spectrometer (LC-MS) for higher specificity and sensitivity.[9]

    • Quantification: Create a standard curve using a purified and quantified this compound reference standard. Run the standard at several concentrations to establish a linear range. Calculate the concentration in your samples by comparing their peak areas to the standard curve.

Visualizations

The following diagrams illustrate key workflows and biological pathways relevant to managing this compound production.

TroubleshootingWorkflow Start Inconsistent this compound Batch (Low Yield or High Variability) CheckParams 1. Review Fermentation Parameters Start->CheckParams CheckInoculum 2. Assess Inoculum Quality Start->CheckInoculum CheckMedia 3. Analyze Raw Materials (Media Components) Start->CheckMedia Temp Temperature Logs CheckParams->Temp pH pH Curve Data CheckParams->pH Time Time-Course Data CheckParams->Time SporeCount Spore Count / CFU CheckInoculum->SporeCount Age Culture Age CheckInoculum->Age Purity Strain Purity Check CheckInoculum->Purity Supplier Supplier / Lot Number CheckMedia->Supplier Composition Media Composition CheckMedia->Composition

Caption: Troubleshooting workflow for diagnosing batch-to-batch variability.

SignalingPathway cluster_env Environmental Signals cluster_cell Fungal Cell Nutrients Nutrient Availability (Carbon, Nitrogen) Receptor Cell Surface Receptors Nutrients->Receptor pH_Light pH & Light pH_Light->Receptor G_Protein G-Protein Signaling Receptor->G_Protein Transduction MAPK MAP Kinase Cascade G_Protein->MAPK TranscriptionFactor Global Regulators (e.g., LaeA) MAPK->TranscriptionFactor Activation BGC Biosynthetic Gene Cluster (BGC) Activation TranscriptionFactor->BGC Upregulation Metabolite This compound Production BGC->Metabolite

Caption: Simplified signaling pathway for secondary metabolite production.

References

Validation & Comparative

A Comparative Guide to Harzianum A and Other Trichoderma Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of Harzianum A against other prominent secondary metabolites produced by Trichoderma species. The information presented is supported by experimental data to aid in the evaluation of these compounds for potential applications in agriculture and medicine.

Comparative Bioactivity: A Quantitative Overview

The secondary metabolites produced by Trichoderma species exhibit a wide range of biological activities, including antifungal action, plant growth promotion, and the induction of systemic resistance in plants. This section presents a quantitative comparison of this compound with other key Trichoderma metabolites.

Antifungal Activity

Trichoderma spp. are well-known for their potent antifungal properties, which are largely attributed to the diverse array of secondary metabolites they produce. These compounds can directly inhibit the growth of pathogenic fungi. The following table summarizes the antifungal efficacy of this compound and other selected Trichoderma metabolites against various plant pathogens.

Secondary MetaboliteTarget PathogenBioactivity MetricResultReference
This compound (Harzianic Acid) Pythium irregulareGrowth InhibitionEffective at concentrations > 10 µ g/plug [1]
Sclerotinia sclerotiorumGrowth InhibitionEffective at concentrations > 10 µ g/plug [1]
Rhizoctonia solaniGrowth InhibitionEffective at concentrations > 10 µ g/plug [1]
Harzianopyridone Rhizoctonia solaniEC5035.9 µg/mL[2][3]
Fusarium oxysporumEC5050.2 µg/mL[2][3]
Sclerotium rolfsiiEC5045.8 µg/mL[2][3]
Macrophomina phaseolinaEC5048.7 µg/mL[2][3]
Trichodermin Rhizoctonia solaniMICNot specified
Botrytis cinereaMICNot specified
Peptaibols (Trichorzianines) Boar Sperm Cells (membrane damage)EC501 to 5 µg/mL (dry weight)[4]
6-Pentyl-2H-pyran-2-one Rhizoctonia solaniGrowth InhibitionModerate
Fusarium oxysporumGrowth InhibitionModerate

Note: Direct comparison of efficacy can be challenging due to variations in experimental methodologies between studies. The provided data should be considered in the context of the referenced experimental protocols.

Plant Growth Promotion

Certain Trichoderma secondary metabolites can directly enhance plant growth by influencing root development and nutrient uptake. This compound, in particular, has demonstrated significant plant growth-promoting effects.

Secondary MetabolitePlant SpeciesConcentrationObserved EffectReference
This compound (Harzianic Acid) Canola (Brassica napus)100 ng/seed52% increase in stem length[5]
10 ng/seed44% increase in stem length[5]
1 ng/seed42% increase in stem length[5]
Tomato (Lycopersicon esculentum)10 µM and 1 µMImproved root length in low iron conditions[6]
Induction of Systemic Resistance

Trichoderma and its secondary metabolites can prime a plant's immune system, leading to a state of "Induced Systemic Resistance" (ISR). This enhances the plant's ability to defend against a broad spectrum of pathogens.

ElicitorPlant SpeciesPathogenKey Signaling Pathways InvolvedReference
Trichoderma harzianum Tomato (Solanum lycopersicum)Botrytis cinereaJasmonic Acid (JA), Salicylic Acid (SA), Abscisic Acid (ABA)[7]
Trichoderma harzianum Arabidopsis (Arabidopsis thaliana)Botrytis cinereaJasmonic Acid (JA), Ethylene (ET)[8][9]
This compound (Harzianic Acid) Not specifiedNot specifiedModulates JA/ET and SA signaling pathways[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to ensure reproducibility and facilitate comparative analysis.

Antifungal Bioassay (Poisoned Food Technique)

Objective: To determine the antifungal activity of purified secondary metabolites.

Protocol:

  • Preparation of Fungal Cultures: The test pathogenic fungi (e.g., Rhizoctonia solani, Fusarium oxysporum) are maintained on Potato Dextrose Agar (PDA) plates.

  • Preparation of Metabolite Solutions: The purified secondary metabolite is dissolved in a suitable solvent (e.g., ethanol, methanol) to create a stock solution. Serial dilutions are then prepared to obtain a range of test concentrations.

  • Poisoned Media Preparation: An appropriate volume of each metabolite dilution is added to molten PDA to achieve the desired final concentrations. The solvent is allowed to evaporate completely. A control set is prepared with the solvent alone.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the actively growing margin of the pathogen culture is placed at the center of each poisoned PDA plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) in the dark.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals (e.g., 24, 48, 72 hours).

  • Calculation of Inhibition: The percentage of growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treatment plates.

  • EC50 Determination: The effective concentration required to inhibit 50% of the fungal growth (EC50) is determined by plotting the percentage of inhibition against the logarithm of the metabolite concentration and performing a regression analysis.[2][3]

Plant Growth Promotion Assay (Seed Coating Method)

Objective: To evaluate the effect of secondary metabolites on plant growth.

Protocol:

  • Seed Selection: Uniform and healthy seeds of the test plant (e.g., canola, tomato) are selected.

  • Metabolite Application: A solution of the purified secondary metabolite is prepared at various concentrations. A specific volume of the solution is applied to each seed and allowed to air dry. Control seeds are treated with the solvent only.

  • Sowing: The treated seeds are sown in sterile soil or on a suitable growth medium (e.g., Murashige and Skoog medium) in pots or petri dishes.

  • Growth Conditions: The plants are grown under controlled environmental conditions (e.g., temperature, light intensity, photoperiod).

  • Data Measurement: After a specific growth period (e.g., 5-12 days), various growth parameters are measured, including stem length, root length, fresh weight, and dry weight.

  • Statistical Analysis: The data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between the treatments and the control.[5][6]

Metabolite Extraction and Purification

Objective: To isolate and purify secondary metabolites from Trichoderma cultures.

Protocol:

  • Fungal Fermentation: The Trichoderma strain is grown in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for metabolite production (e.g., temperature, shaking speed, duration).[11][12]

  • Extraction: The culture filtrate is separated from the mycelial mass by filtration. The filtrate is then subjected to liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate, chloroform).[11][12]

  • Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator.

  • Chromatographic Separation: The crude extract is subjected to column chromatography using a stationary phase like silica (B1680970) gel. The column is eluted with a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate the different components.[2][3]

  • Purification: The fractions containing the target metabolite, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using techniques like High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathways and Mechanisms of Action

Trichoderma secondary metabolites can trigger complex signaling cascades within plants, leading to enhanced defense and growth. The following diagrams illustrate some of the key pathways involved.

Trichoderma_ISR_Signaling Trichoderma-Induced Systemic Resistance (ISR) Signaling Pathway Trichoderma Trichoderma spp. (Root Colonization) Metabolites Secondary Metabolites (e.g., this compound) Trichoderma->Metabolites produces Plant_Root Plant Root Cells Metabolites->Plant_Root perceived by JA_Pathway Jasmonic Acid (JA) Signaling Pathway Plant_Root->JA_Pathway activates ET_Pathway Ethylene (ET) Signaling Pathway Plant_Root->ET_Pathway activates SA_Pathway Salicylic Acid (SA) Signaling Pathway Plant_Root->SA_Pathway can activate ABA_Pathway Abscisic Acid (ABA) Signaling Pathway Plant_Root->ABA_Pathway can activate JA_Pathway->ET_Pathway JA_Pathway->SA_Pathway crosstalk Defense_Genes Expression of Defense-Related Genes (e.g., PR proteins) JA_Pathway->Defense_Genes ET_Pathway->Defense_Genes SA_Pathway->Defense_Genes ABA_Pathway->Defense_Genes ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR

Caption: Overview of the signaling pathways involved in Trichoderma-induced systemic resistance.

Antifungal_Assay_Workflow Workflow for Antifungal Bioassay (Poisoned Food Technique) start Start prep_pathogen Prepare Pathogen Culture (on PDA) start->prep_pathogen prep_metabolite Prepare Metabolite Stock and Serial Dilutions start->prep_metabolite inoculate Inoculate Plates with Pathogen Mycelial Plug prep_pathogen->inoculate prep_media Prepare Poisoned PDA Media (with different concentrations) prep_metabolite->prep_media prep_media->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure Radial Growth at Regular Intervals incubate->measure calculate Calculate Percentage of Growth Inhibition measure->calculate determine_ec50 Determine EC50 Value calculate->determine_ec50 end End determine_ec50->end

Caption: Experimental workflow for determining the antifungal activity of secondary metabolites.

This guide provides a foundational understanding of the comparative bioactivities of this compound and other Trichoderma secondary metabolites. For more in-depth analysis and specific applications, consulting the primary research articles cited is highly recommended.

References

Harzianum A vs. Commercial Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Trichoderma harzianum, a ubiquitous soil fungus, has garnered significant attention as a biocontrol agent against a wide range of plant pathogens.[1][2][3] Its antagonistic capabilities, attributed to mechanisms like mycoparasitism, antibiosis, and induction of plant defense responses, position it as a viable alternative to synthetic fungicides.[1][4][5] This guide provides a comparative analysis of the efficacy of Trichoderma harzianum strains against commercial fungicides, supported by experimental data and detailed protocols for researchers and drug development professionals.

Quantitative Performance Data

The following tables summarize the comparative efficacy of Trichoderma harzianum and commercial fungicides from various studies.

Table 1: Efficacy Against Fusarium Wilt in Strawberry (Fusarium oxysporum f.sp. fragariae)

TreatmentActive IngredientProtection Value (%) after 42 days (In Vivo)
T. harzianum-80.0
Topsin-MThiophanate-methyl88.0
CarbendazimCarbendazim72.0
ScoreDifenoconazole72.0

Source: Adapted from a field trial on strawberry plants artificially inoculated with the pathogen.[6]

Table 2: Efficacy Against Late Blight and Early Blight in Potato

TreatmentActive IngredientDisease Reduction (%) - Late Blight (Plant Infection)Disease Reduction (%) - Early Blight (Plant Infection)
Lycomax (T. harzianum based)-79.0998.19
AgrizebMancozeb 80 WP25.0994.58

Source: Adapted from a field study on potato plants already infected with late and early blight.[7]

Table 3: Efficacy Against Sorghum Anthracnose (Colletotrichum sublineola)

TreatmentActive Ingredient/OrganismRelative Control Efficacy (%) (Greenhouse)
Trichoderma harzianum-65.5
Bacillus subtilis-73.0
PterostilbenePterostilbene41.3
Iron chlorinIron chlorin51.7

Source: Adapted from a greenhouse pot experiment with foliar application of treatments.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in the comparative studies.

1. In Vitro Antifungal Activity Assessment: Poisoned Agar (B569324) Technique

This method evaluates the direct inhibitory effect of fungicides on fungal growth.

  • Media Preparation : A standard growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Fungicide Incorporation : Commercial fungicides are added to the molten agar at various concentrations. The agar is then poured into Petri plates.

  • Inoculation : A mycelial plug of the target pathogen (e.g., Fusarium oxysporum) is placed at the center of each plate.

  • Incubation : Plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period.

  • Data Collection : The radial growth of the fungal colony is measured and compared to a control plate (without fungicide) to calculate the percentage of inhibition.[6]

2. In Vitro Antagonistic Activity Assessment: Dual Culture Technique

This technique assesses the biocontrol potential of Trichoderma harzianum against a pathogen.

  • Plating : A mycelial disc of the pathogenic fungus is placed on one side of a PDA plate, and a mycelial disc of T. harzianum is placed on the opposite side.

  • Incubation : The plate is incubated at an optimal temperature for fungal growth.

  • Observation : The interactions between the two fungi are observed. This includes competition for space and nutrients, and potential overgrowth of the pathogen by T. harzianum.

  • Data Analysis : The percentage of inhibition of the pathogen's growth is calculated by comparing its growth in the dual culture plate to its growth in a control plate (pathogen only).[6]

3. In Vivo Efficacy Evaluation in Greenhouse/Field

This method tests the effectiveness of treatments under more realistic conditions.

  • Experimental Design : A Randomized Complete Block Design (RCBD) is often used in field trials to minimize the effects of environmental variations.[6]

  • Plant Material and Inoculation : Healthy plants are selected and may be artificially inoculated with the pathogen.

  • Treatment Application : T. harzianum formulations (e.g., spore suspensions) or commercial fungicides are applied to the plants or soil at recommended dosages.

  • Data Collection : Disease severity and incidence are recorded at regular intervals. Other parameters like plant height, weight, and yield may also be measured.[9][10][11]

  • Statistical Analysis : The collected data is statistically analyzed to determine the significance of the differences between treatments.

Visualizing Mechanisms and Workflows

Diagram 1: Antagonistic Mechanisms of Trichoderma harzianum

Antagonistic_Mechanisms cluster_direct Direct Mechanisms cluster_indirect Indirect Mechanisms Mycoparasitism Mycoparasitism Pathogen Plant Pathogen Mycoparasitism->Pathogen Inhibits Antibiosis Antibiosis Antibiosis->Pathogen Inhibits Competition Competition Competition->Pathogen Outcompetes ISR Induced Systemic Resistance (ISR) Plant Host Plant ISR->Plant Enhances Defense Growth_Promotion Plant Growth Promotion Growth_Promotion->Plant Improves Vigor T_harzianum Trichoderma harzianum T_harzianum->Mycoparasitism Parasitizes T_harzianum->Antibiosis Produces Antibiotics T_harzianum->Competition Competes for Nutrients & Space T_harzianum->ISR Elicits T_harzianum->Growth_Promotion Promotes

Caption: Mechanisms of Trichoderma harzianum in plant disease control.

Diagram 2: Experimental Workflow for Fungicide Efficacy Testing

Fungicide_Efficacy_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Poisoned_Agar Poisoned Agar Technique Greenhouse Greenhouse Trials Poisoned_Agar->Greenhouse Dual_Culture Dual Culture Technique Dual_Culture->Greenhouse Field Field Trials Greenhouse->Field Data_Analysis Data Analysis & Conclusion Field->Data_Analysis Start Start Start->Poisoned_Agar Start->Dual_Culture

Caption: Workflow for evaluating fungicide and biofungicide efficacy.

References

A Comparative Efficacy Analysis: Harzianum A and Harzianic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of Harzianum A and harzianic acid, two secondary metabolites produced by the biocontrol fungus Trichoderma harzianum. While both compounds originate from the same fungal species, they belong to different chemical classes and exhibit distinct mechanisms of action. It is important to note that a direct, side-by-side experimental comparison of the efficacy of this compound and harzianic acid has not been reported in the available scientific literature. This document, therefore, compares their individual, reported bioactivities based on separate studies.

Compound Overview

This compound: A trichothecene (B1219388) mycotoxin isolated from Trichoderma harzianum.[1] Information regarding its specific biological efficacy is limited in published research. As a trichothecene, its mechanism of action is presumed to involve the inhibition of protein synthesis.

Harzianic Acid (HA): A well-characterized tetramic acid derivative produced by various Trichoderma species.[2] It is known for its multifaceted biological activities, including antifungal, antibacterial, and plant growth-promoting properties.[3][4][5] Its mechanisms of action include iron chelation (siderophore activity) and inhibition of key enzymes.[3][6]

Quantitative Efficacy Data

The following tables summarize the available quantitative data for this compound and harzianic acid. Data for this compound is notably absent from the literature, while harzianic acid has been evaluated against various targets.

Table 1: Comparative Antifungal and Antibacterial Efficacy

CompoundTarget OrganismEfficacy MetricValueReference
This compound Data Not Available---
Harzianic Acid Fusarium oxysporumIC50~26 µg/mL[6]
Harzianic Acid Staphylococcus aureus (MRSA)MIC200 µg/mL[2][7]
Harzianic Acid Enterococcus faecium (VRE)MIC100 µg/mL[2][7]
Harzianic Acid Bacillus subtilisMIC25-200 µg/mL[7]
Harzianic Acid Staphylococcus aureusGrowth InhibitionComplete at 100 µM[8]

Table 2: Comparative Plant Growth Promotion Efficacy

CompoundPlant SpeciesConcentrationEffectReference
This compound Data Not Available---
Harzianic Acid Tomato (Lycopersicon esculentum)10 µM+76% shoot length, +66% root length[3]
Harzianic Acid Canola (Brassica napus)1 ng/seed+52% stem length[9]
Harzianic Acid Soybean (Glycine max)Not specified>40% improvement in stem length[6][10]

Mechanisms of Action & Signaling Pathways

The two compounds operate via fundamentally different mechanisms. Harzianic acid exhibits multiple modes of action, contributing to its broad-spectrum activity, while this compound's mechanism is inferred from its chemical class.

Harzianic Acid: A Multi-Target Approach

Harzianic acid's efficacy stems from at least two distinct mechanisms:

  • Siderophore Activity: It acts as a potent iron (Fe³⁺) chelating agent.[3] By sequestering iron from the environment, it deprives phytopathogens of this essential nutrient, thereby inhibiting their growth. This mechanism also facilitates iron uptake by plants, contributing to its growth-promotion effects.[3][11]

  • Enzyme Inhibition: Harzianic acid selectively inhibits acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in fungi.[2][6] This inhibition disrupts fungal metabolism and growth. It also targets the cell membrane of Gram-positive bacteria, leading to a loss of membrane integrity.[2][7]

Harzianic_Acid_MoA cluster_0 Antifungal / Antibacterial Activity cluster_1 Plant Growth Promotion HA Harzianic Acid Fe Iron (Fe³⁺) Chelation (Siderophore Activity) HA->Fe Deprives pathogens of essential iron AHAS Inhibition of Fungal Acetohydroxyacid Synthase (AHAS) HA->AHAS Disrupts amino acid biosynthesis Membrane Targeting of Bacterial Cell Membrane HA->Membrane Causes loss of membrane integrity Growth_Inhibit Pathogen Growth Inhibition Fe->Growth_Inhibit AHAS->Growth_Inhibit Membrane->Growth_Inhibit HA_PGP Harzianic Acid Fe_Uptake Enhanced Iron Solubilization & Uptake HA_PGP->Fe_Uptake PGP Plant Growth Promotion Fe_Uptake->PGP

Mechanisms of Action for Harzianic Acid.

This compound: A Presumed Ribosomal Inhibitor

As a trichothecene mycotoxin, this compound is expected to function as a protein synthesis inhibitor. Trichothecenes are known to bind to the 60S subunit of eukaryotic ribosomes, specifically at the peptidyl transferase center. This action stalls the process of translation, leading to cytotoxicity.

Harzianum_A_MoA HA This compound (Trichothecene) Ribosome Binds to 60S Ribosomal Subunit HA->Ribosome Inhibit Inhibition of Peptidyl Transferase Center Ribosome->Inhibit Protein_Synth Blocks Protein Synthesis (Translation) Inhibit->Protein_Synth Toxicity Cytotoxicity Protein_Synth->Toxicity Experimental_Workflow cluster_0 Antifungal Assay cluster_1 Plant Growth Assay A1 Prepare Fungal Inoculum A3 Inoculate & Incubate 96-Well Plate A1->A3 A2 Perform Serial Dilution of Compound A2->A3 A4 Read Results (Visual / Spectrophotometer) A3->A4 A5 Determine MIC / IC50 A4->A5 B1 Surface Sterilize Seeds B2 Treat Seeds with Compound Solutions B1->B2 B3 Grow in Controlled Environment B2->B3 B4 Measure Growth Parameters B3->B4 B5 Statistical Analysis B4->B5

References

Comparative Analysis of Harzianum A's Mode of Action for Biocontrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactive compound Harzianum A, produced by the fungus Trichoderma harzianum, and its alternatives in the realm of biological control. The focus is on the validation of its mode of action, supported by experimental data, detailed protocols, and visual representations of key biological pathways. While "this compound" is a recognized trichothecene, the majority of in-depth research has centered on another secondary metabolite from the same organism, harzianic acid . This guide will primarily focus on harzianic acid as a representative and well-documented bioactive agent from T. harzianum.

Executive Summary

Harzianic acid, a tetramic acid derivative, exhibits a multifaceted mode of action, making it a potent biocontrol agent. Its mechanisms include direct antagonism against a broad spectrum of phytopathogens and indirect effects through the induction of plant defense mechanisms and growth promotion. This versatility distinguishes it from many conventional fungicides and other biocontrol agents. This guide will compare its performance metrics with other notable biocontrol agents: Trichoderma asperellum, Bacillus amyloliquefaciens, and Gliocladium catenulatum.

Data Presentation: Comparative Bioactivity

The following tables summarize the quantitative data on the antimicrobial and plant growth-promoting effects of harzianic acid and its alternatives.

Table 1: Antifungal and Antibacterial Activity

Biocontrol Agent/CompoundTarget OrganismBioactivity MetricResultReference
Harzianic Acid Pythium irregulareGrowth Inhibition100% at 10 µg[1]
Sclerotinia sclerotiorumGrowth Inhibition100% at 10 µg[1]
Rhizoctonia solaniGrowth InhibitionComplete at 100 µg[1]
Fungal Acetohydroxyacid Synthase (AHAS)Kᵢ6.65 µM[2]
Staphylococcus aureusMICComplete inhibition at 100-1000 µM[3]
Methicillin-resistant S. aureus (MRSA)MIC200 µg/mL[4]
Vancomycin-resistant Enterococcus faecium (VRE)MIC100 µg/mL[4]
Trichoderma asperellum Gibberella fujikuroiMycoparasitismDegradation of pathogen cell wall[5]
Bacillus amyloliquefaciens Phytophthora sojaeControl Effect70.7%[6]
Gliocladium catenulatum Pythium ultimum, Rhizoctonia solaniDamping-off ReductionEffective[7]

MIC: Minimum Inhibitory Concentration; Kᵢ: Inhibition Constant

Table 2: Plant Growth Promotion and Induced Systemic Resistance

Biocontrol Agent/CompoundPlant SpeciesObserved EffectMechanismReference
Harzianic Acid Canola (Brassica napus)52% increase in stem length at 1 ng/seedPlant Growth Promotion[1]
Tomato (Solanum lycopersicum)Enhanced growthIron Chelation[8]
Trichoderma harzianum Arabidopsis thalianaInduction of SA and JA pathwaysInduced Systemic Resistance[9]
Bacillus amyloliquefaciens CucumberElevated SA production and PR-1 gene expressionInduced Systemic Resistance[10]
Gliocladium catenulatum Bedding PlantsPromotion of seedling growthCompetition for nutrients[7]

SA: Salicylic (B10762653) Acid; JA: Jasmonic Acid; PR-1: Pathogenesis-Related protein 1

Mode of Action: Harzianic Acid

Harzianic acid employs a dual strategy to protect plants:

  • Direct Antagonism: It directly inhibits the growth of fungal and bacterial pathogens.

    • Antifungal Activity: The primary molecular target for its antifungal action is the enzyme acetohydroxyacid synthase (AHAS) , which is crucial for the biosynthesis of branched-chain amino acids in fungi.[2] By inhibiting this enzyme, harzianic acid disrupts essential metabolic pathways in pathogenic fungi.

    • Antibacterial Activity: Against Gram-positive bacteria, harzianic acid targets the cell membrane, leading to its disruption and subsequent cell death.[4]

  • Indirect Action: Harzianic acid also enhances plant health and resilience.

    • Plant Growth Promotion: It acts as a siderophore, chelating iron from the soil and making it more available to the plant, thereby promoting growth.[8]

    • Induced Systemic Resistance (ISR): While the direct role of harzianic acid in ISR is still under investigation, T. harzianum as a whole is known to trigger ISR in plants. This involves the activation of the plant's own defense pathways, primarily mediated by jasmonic acid (JA) and salicylic acid (SA), leading to a systemic and long-lasting resistance against a broad range of pathogens.[9][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Harzianic_Acid_Mode_of_Action cluster_direct Direct Antagonism cluster_indirect Indirect Action Harzianic Acid Harzianic Acid Fungal Pathogen Fungal Pathogen Harzianic Acid->Fungal Pathogen targets Bacterial Pathogen Bacterial Pathogen Harzianic Acid->Bacterial Pathogen targets Plant Plant Harzianic Acid->Plant interacts with AHAS Inhibition AHAS Inhibition Fungal Pathogen->AHAS Inhibition leads to Membrane Disruption Membrane Disruption Bacterial Pathogen->Membrane Disruption leads to Iron Chelation Iron Chelation Plant->Iron Chelation facilitates ISR ISR Plant->ISR induces Growth Promotion Growth Promotion Iron Chelation->Growth Promotion Pathogen Resistance Pathogen Resistance ISR->Pathogen Resistance

Caption: Dual mode of action of Harzianic Acid.

Antifungal_Bioassay_Workflow Start Start Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Serial Dilution of Harzianic Acid Serial Dilution of Harzianic Acid Start->Serial Dilution of Harzianic Acid Incubate with Fungal Culture Incubate with Fungal Culture Prepare Fungal Inoculum->Incubate with Fungal Culture Serial Dilution of Harzianic Acid->Incubate with Fungal Culture Observe Fungal Growth Observe Fungal Growth Incubate with Fungal Culture->Observe Fungal Growth Determine MIC Determine MIC Observe Fungal Growth->Determine MIC End End Determine MIC->End

References

Comparative Analysis of Harzianum A Cross-Reactivity with Structurally Related Fungal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated cross-reactivity of Harzianum A with other fungal compounds, drawing upon experimental data from structurally analogous trichothecene (B1219388) mycotoxins. The information presented is intended to support research and development efforts in mycotoxin detection, toxicology, and drug discovery by providing a framework for understanding potential immunochemical interactions.

Introduction to this compound

This compound is a Type A trichothecene mycotoxin produced by the fungus Trichoderma harzianum.[1][2] Like other trichothecenes, it possesses a characteristic 12,13-epoxytrichothec-9-ene (B1214510) core structure.[3][4] A distinguishing feature of this compound is the presence of a (Z,E,E)-2,4,6-octatrienedioic acid esterified at the 4β-hydroxyl group of the trichodermol (B1681381) core.[1] This complex side chain plays a significant role in its biological activity and is a key determinant in its potential for cross-reactivity in immunochemical assays. Understanding the cross-reactivity of this compound is crucial for the development of specific and sensitive detection methods and for assessing its toxicological profile.

Structurally Similar Fungal Compounds

The cross-reactivity of an antibody with a particular compound is largely dependent on the structural similarity between the immunizing hapten and the tested analyte. For this compound, the most relevant comparators are other Type A trichothecenes, which lack a ketone group at the C-8 position.[4][5] Key structural features influencing cross-reactivity include the presence and nature of ester groups at C-4 and C-15, and hydroxyl groups at other positions on the trichothecene core.

Fungal compounds with notable structural similarity to this compound include:

  • Trichodermin: Produced by Trichoderma brevicompactum, it has a simple acetyl group at the C-4 position, making it a less complex analogue to this compound.[4]

  • T-2 Toxin: A highly toxic Type A trichothecene produced by Fusarium species, it features an isovaleryl group at C-8 and acetyl groups at C-4 and C-15.[6][7]

  • HT-2 Toxin: A major metabolite of T-2 toxin, it lacks the acetyl group at C-4.

  • Diacetoxyscirpenol (DAS): Produced by various Fusarium species, it has acetyl groups at both the C-4 and C-15 positions.[6]

  • Neosolaniol (NEO): Also produced by Fusarium, it possesses hydroxyl groups at C-4 and C-15 and an acetyl group at C-8.

  • Trichoverroids: A group of trichothecenes structurally related to this compound, also featuring complex ester side chains.[1]

Cross-Reactivity Data (Based on Analogous Type A Trichothecenes)

Fungal CompoundCore StructureKey SubstitutionsAntibody TargetAssay TypeIC50 (ng/mL)Cross-Reactivity (%)Reference
T-2 Toxin TrichotheceneC4-OAc, C8-isovaleryl, C15-OAcT-2 ToxincELISA0.34100[1](--INVALID-LINK--)
HT-2 Toxin TrichotheceneC4-OH, C8-isovaleryl, C15-OAcT-2 ToxincELISA>1000<0.03[1](--INVALID-LINK--)
Diacetoxyscirpenol (DAS) TrichotheceneC4-OAc, C15-OAcT-2 ToxincELISA2.513.6[1](--INVALID-LINK--)
Neosolaniol (NEO) TrichotheceneC4-OH, C8-OAc, C15-OHT-2 ToxincELISA>1000<0.03[1](--INVALID-LINK--)
T-2 Tetraol TrichotheceneC3-OH, C4-OH, C8-OH, C15-OHT-2 ToxincELISA>1000<0.03[1](--INVALID-LINK--)
Acetyl T-2 Toxin TrichotheceneC3-OAc, C4-OAc, C8-isovaleryl, C15-OAcT-2 ToxincELISA0.34100[1](--INVALID-LINK--)

Note: Cross-reactivity is calculated as (IC50 of T-2 Toxin / IC50 of competing compound) x 100.

From this data, it is evident that modifications to the side chains, particularly at the C-4 and C-8 positions, significantly impact antibody recognition. The low cross-reactivity of HT-2 toxin, which differs from T-2 toxin only by the hydrolysis of the C-4 acetyl group, suggests that antibodies are highly sensitive to the nature of the substituent at this position. Given that this compound has a large, complex ester at C-4, it is anticipated that antibodies raised against other Type A trichothecenes with smaller substituents at C-4 (like T-2 toxin or DAS) would exhibit low cross-reactivity with this compound. Conversely, an antibody generated specifically against this compound would likely show minimal cross-reactivity with other trichothecenes that lack its unique side chain.

Experimental Protocols

The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (cELISA) for the detection of trichothecene mycotoxins, based on methodologies reported in the literature. This protocol can be adapted for the analysis of this compound, provided a specific antibody and corresponding conjugates are developed.

Antibody Production and Hapten Conjugation
  • Hapten Synthesis: this compound is a small molecule (hapten) and must be conjugated to a carrier protein to elicit an immune response. This typically involves introducing a reactive carboxyl group to the trichothecene structure, often through derivatization of a hydroxyl group.

  • Protein Conjugation: The derivatized this compound (hapten) is then covalently linked to a carrier protein such as bovine serum albumin (BSA) for plate coating or keyhole limpet hemocyanin (KLH) for immunization. The active ester method is commonly employed for this conjugation.

  • Immunization: Laboratory animals (e.g., rabbits or mice) are immunized with the this compound-KLH conjugate to produce polyclonal or monoclonal antibodies, respectively.

Competitive ELISA Protocol
  • Plate Coating: Microtiter plates are coated with a this compound-BSA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T) to remove unbound conjugate.

  • Blocking: Non-specific binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: The plates are washed again with PBS-T.

  • Competitive Reaction: A mixture of the anti-Harzianum A antibody and the sample (or standard) is added to the wells. The free this compound in the sample competes with the plate-bound this compound-BSA for binding to the antibody. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plates are washed to remove unbound antibodies and sample components.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that specifically binds to the primary antibody is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plates are washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a color change, and the intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB). A standard curve is generated by plotting the absorbance versus the concentration of the this compound standards, and the concentration in the samples is determined from this curve.

Visualizations

Competitive_ELISA_Workflow cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Detection cluster_result Result Interpretation p1 Microtiter Plate Well p2 This compound-BSA Conjugate p1->p2 Adsorption c1 Add Sample (Free this compound) & Anti-Harzianum A Antibody p2->c1 c2 Competition for Antibody Binding c1->c2 d1 Add Enzyme-labeled Secondary Antibody c2->d1 d2 Add Substrate d1->d2 d3 Color Development d2->d3 r1 Measure Absorbance d3->r1 r2 High this compound Conc. = Low Signal r1->r2

Caption: Workflow of a competitive ELISA for this compound detection.

Signaling_Pathway This compound This compound Ribosome Ribosome This compound->Ribosome Binds to Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Inhibits Cellular Processes Cellular Processes Protein Synthesis->Cellular Processes Disrupts Cell Proliferation Cell Proliferation Cellular Processes->Cell Proliferation Inhibits Apoptosis Apoptosis Cellular Processes->Apoptosis Induces

Caption: Postulated signaling pathway of this compound toxicity.

References

Synergistic Biocontrol: A Comparative Guide to Harzianum A and its Combinations

Author: BenchChem Technical Support Team. Date: December 2025

The quest for sustainable and effective crop protection has led researchers to explore the intricate world of biological control agents. Among these, Trichoderma harzianum has emerged as a powerhouse, producing a diverse arsenal (B13267) of secondary metabolites with potent antifungal properties. One such compound, Harzianum A, a trichothecene, has garnered attention for its direct antagonistic effects against plant pathogens. However, the true potential of T. harzianum and its metabolites is often realized through synergistic interactions with other biocontrol agents. This guide provides a comparative analysis of the synergistic effects of this compound and T. harzianum with other biologicals, supported by experimental data, to aid researchers and drug development professionals in harnessing these powerful combinations.

Performance Comparison: this compound and its Synergistic Partners

The efficacy of a biocontrol strategy is significantly enhanced when multiple mechanisms of action are employed. The combination of T. harzianum, the source of this compound, with other beneficial microorganisms such as Bacillus subtilis and arbuscular mycorrhizal fungi (AMF), as well as with chemical fungicides, has demonstrated superior performance in controlling a wide range of plant diseases compared to individual applications.

Synergistic Effects with Bacillus subtilis

The co-inoculation of T. harzianum and Bacillus subtilis has shown remarkable synergistic effects in promoting plant growth and suppressing diseases.[1][2] This synergy arises from their complementary modes of action, including the production of a wider range of antimicrobial compounds and enhanced induction of systemic resistance in the host plant.[3]

TreatmentPlant Height (cm)Shoot Dry Matter (g)Root Dry Matter (g)Reference
Control25.01.50.5[1][2]
T. harzianum (Seed Application)26.01.80.6[1][2]
B. subtilis (Seed Application)28.52.20.8[1][2]
T. harzianum + B. subtilis (Seed Application)29.02.10.75[1][2]
T. harzianum + B. subtilis (Seed and Soil Application)29.52.30.85[1][2]

Table 1: Synergistic effect of T. harzianum and B. subtilis on soybean growth parameters. Data extracted and synthesized from a study on soybean plants.[1][2]

TreatmentMycelial Growth Inhibition of C. siamense (%)Control Efficiency of Anthracnose (%)Reference
T. harzianum76.5-[4]
B. subtilis<76.5-[4]
T. harzianum + B. subtilis-77.56[4]

Table 2: In vitro and in vivo antagonistic activity of T. harzianum and B. subtilis against Colletotrichum siamense, the causal agent of anthracnose in Camellia oleifera.[4]

Synergistic Effects with Arbuscular Mycorrhizal Fungi (AMF)

The interaction between T. harzianum and AMF is a classic example of multifaceted synergy. While AMF enhance nutrient uptake and improve plant vigor, T. harzianum provides direct protection against soil-borne pathogens.[5] This combination leads to a more robust and resilient plant, capable of withstanding both biotic and abiotic stresses. The combined application of these beneficial fungi has been shown to have a synergistic effect on increasing root mass density, bud length, and yield in industrial hemp.[6]

TreatmentRoot Mass Density ( g/100cm ³)Bud Dry Matter ( g/plant )Yield ( g/plant )Reference
T. harzianum1.2150.39150.39[6]
T. harzianum + AMF1.5168.08168.08[6]

Table 3: Synergistic effect of T. harzianum and AMF on industrial hemp growth and yield.[6]

Synergistic Effects with Chemical Fungicides

Integrating T. harzianum with chemical fungicides can be a powerful strategy in integrated pest management (IPM). This approach allows for a reduction in the concentration of chemical fungicides, thereby minimizing their environmental impact while maintaining or even enhancing disease control.[7] The compatibility of T. harzianum with certain fungicides allows for a combined application that leverages the immediate effect of the chemical with the long-lasting protective action of the biocontrol agent.

FungicideConcentration (mg L⁻¹)Compatibility with T. harzianumMycelial Growth Inhibition of F. solani (%)Reference
Captan450High (100%)>60[7]
Captan900High (100%)>60[7]
Captan1350High (100%)>60[7]
Mancozeb450Medium (75%)>60[7]
Mancozeb900Medium (75%)>60[7]
Mancozeb1350Medium (75%)>60[7]
Chlorothalonil450Low (50%)<59[7]
Chlorothalonil900Null (25%)<59[7]
Chlorothalonil1350Null (25%)<59[7]

Table 4: Compatibility and synergistic antifungal activity of T. harzianum with different fungicides against Fusarium solani.[7]

Mechanisms of Synergistic Action

The enhanced efficacy of combining this compound-producing T. harzianum with other biocontrol agents stems from a multi-pronged attack on pathogens and a coordinated effort to bolster plant health.

Complementary Antagonistic Mechanisms

T. harzianum and B. subtilis produce a diverse array of secondary metabolites. T. harzianum is known for producing this compound, peptaibols, and harzianic acid, which have direct antifungal properties.[8] Bacillus subtilis complements this by producing lipopeptides such as surfactins, iturins, and fengycins, which also exhibit strong antimicrobial activity.[9] When used in combination, this broader spectrum of bioactive compounds can target different aspects of a pathogen's physiology, leading to a more potent and comprehensive biocontrol effect.

Enhanced Induced Systemic Resistance (ISR)

Both T. harzianum and B. subtilis are potent inducers of systemic resistance in plants.[10][11] They colonize the plant roots and trigger a state of readiness in the entire plant, preparing it to defend against subsequent pathogen attacks. This ISR is primarily mediated through the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways.[11][12] The combined application of both microorganisms can lead to a stronger and more sustained activation of these defense pathways, resulting in enhanced protection against a broad range of pathogens.

Induced Systemic Resistance Pathway cluster_root Root cluster_plant_cell Plant Cell T_harzianum Trichoderma harzianum Root_Colonization Root Colonization T_harzianum->Root_Colonization B_subtilis Bacillus subtilis B_subtilis->Root_Colonization MAMPs MAMPs (e.g., Chitin, Peptaibols) Root_Colonization->MAMPs Release of Elicitors Receptors Pattern Recognition Receptors (PRRs) MAMPs->Receptors Perception Signaling_Cascade Signaling Cascade Receptors->Signaling_Cascade JA_ET_Pathway Jasmonic Acid (JA) & Ethylene (ET) Pathways Signaling_Cascade->JA_ET_Pathway Primary Activation SA_Pathway Salicylic Acid (SA) Pathway Signaling_Cascade->SA_Pathway Crosstalk ABA_Pathway Abscisic Acid (ABA) Pathway Signaling_Cascade->ABA_Pathway Crosstalk Defense_Genes Expression of Defense-Related Genes JA_ET_Pathway->Defense_Genes SA_Pathway->Defense_Genes ABA_Pathway->Defense_Genes ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR

Diagram of the Induced Systemic Resistance (ISR) signaling pathway.

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the comparative evaluation of biocontrol agents. Below are generalized methodologies for key experiments cited in the literature.

In Vitro Dual Culture Assay

This method is used to assess the direct antagonistic activity of biocontrol agents against a pathogen on a solid medium.

Objective: To evaluate the inhibitory effect of T. harzianum and/or B. subtilis on the mycelial growth of a fungal pathogen.

Materials:

  • Petri dishes (90 mm)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of T. harzianum, B. subtilis, and the target fungal pathogen

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare and sterilize PDA medium and pour it into Petri dishes.

  • For the dual culture of T. harzianum and a pathogen, place a 5 mm mycelial disc of the pathogen at one edge of the Petri dish.

  • Place a 5 mm mycelial disc of T. harzianum at the opposite edge of the same Petri dish.

  • For the dual culture of B. subtilis and a pathogen, streak a loopful of B. subtilis culture on one side of the Petri dish.

  • Place a 5 mm mycelial disc of the pathogen on the opposite side.

  • For the tripartite culture, streak B. subtilis on one side, and place mycelial discs of T. harzianum and the pathogen at the remaining two equidistant points.

  • A control plate should be prepared with only the pathogen mycelial disc in the center.

  • Incubate the plates at 25-28°C for 5-7 days, or until the pathogen in the control plate has covered the entire surface.

  • Measure the radial growth of the pathogen in the direction of the antagonist and in the opposite direction.

  • Calculate the percentage of inhibition of radial growth (PIRG) using the formula: PIRG (%) = [(R1 - R2) / R1] x 100, where R1 is the radial growth of the pathogen in the control plate, and R2 is the radial growth of the pathogen in the dual culture plate.[13]

Dual_Culture_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Analysis A Prepare & Sterilize PDA Medium B Pour PDA into Petri Dishes A->B C1 Control: Pathogen Disc B->C1 C2 Dual Culture: Pathogen + T. harzianum Discs B->C2 C3 Dual Culture: Pathogen Disc + B. subtilis Streak B->C3 D Incubate at 25-28°C for 5-7 days C1->D C2->D C3->D E Measure Radial Growth of Pathogen D->E F Calculate Percentage of Inhibition E->F

Workflow for the in vitro dual culture assay.
Pot Experiment for Assessing Induced Systemic Resistance

This in vivo assay evaluates the ability of biocontrol agents to induce a systemic resistance response in plants against a foliar pathogen.

Objective: To determine if root colonization by T. harzianum and/or B. subtilis enhances plant resistance to a pathogen in a spatially separated part of the plant.

Materials:

  • Pots with sterilized soil or soilless medium

  • Plant seeds (e.g., tomato, cucumber)

  • Cultures of T. harzianum and B. subtilis for root inoculation

  • Culture of a foliar pathogen (e.g., Botrytis cinerea) for leaf inoculation

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Prepare the inoculum of T. harzianum (spore suspension) and B. subtilis (bacterial suspension).

  • Treat the plant seeds with the respective inoculums before sowing, or drench the soil with the inoculum after sowing. A combination treatment should also be prepared.

  • Include a control group with no microbial treatment.

  • Grow the plants in a growth chamber or greenhouse for 3-4 weeks.

  • Challenge the plants by inoculating the leaves with a spore suspension of the foliar pathogen.

  • Maintain the plants under conditions favorable for disease development (e.g., high humidity).

  • After a specific incubation period (e.g., 5-7 days), assess the disease severity by measuring lesion size or counting the number of lesions.

  • Compare the disease severity in the treated plants with the control plants to determine the level of induced systemic resistance.

ISR_Pot_Experiment_Workflow cluster_setup Experiment Setup cluster_challenge Pathogen Challenge cluster_assessment Assessment A Prepare Inoculum (T. harzianum, B. subtilis) B Seed/Soil Treatment with Biocontrol Agents A->B C Plant Growth (3-4 weeks) B->C D Inoculate Leaves with Foliar Pathogen C->D E Incubate under Favorable Conditions D->E F Assess Disease Severity (Lesion size, number) E->F G Compare Treated vs. Control Plants F->G

Workflow for the pot experiment to assess ISR.

Conclusion

The synergistic application of this compound-producing T. harzianum with other biocontrol agents like B. subtilis and AMF presents a highly effective and sustainable approach to plant disease management. The multifaceted mechanisms of action, including complementary antibiosis and enhanced induced systemic resistance, contribute to a more robust and reliable biocontrol performance. For researchers and professionals in drug development, the exploration of these synergistic interactions opens new avenues for creating next-generation biopesticides with improved efficacy and a broader spectrum of activity. Further research focusing on the specific molecular dialogues between these beneficial microbes and the host plant will undoubtedly unlock even more potent combinations for a greener and more productive agricultural future.

References

A Comparative Analysis of Bioactive Secondary Metabolites from Trichoderma harzianum Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal species Trichoderma harzianum is a well-known biocontrol agent, valued for its ability to antagonize plant pathogens. This capacity is largely attributed to its production of a diverse arsenal (B13267) of secondary metabolites. While the trichothecene (B1219388) Harzianum A was initially attributed to a strain of T. harzianum, subsequent taxonomic revisions have re-identified the producing strain as Trichoderma arundinaceum. Current scientific consensus suggests that T. harzianum does not produce this compound.

This guide, therefore, pivots to a comparative analysis of other well-documented, bioactive secondary metabolites from different strains of Trichoderma harzianum. We present a detailed comparison of the secondary metabolite profiles of two distinct strains, T-4 and T-5, and introduce a novel cytotoxic compound, Trichomicin, isolated from another T. harzianum strain. This guide provides quantitative data, experimental protocols, and visual diagrams of relevant signaling pathways and workflows to support research and development in this field.

Comparative Analysis of Secondary Metabolites from T. harzianum Strains T-4 and T-5

A study comparing two different strains of T. harzianum, T-4 and T-5, isolated from different Himalayan locations, revealed distinct profiles of major secondary metabolites with varying antifungal activities. The production of different bioactive compounds by different strains highlights the importance of strain selection for specific applications.

Table 1: Major Secondary Metabolites Identified in T. harzianum Strains T-4 and T-5

Compound ClassCompound NameStrain T-4Strain T-5
Fatty AcidPalmitic acid
Anthraquinone1,8-dihydroxy-3-methylanthraquinone
Pyranone6-pentyl-2H-pyran-2-one
Furanone2(5H)-furanone
SterolStigmasterol
Sterolβ-sitosterol
Anthraquinone1-hydroxy-3-methylanthraquinone
Lactoneδ-decanolactone
SterolErgosterol
PyridoneHarzianopyridone
Anthraquinone6-methyl-1,3,8-trihydroxyanthraquinone

Table 2: Antifungal Activity of Selected Secondary Metabolites from T. harzianum Strain T-5 [1][2]

CompoundTarget PathogenEC50 (μg/mL)
HarzianopyridoneSclerotinia sclerotiorum35.9
Rhizoctonia solani42.5
Fusarium oxysporum50.2

Trichomicin: A Novel Cytotoxic Compound from Trichoderma harzianum

Recent research has led to the discovery of a novel small-molecule compound, Trichomicin, from a T. harzianum strain. This compound has demonstrated significant antitumor activities in various human cancer cell lines.[3][4]

Table 3: Biological Activity of Trichomicin

ActivityCell LinesObservations
CytotoxicityVarious human cancer cell linesInduces apoptosis[3][4][5]
Reversal of Drug ResistanceVincristine-resistant KBV cellsRestores sensitivity to anticancer drugs[4]

Experimental Protocols

Isolation and Identification of Secondary Metabolites from T. harzianum Strains T-4 and T-5

This protocol is based on the methodology described for the comparative analysis of strains T-4 and T-5.[1][2]

  • Fungal Culture: T. harzianum strains T-4 and T-5 were cultured on potato dextrose agar (B569324) (PDA) slants. For large-scale production, the fungi were grown in a suitable liquid medium.

  • Extraction: The culture filtrate was extracted with ethyl acetate. The organic extract was then concentrated under reduced pressure.

  • Chromatographic Separation: The crude extract was subjected to column chromatography over silica (B1680970) gel. The column was eluted with a gradient of n-hexane, ethyl acetate, and methanol.

  • Compound Identification: Fractions were collected and further purified using techniques like preparative thin-layer chromatography (TLC). The structure of the isolated compounds was determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Bioassay (Poison Food Technique)[1][2]
  • Medium Preparation: A specified concentration of the test compound is incorporated into a molten PDA medium.

  • Inoculation: A mycelial disc of the target phytopathogenic fungus is placed at the center of the solidified agar plate.

  • Incubation: Plates are incubated at an appropriate temperature until the mycelial growth in the control plate (without the test compound) reaches the periphery.

  • Data Analysis: The diameter of the fungal colony in the treated and control plates is measured. The percentage of growth inhibition is calculated, and the EC50 value (the concentration that inhibits 50% of the fungal growth) is determined.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of a compound like Trichomicin.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Trichomicin) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Signaling Pathways and Experimental Workflows

STAT3 Signaling Pathway Inhibition by Trichomicin

Trichomicin has been shown to exert its antitumor activity by inhibiting the STAT3 signaling pathway.[3][4] The following diagram illustrates the key steps in this pathway and the point of inhibition by Trichomicin.

STAT3_Pathway IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R Binds gp130 gp130 IL-6R->gp130 Associates JAK JAK gp130->JAK Activates p-JAK p-JAK JAK->p-JAK Phosphorylation STAT3 STAT3 p-JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer Dimerization Nucleus Nucleus p-STAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Induces Trichomicin Trichomicin Trichomicin->p-STAT3 Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by Trichomicin.

General Experimental Workflow for Bioactive Compound Discovery

The following diagram outlines a typical workflow for the discovery and characterization of bioactive secondary metabolites from Trichoderma harzianum.

Experimental_Workflow cluster_0 Strain Selection & Culturing cluster_1 Extraction & Purification cluster_2 Characterization cluster_3 Mechanism of Action Strain_Isolation Isolation of T. harzianum Strains Strain_Culturing Mass Culturing Strain_Isolation->Strain_Culturing Extraction Solvent Extraction Purification Chromatography (Column, HPLC) Extraction->Purification Structure_Elucidation Structural Elucidation (NMR, MS) Purification->Structure_Elucidation Bioassays Bioactivity Screening (Antifungal, Cytotoxic) Purification->Bioassays Structure_Elucidation->Bioassays Pathway_Analysis Signaling Pathway Analysis Bioassays->Pathway_Analysis

Caption: Workflow for bioactive compound discovery from T. harzianum.

References

Harzianum A: A Novel Antifungal Agent with Potential Against Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant fungal strains presents a significant challenge to public health and agriculture. In the quest for novel antifungal agents, secondary metabolites from microorganisms offer a promising avenue for discovery. Harzianum A, a tetramic acid derivative produced by the fungus Trichoderma harzianum, has demonstrated notable antifungal properties. This guide provides a comprehensive comparison of this compound's performance, supported by available experimental data, and explores its unique mechanism of action that suggests potential efficacy against resistant fungal pathogens.

Quantitative Performance Data

Data on the antifungal activity of this compound against a broad spectrum of resistant fungal strains is still emerging. However, existing studies provide valuable insights into its potency. The following table summarizes the available Minimum Inhibitory Concentration (MIC) and IC50 values for Harzianic acid (a closely related and well-studied compound, often used interchangeably in literature with this compound) against various fungal and bacterial species. It is important to note that direct comparative studies against a wide array of resistant fungal strains alongside common antifungals are limited.

Target OrganismResistance ProfileHarzianic Acid MICHarzianic Acid IC50Reference CompoundReference Compound MIC
Fusarium oxysporumNot specified~26 µg/mL--
Sclerotinia sclerotiorumNot specifiedComplete inhibition at 10 µ g/plug --
Rhizoctonia solaniNot specifiedComplete inhibition at 100 µ g/plug --
Pythium irregulareNot specifiedComplete inhibition at 10 µ g/plug --
Bacillus subtilisWild Type50 µg/mL--
Staphylococcus aureusWild Type100-1000 µM--
Staphylococcus aureusMethicillin-resistant (MRSA)200 µg/mL--
Enterococcus faeciumVancomycin-resistant (VRE)100 µg/mL--

Mechanism of Action: A Key Advantage Against Resistance

This compound exhibits a distinct mechanism of action that underpins its potential to combat resistant fungal strains. It acts as a selective inhibitor of acetohydroxyacid synthase (AHAS), a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway.[1] This pathway is essential for fungi but absent in mammals, making AHAS an attractive target for antifungal drug development.[1]

Crucially, studies have shown that Harzianic acid can effectively inhibit a common resistant variant of AHAS that has a proline to valine mutation.[1] This mutation is known to confer resistance to some commercial AHAS inhibitors used as herbicides. The ability of this compound to inhibit this mutated enzyme suggests a different binding mode compared to other AHAS inhibitors and indicates a potential for activity against fungal strains that have developed resistance through target site modification.[1][2]

The following diagram illustrates the branched-chain amino acid biosynthesis pathway and the inhibitory action of this compound on both the wild-type and a resistant variant of the AHAS enzyme.

BCAA_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition by this compound Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->Acetohydroxybutyrate Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate Dihydroxymethylvalerate α,β-Dihydroxy-β-methylvalerate Acetohydroxybutyrate->Dihydroxymethylvalerate Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Ketomethylvalerate α-Keto-β-methylvalerate Dihydroxymethylvalerate->Ketomethylvalerate Valine Valine Ketoisovalerate->Valine Leucine Leucine Ketoisovalerate->Leucine Isoleucine Isoleucine Ketomethylvalerate->Isoleucine Harzianum_A This compound Harzianum_A->AHAS Inhibits Resistant_AHAS Resistant AHAS (e.g., Proline mutant) Harzianum_A->Resistant_AHAS Inhibits

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by this compound.

Experimental Protocols

The following is a representative protocol for determining the antifungal activity of this compound using a broth microdilution assay, adapted from established methodologies.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.

  • Conidia are harvested by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

  • The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle.

  • The concentration of conidia in the supernatant is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1-5 x 10^4 CFU/mL) in RPMI 1640 medium.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial twofold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentration range.

3. Antifungal Susceptibility Testing:

  • An equal volume of the fungal inoculum is added to each well of the microtiter plate containing the this compound dilutions.

  • The final volume in each well is typically 200 µL.

  • Control wells are included: a growth control (inoculum without this compound) and a sterility control (medium only).

  • The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the antifungal performance of this compound.

Antifungal_Workflow start Start: Isolate and Purify this compound prep_ha Prepare Serial Dilutions of this compound start->prep_ha prep_fungi Prepare Fungal Cultures (Resistant & Susceptible Strains) assay Perform Broth Microdilution Assay prep_fungi->assay prep_ha->assay prep_controls Prepare Control Antifungals (e.g., Fluconazole) prep_controls->assay incubation Incubate Plates assay->incubation read_mic Determine MIC Values incubation->read_mic data_analysis Data Analysis and Comparison read_mic->data_analysis conclusion Conclusion on Performance Against Resistant Strains data_analysis->conclusion

Caption: Experimental workflow for assessing this compound's antifungal activity.

Conclusion and Future Directions

This compound presents a compelling profile as a potential novel antifungal agent. Its unique mechanism of action, targeting the fungal-specific AHAS enzyme, and its demonstrated ability to inhibit a resistant form of this enzyme, suggest a promising avenue for overcoming existing antifungal resistance mechanisms.

However, the current body of research has limitations. There is a pressing need for direct, head-to-head comparative studies of this compound against a comprehensive panel of clinically relevant, resistant fungal strains (e.g., azole-resistant Candida and Aspergillus species) alongside current standard-of-care antifungal drugs. Such studies are critical to fully elucidate its therapeutic potential.

Future research should focus on:

  • In-depth studies against resistant clinical isolates: Evaluating the efficacy of this compound against a diverse collection of fungal pathogens with well-characterized resistance mechanisms.

  • Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its suitability for in vivo applications.

  • Toxicology studies: Determining the safety profile of this compound in preclinical models.

The exploration of this compound and its derivatives could lead to the development of a new class of antifungal drugs, providing a much-needed tool in the fight against resistant fungal infections.

References

Unveiling the Efficacy of Harzianum A: A Comparative Guide to Plant Growth-Promoting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Harzianum A's plant growth-promoting activity against other alternatives, supported by experimental data. We delve into the quantitative performance and detailed methodologies to validate its efficacy and explore its mechanisms of action.

This compound, a metabolite produced by the fungus Trichoderma harzianum, has demonstrated significant potential in promoting plant growth and acting as a biocontrol agent.[1][2] This guide synthesizes findings from various studies to present a clear comparison of its capabilities. T. harzianum is known to enhance seed viability, stimulate growth through the production of hormones like auxins, gibberellins, and ethylene (B1197577), and improve nutrient uptake.[3]

Quantitative Performance Comparison

The following tables summarize the quantitative data on the plant growth-promoting activity of Trichoderma harzianum and its metabolite this compound, alongside common alternatives such as other Trichoderma species and plant growth-promoting rhizobacteria (PGPR).

Table 1: Effect of this compound and Trichoderma harzianum on Plant Growth Parameters

TreatmentPlant SpeciesParameter% Increase vs. ControlReference
This compound (1 ng/seed)CanolaStem Length52%[1]
This compound (10 ng/seed)CanolaStem Length44%[1]
This compound (100 ng/seed)CanolaStem Length42%[1]
Trichoderma harzianumLagenaria sicerariaPlant Height21.42%[4][5][6]
Trichoderma harzianumLagenaria sicerariaFresh Weight24.5%[4][5][6]
Trichoderma harzianumLagenaria sicerariaDry Weight4.5%[4][5][6]
Trichoderma harzianumSoybeanPlant HeightSignificant increase[7]
Trichoderma harzianumSoybeanShoot Dry MatterSignificant increase[7]
Trichoderma harzianumSoybeanRoot Dry MatterSignificant increase[7]

Table 2: Comparative Efficacy of Different Plant Growth-Promoting Microorganisms

MicroorganismPlant SpeciesKey Growth-Promoting TraitsReference
Trichoderma asperellumVariousAntifungal activity, particularly against Fusarium. Strong growth-promoting ability.[8]
Trichoderma virideAvocado, ChiliPhosphate (B84403) solubilization, siderophore production, IAA production.[9][10]
Bacillus subtilisCucumber, SoybeanIAA production, nitrogen fixation, disease suppression.[7][11]
Pseudomonas stutzeriCucumberIAA production, nitrogen fixation, disease suppression.[11]
Stenotrophomonas maltophiliaCucumberIAA production, nitrogen fixation, disease suppression.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the plant growth-promoting activity of this compound and other microbial agents.

1. In Vitro Plant Growth Promotion Assay (based on Canola seedlings)

  • Seed Treatment: Canola seeds are coated with varying concentrations of this compound (e.g., 0.1 ng to 100 µg per seed). Untreated seeds serve as a control.

  • Germination and Growth: Coated seeds are placed on water agar (B569324) (1.5% w/v) in Petri dishes and allowed to germinate in a controlled environment (25 ± 2 °C, 80% relative humidity, 14h light/10h dark cycle).

  • Data Collection: Stem and root lengths are measured daily for a period of 6 days.

  • Replication: Each treatment consists of at least 10 replicates, and the experiment is repeated three times.

  • Statistical Analysis: Data are analyzed for homogeneity of variance and statistical significance (P ≤ 0.05).[1]

2. Greenhouse Pot Experiment for T. harzianum Efficacy

  • Soil and Pot Preparation: A suitable growth substrate (e.g., sandy loam soil, peat:vermiculite mix) is autoclaved to ensure sterility and placed in pots.

  • Inoculation: T. harzianum can be applied in various forms:

    • Conidial Suspension: A suspension of a known spore concentration is drenched into the soil.

    • Solid-State Fermentation Product: A wheat-bran/peat preparation containing the fungus is mixed into the soil.

    • Seed Coating: Seeds are coated with a formulation containing T. harzianum.

  • Planting and Growth: Seeds of the target plant (e.g., Lagenaria siceraria, soybean) are sown in the treated pots.

  • Data Collection: After a specified growth period, measurements are taken for plant height, fresh weight, and dry weight.

  • Statistical Analysis: Data from treated and control groups are compared using appropriate statistical tests.[4][5][6][12]

3. Screening for Plant Growth-Promoting Traits in Rhizobacteria

  • Isolation: Rhizobacteria are isolated from the rhizosphere of healthy plants.

  • Indole-3-Acetic Acid (IAA) Production: Bacterial isolates are cultured in a medium supplemented with L-tryptophan. The concentration of IAA produced is determined colorimetrically.

  • Phosphate Solubilization: Isolates are grown on a medium containing an insoluble form of phosphate (e.g., tricalcium phosphate). A clear halo zone around the colony indicates solubilization.

  • Nitrogen Fixation: Nitrogenase activity is determined by the acetylene (B1199291) reduction assay, where the conversion of acetylene to ethylene is measured by gas chromatography.[11][13]

  • Siderophore Production: Bacteria are grown on a chrome azurol S (CAS) agar medium. An orange or brown halo around the colonies indicates siderophore production.[14]

Mechanisms of Action and Signaling Pathways

Trichoderma harzianum and its metabolites like this compound employ a multifaceted approach to promote plant growth. These mechanisms include the production of phytohormones, enhancement of nutrient availability, and induction of systemic resistance in plants.[15][16][17]

Below are diagrams illustrating the key pathways and experimental workflows.

G cluster_0 T. harzianum cluster_1 Mechanisms cluster_2 Plant Response T_harzianum Trichoderma harzianum Phytohormones Phytohormone Production (IAA, Gibberellins) T_harzianum->Phytohormones Nutrient_Solubilization Nutrient Solubilization (Phosphate, Iron) T_harzianum->Nutrient_Solubilization Biocontrol Biocontrol Activity (Mycoparasitism, Antibiosis) T_harzianum->Biocontrol Root_Development Enhanced Root Growth & Architecture Phytohormones->Root_Development Nutrient_Uptake Increased Nutrient Uptake Nutrient_Solubilization->Nutrient_Uptake Disease_Resistance Induced Systemic Resistance Biocontrol->Disease_Resistance Root_Development->Nutrient_Uptake Growth_Promotion Improved Shoot Growth & Biomass Nutrient_Uptake->Growth_Promotion Disease_Resistance->Growth_Promotion

Caption: Mechanisms of T. harzianum in promoting plant growth.

G cluster_0 Experimental Workflow Start Isolate Potential PGPR from Rhizosphere Soil Screening In Vitro Screening for PGP Traits (IAA, P-solubilization, N-fixation) Start->Screening Selection Select Promising Isolates Screening->Selection Pot_Trial Greenhouse Pot Trials on Target Crop Selection->Pot_Trial Data_Analysis Measure Growth Parameters & Analyze Data Pot_Trial->Data_Analysis Validation Validate Efficacy of Best Performing Strains Data_Analysis->Validation

Caption: Workflow for screening plant growth-promoting rhizobacteria.

References

Comparative Transcriptomics of Harzianum A Production in Trichoderma

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of gene expression profiles in Trichoderma strains with varying production levels of Harzianum A (HA), a trichothecene (B1219388) mycotoxin with notable antifungal properties. By examining the transcriptomic differences between high- and low-producing strains, researchers can gain insights into the regulatory networks governing HA biosynthesis, identify potential targets for metabolic engineering, and optimize production for pharmaceutical and agricultural applications. The information presented is supported by experimental data from published studies.

Data Presentation: Comparative Gene Expression and Metabolite Production

The following tables summarize quantitative data from studies involving the genetic modification of Trichoderma species to alter trichothecene production, providing a model for comparing high- versus low-producing strains.

Table 1: Comparison of Gene Expression in a tri5 Overexpressing Strain of Trichoderma brevicompactum (High Trichodermin (B1214609) Producer) vs. Wild-Type (Low Producer)

GenePutative FunctionFold Change in Expression (Overexpressing vs. Wild-Type)Reference
tri5Trichodiene synthase (first step in trichothecene biosynthesis)Significantly higher (overexpressed)[1][2]
tri4Cytochrome P450 monooxygenaseUpregulated[1][2]
tri6Transcription factorUpregulated[1][2]
tri10Regulatory proteinUpregulated[1][2]
erg1Squalene epoxidase (ergosterol biosynthesis)Upregulated[1][2]

Note: Trichodermin and this compound share most of their biosynthetic pathway. Overexpression of tri5 in T. brevicompactum resulted in a 2.8-fold increase in trichodermin production.[1]

Table 2: this compound Production and tri Gene Expression in Trichoderma arundinaceum Wild-Type, Δtri14 Mutant, and tri14 Overexpressing Strains

StrainGenotypeThis compound Production (µg/mL)Relative tri14 Expression LevelRelative tri23 Expression Level (vs. Wild-Type)Reference
Ta37Wild-Type~2301.01.0[3]
Δtri14.10tri14 deletion mutant71.16 (~69% reduction)Not detectable3.062[3]
Ta37-tri14.1tri14 overexpressionSignificantly higher than wild-typeSignificantly higherNot reported[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Fungal Strains and Culture Conditions
  • Strains: Trichoderma harzianum, Trichoderma arundinaceum, or Trichoderma brevicompactum strains (wild-type and engineered mutants).

  • Culture Medium: For general cultivation, Potato Dextrose Agar (PDA) is commonly used. For transcriptomic and metabolite production experiments, a minimal medium (MM) supplemented with a carbon source like glucose is often employed. For instance, cultures can be grown in Potato Dextrose Broth (PDB) for 48 hours at 28°C with shaking at 250 rpm.[3][4]

  • Sample Collection: Mycelia for RNA extraction are typically harvested by filtration, immediately frozen in liquid nitrogen, and stored at -80°C until use.[5][6]

RNA Extraction and cDNA Synthesis
  • Total RNA Extraction: Frozen mycelia are ground to a fine powder in liquid nitrogen. Total RNA is then extracted using a commercial kit, such as the RNeasy Mini Kit (Qiagen), following the manufacturer's instructions. An RNase-Free DNase set is used to remove any contaminating genomic DNA.[6]

  • RNA Quality Control: The integrity and quantity of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent Bioanalyzer 2100) and a fluorometer (e.g., Qubit). High-quality RNA should have a RIN (RNA Integrity Number) value of ≥ 7.0.[6]

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers, according to the protocols of commercially available kits.[4][7]

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
  • Primer Design: Gene-specific primers for target genes (e.g., tri4, tri5, tri6, tri10, tri14) and reference genes are designed using appropriate software.

  • Reference Genes: Stable reference genes are essential for accurate normalization of gene expression data. In Trichoderma, commonly used reference genes include tubulin and 18S rRNA.[4][7]

  • qRT-PCR Reaction: The reaction is typically performed in a 20 µL volume containing cDNA, forward and reverse primers, and a SYBR Green master mix.[4]

  • Thermal Cycling Conditions: A common protocol involves an initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds. A melting curve analysis is performed to verify the specificity of the amplicons.[7]

  • Data Analysis: The relative gene expression levels are calculated using the 2-ΔΔCT method.[7]

This compound Quantification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Fungal cultures are filtered to separate the mycelium from the culture broth. The filtrate is then subjected to liquid-liquid extraction with an organic solvent like ethyl acetate. The organic phase is collected and evaporated to dryness, and the residue is redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

  • HPLC System: An HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions: A C18 reverse-phase column is commonly employed. The mobile phase can be a gradient of acetonitrile (B52724) and water. The detection wavelength for this compound is typically set in the UV range.[8]

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area to a standard curve generated with known concentrations of purified this compound.[8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Harzianum_A_Biosynthesis_Pathway cluster_regulatory Regulatory Genes FPP Farnesyl Diphosphate Trichodiene Trichodiene FPP->Trichodiene Trichodiene Synthase EPT 12,13-Epoxytrichothec-9-ene (EPT) Trichodiene->EPT Cytochrome P450 Monooxygenase Trichodermol Trichodermol EPT->Trichodermol Cytochrome P450 Monooxygenase Harzianum_A This compound Trichodermol->Harzianum_A Acyltransferase tri5 tri5 tri5->FPP tri4 tri4 tri4->Trichodiene tri11 tri11 tri11->EPT tri3 tri3 tri3->Trichodermol tri6 tri6 tri6->tri5 tri6->tri4 tri6->tri11 tri6->tri3 tri10 tri10 tri10->tri5 tri10->tri4 tri10->tri11 tri10->tri3 tri14 tri14 tri14->EPT Enhances reaction

Caption: Proposed biosynthetic pathway of this compound in Trichoderma.

Comparative_Transcriptomics_Workflow cluster_strains Strain Selection cluster_results Comparative Analysis High_Producer High HA-Producing Strain (e.g., Overexpression Mutant) Culture Fungal Culture (Liquid Medium) High_Producer->Culture Low_Producer Low HA-Producing Strain (e.g., Wild-Type or Deletion Mutant) Low_Producer->Culture Harvest Mycelia & Supernatant Harvest Culture->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Metabolite_Extraction Metabolite Extraction (from Supernatant) Harvest->Metabolite_Extraction QC_cDNA RNA QC & cDNA Synthesis RNA_Extraction->QC_cDNA qRT_PCR qRT-PCR Analysis (Gene Expression) QC_cDNA->qRT_PCR Data_Analysis_Gene Relative Gene Expression Analysis qRT_PCR->Data_Analysis_Gene HPLC HPLC Analysis Metabolite_Extraction->HPLC Data_Analysis_HA This compound Quantification HPLC->Data_Analysis_HA

Caption: Experimental workflow for comparative transcriptomics of this compound production.

References

A Comparative Analysis of Trichoderma harzianum Strain A and Synthetic Pesticides in Plant Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biocontrol agent Trichoderma harzianum strain A and commonly used synthetic pesticides in the management of key plant pathogens. The following sections present quantitative data on their efficacy, detailed experimental protocols for evaluation, and visualizations of the underlying biological mechanisms.

Performance Benchmark: Trichoderma harzianum A vs. Synthetic Pesticides

The efficacy of Trichoderma this compound against various phytopathogens has been extensively studied, often in direct comparison with chemical fungicides. The data presented below, compiled from multiple independent studies, highlights the performance of this biocontrol agent in relation to conventional chemical treatments.

Table 1: Efficacy Against Fusarium oxysporum
TreatmentPathogenHost PlantEfficacy MetricResultSource
Trichoderma harzianumFusarium oxysporumStrawberryProtection Value (%)80.0%[1]
CarbendazimFusarium oxysporumStrawberryProtection Value (%)72.0%[1]
Topsin-MFusarium oxysporumStrawberryProtection Value (%)88.0%[1]
Trichoderma harzianumFusarium oxysporumFennelMycelial Inhibition (%)79.44%[2]
CarbendazimFusarium oxysporumFennelMycelial Inhibition (%)99.44%[2]
MancozebFusarium oxysporumFennelMycelial Inhibition (%)98.77%[2]
Trichoderma harzianumFusarium oxysporumTomatoDisease Incidence (%)43.7%[3]
MancozebFusarium oxysporumTomatoDisease Incidence (%)79.2%[3]
Table 2: Efficacy Against Rhizoctonia solani
TreatmentPathogenHost PlantEfficacy MetricResultSource
Trichoderma harzianumRhizoctonia solaniMungbeanDisease Inhibition (%)61.92%[4]
Carbendazim + MancozebRhizoctonia solaniMungbeanDisease Inhibition (%)80.91%[4]
Tebuconazole + TrifloxystrobinRhizoctonia solaniMungbeanDisease Inhibition (%)83.70%[4]
Trichoderma harzianumRhizoctonia solaniBeanReduction in Diseased PlantsSignificantly reduced[5]
Table 3: Efficacy Against Botrytis cinerea
TreatmentPathogenHost PlantEfficacy MetricResultSource
Trichoderma harzianumBotrytis cinereaStrawberryMycelial Growth Reduction (%) vs. Control45%[6]
PyrimethanilBotrytis cinereaStrawberryMycelial Growth Reduction (%) vs. Control55-73%[6]
Cyprodinil & FludioxonilBotrytis cinereaStrawberryMycelial Growth Reduction (%) vs. Control94-100%[6]
Trichoderma harzianumBotrytis cinereaCucumberDisease Control (%)Up to 90%[7]
Iprodione or VinclozolinBotrytis cinereaCucumberDisease Control (%)As effective as T. harzianum in most cases[7]

Experimental Protocols

The following protocols are synthesized from methodologies reported in peer-reviewed literature for the evaluation of Trichoderma harzianum and synthetic pesticides.

In Vitro Antagonism Assay (Dual Culture Technique)

This method is employed to assess the direct antagonistic activity of Trichoderma harzianum against a fungal pathogen.

  • Materials: Potato Dextrose Agar (PDA), Petri plates (90 mm), cork borer (5 mm diameter), cultures of Trichoderma harzianum and the target pathogenic fungus (e.g., Fusarium oxysporum, Rhizoctonia solani).

  • Procedure:

    • Prepare and sterilize PDA medium and pour it into Petri plates.

    • Using a sterile cork borer, cut mycelial discs from the actively growing margins of both the T. harzianum and the pathogen cultures.

    • Place a mycelial disc of the pathogen on one side of the PDA plate, approximately 1 cm from the edge.

    • Place a mycelial disc of T. harzianum on the opposite side of the same plate, also 1 cm from the edge.[8]

    • For the control, a plate is inoculated with only the pathogen disc.

    • Incubate the plates at 25 ± 2°C for 5-7 days, or until the pathogen in the control plate has covered the entire surface.

    • Measure the radial growth of the pathogen in both the dual culture and control plates.

  • Data Analysis: Calculate the percentage of inhibition of mycelial growth using the formula: % Inhibition = [(C - T) / C] x 100 Where:

    • C = Radial growth of the pathogen in the control plate.

    • T = Radial growth of the pathogen in the dual culture plate.[9]

In Vitro Fungicide Sensitivity Assay (Poisoned Food Technique)

This protocol is used to determine the inhibitory effect of synthetic pesticides on fungal growth.

  • Materials: PDA, sterile Petri plates, the synthetic pesticide to be tested, culture of the target pathogen.

  • Procedure:

    • Prepare and sterilize PDA medium.

    • While the medium is still molten (around 45-50°C), add the desired concentration of the synthetic pesticide. Mix thoroughly.

    • Pour the amended PDA into sterile Petri plates.

    • A control plate with PDA without the pesticide is also prepared.

    • Inoculate the center of each plate with a mycelial disc of the target pathogen.

    • Incubate the plates at 25 ± 2°C.

    • Measure the colony diameter of the pathogen in both the treated and control plates after a set incubation period.[10]

  • Data Analysis: The percentage of mycelial growth inhibition is calculated using the same formula as in the dual culture assay.

Greenhouse and Field Efficacy Trials

These experiments are designed to evaluate the performance of treatments under more realistic growing conditions.

  • Experimental Design: A Randomized Complete Block Design (RCBD) is commonly used.

  • Procedure:

    • Inoculum Preparation: Prepare a spore suspension of Trichoderma harzianum and the target pathogen. For synthetic pesticides, prepare solutions according to the manufacturer's recommended dosage.

    • Planting and Inoculation: Sow seeds or transplant seedlings into pots (greenhouse) or plots (field). The soil may be artificially inoculated with the pathogen.

    • Treatment Application: Apply the T. harzianum suspension, synthetic pesticide solution, or a control (e.g., sterile water) to the plants or soil according to the experimental design. Applications may be performed as a seed treatment, soil drench, or foliar spray.

    • Disease Assessment: At regular intervals, assess disease incidence (percentage of infected plants) and severity (degree of infection on a plant) using a standardized rating scale.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.[1]

Evaluation of Induced Systemic Resistance (ISR)

This protocol assesses the ability of Trichoderma harzianum to stimulate the plant's own defense mechanisms.

  • Procedure:

    • Treat plants with T. harzianum (e.g., as a seed treatment or soil application).

    • After a specific period to allow for the induction of resistance, challenge the plants by inoculating them with a pathogen on a spatially separated part of the plant (e.g., inoculate leaves after a root treatment).

    • A control group of plants not treated with T. harzianum is also challenged with the pathogen.

    • Assess disease development as described in the efficacy trials.

    • Biochemical Assays: To confirm ISR, the activity of defense-related enzymes (e.g., glucanase, chitinase, peroxidase) and the content of phenolic compounds can be measured in plant tissues.[11]

  • Data Analysis: Compare disease levels and the levels of defense-related compounds between the T. harzianum-treated and control plants.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the biocontrol activity of Trichoderma harzianum and a typical experimental workflow for its evaluation.

Mycoparasitism_Signaling_Pathway cluster_host Pathogen (Host) cluster_trichoderma Trichoderma harzianum cluster_membrane Cell Membrane cluster_mapk MAPK Pathway cluster_camp cAMP Pathway Host_Signal Host-derived Signals (e.g., cell wall fragments) GPCR G-protein Coupled Receptor (GPCR) Host_Signal->GPCR Recognition G_protein G-protein GPCR->G_protein Activation MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (Tmk1) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activation G_protein->MAPKKK Activation AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Transcription_Factors Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation Biocontrol_Response Biocontrol Response (Enzyme secretion, Antibiosis) Gene_Expression->Biocontrol_Response

Caption: Mycoparasitism signaling pathways in T. harzianum.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_mechanism Mechanism of Action cluster_data Data Analysis Dual_Culture Dual Culture Assay Data_Collection Data Collection (Disease Incidence/Severity) Dual_Culture->Data_Collection Poisoned_Food Poisoned Food Technique Poisoned_Food->Data_Collection Greenhouse_Trial Greenhouse Trial Greenhouse_Trial->Data_Collection Field_Trial Field Trial Field_Trial->Data_Collection ISR_Assay Induced Systemic Resistance Assay ISR_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Comparative Efficacy Statistical_Analysis->Comparison

Caption: Experimental workflow for comparative evaluation.

References

Safety Operating Guide

Proper Disposal Procedures for Harzianum A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Harzianum A. Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.

Immediate Safety and Handling Precautions

While this compound is not classified as hazardous, general laboratory safety practices should always be observed during handling and disposal to minimize any potential risks.

Personal Protective Equipment (PPE): Standard laboratory PPE is recommended to protect personnel from potential contact.

PPE ComponentSpecificationPurpose
Eye Protection Safety glasses or gogglesProtects eyes from splashes.
Hand Protection Disposable nitrile or latex glovesPrevents skin contact.
Body Protection Laboratory coatProtects clothing and skin.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the disposal of this compound waste.

1. Waste Segregation:

  • At the point of generation, determine if the this compound waste is mixed with any hazardous materials.

  • If this compound is the sole component of the waste, it can be managed as non-hazardous waste.

  • If mixed with hazardous chemicals, the entire mixture must be treated and disposed of as hazardous waste according to institutional and local regulations.

2. Containerization:

  • Collect this compound waste in a designated, leak-proof container that is compatible with the chemical.

  • Ensure the container is in good condition and has a secure lid to prevent spills.

3. Labeling:

  • Properly label the waste container before any waste is added.[1]

  • The label should include the following information:

    • The words "Non-Hazardous Waste"

    • The full chemical name: "this compound"

    • Approximate concentration or amount of the waste

    • The date when the first waste was added to the container.[1]

    • Contact information of the responsible researcher or laboratory.[1]

4. Storage:

  • Store the waste container in a designated waste accumulation area within the laboratory.

  • Keep the container closed except when adding waste.[2]

5. Final Disposal:

  • For non-hazardous liquid waste, consult with your institution's Environmental Health and Safety (EHS) department for approval before any drain disposal.[3] Some institutions may permit the disposal of non-hazardous liquids down the sanitary sewer, while others may prohibit it.[3][4]

  • Non-hazardous solid waste may be suitable for disposal in the regular trash, but this should be confirmed with your institution's EHS guidelines.[3][4] Custodial staff should not handle chemical waste, so laboratory personnel may be required to transport the sealed and labeled container directly to a designated dumpster.[3]

  • Empty containers that held this compound should be thoroughly rinsed. The rinsate should be collected and managed as chemical waste. Once clean, deface the original label and dispose of the container in the regular trash or recycling, as per institutional policy.[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Waste Assessment cluster_2 Step 2: Segregation & Containerization cluster_3 Step 3: Labeling cluster_4 Step 4: Disposal start Generate this compound Waste assess Is the waste mixed with hazardous materials? start->assess non_hazardous Segregate as Non-Hazardous Waste. Use a labeled, sealed container. assess->non_hazardous No hazardous Segregate as Hazardous Waste. Follow institutional hazardous waste protocols. assess->hazardous Yes label_non_hazardous Label: 'Non-Hazardous Waste - this compound' non_hazardous->label_non_hazardous disposal_options Consult Institutional EHS Policy label_non_hazardous->disposal_options drain_disposal Drain Disposal (if permitted for non-hazardous liquids) disposal_options->drain_disposal Liquid trash_disposal Trash Disposal (if permitted for non-hazardous solids) disposal_options->trash_disposal Solid

Caption: Disposal workflow for this compound waste.

Disclaimer: The information provided is based on general laboratory safety principles and the available safety data for this compound. Always consult your institution's specific waste disposal guidelines and your local regulations before disposing of any chemical waste.

References

Navigating the Safe Handling of Harzianum A: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Harzianum A, a mycotoxin produced by the fungus Trichoderma harzianum, ensuring personal safety and proper disposal are paramount. While the Safety Data Sheet (SDS) for purified this compound may not classify it as a hazardous substance under the Globally Harmonized System (GHS), a cautious approach is warranted due to its classification as a mycotoxin and the potential hazards associated with its source organism.[1][2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE): A Precautionary Approach

Despite the absence of specific PPE mandates in the this compound SDS, the broader context of mycotoxin and Trichoderma harzianum handling strongly advises the use of comprehensive protective gear.[1][2][3] Studies on T. harzianum extracts have indicated potential for toxicity, making a robust PPE protocol a critical component of safe laboratory practice.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against dermal absorption.
Body Protection Laboratory coat or disposable gownPrevents contamination of personal clothing.
Respiratory Protection N95 respirator or higherMinimizes the risk of inhaling aerosolized particles, a primary route of exposure for mycotoxins.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.

Operational Plan: From Preparation to Cleanup

A structured, step-by-step operational plan is essential to minimize exposure and prevent contamination.

Step 1: Preparation

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential aerosols.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, handling tools (e.g., spatulas, forceps), and waste containers, are readily available within the designated area.

  • Don PPE: Put on all recommended PPE before handling the compound.

Step 2: Handling this compound

  • Avoid Aerosolization: Handle this compound, whether in solid or solution form, with care to avoid creating dust or aerosols. Use techniques that minimize disturbance, such as gentle scooping or slow pipetting.

  • Contained Operations: Keep all containers with this compound sealed when not in use.

Step 3: Cleanup

  • Decontamination of Surfaces: All surfaces and equipment that may have come into contact with this compound should be decontaminated. Effective decontamination agents for mycotoxins include a 10% solution of sodium hypochlorite (B82951) (bleach) or a solution of potassium permanganate (B83412) in sulfuric acid.[4] Allow for a contact time of at least 15-30 minutes before wiping clean with appropriate absorbent materials.

  • Removal of PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat or gown, eye protection, and finally the respirator. Dispose of all disposable PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • All solid waste contaminated with this compound, including used PPE, absorbent materials, and empty containers, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

Decontamination and Disposal:

  • Solid Waste: Solid waste should be incinerated at a licensed hazardous waste facility.

  • Liquid Waste: Liquid waste can be decontaminated by treating with a 10% sodium hypochlorite solution for several hours before disposal in accordance with local regulations.[4] Alternatively, it can be sent for incineration. All disposal methods must comply with local, state, and federal regulations for hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep cluster_handling cluster_cleanup cluster_disposal prep Step 1: Preparation handling Step 2: Handling prep->handling prep_da Designate Work Area cleanup Step 3: Cleanup handling->cleanup hand_aero Avoid Aerosolization disposal Step 4: Disposal cleanup->disposal clean_surf Decontaminate Surfaces disp_seg Segregate Waste prep_mat Gather Materials & PPE prep_ppe Don PPE hand_cont Keep Containers Sealed clean_ppe Remove PPE clean_wash Wash Hands disp_decon Decontaminate/Dispose

Caption: Procedural workflow for handling this compound.

By adhering to these stringent safety protocols, researchers can mitigate the potential risks associated with this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.